molecular formula C14H12O4S2 B1206362 1,1-Bis(phenylsulfonyl)ethylene CAS No. 39082-53-6

1,1-Bis(phenylsulfonyl)ethylene

Cat. No.: B1206362
CAS No.: 39082-53-6
M. Wt: 308.4 g/mol
InChI Key: KABQEPJVQFXVIN-UHFFFAOYSA-N
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Description

1,1-Bis(phenylsulfonyl)ethylene, also known as this compound, is a useful research compound. Its molecular formula is C14H12O4S2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABQEPJVQFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308162
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39082-53-6
Record name 1,1-Bis(phenylsulfonyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Bis(phenylsulfonyl)ethylene, a geminal disulfone, is a highly versatile and reactive Michael acceptor and dienophile that has garnered significant interest in the fields of organic synthesis and drug development. Its unique electronic properties, arising from the two strongly electron-withdrawing phenylsulfonyl groups attached to the same vinylic carbon, render the double bond exceptionally electrophilic. This heightened reactivity makes it a valuable reagent for the construction of complex molecular architectures, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its spectroscopic signature, reactivity, and handling. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of this important synthetic building block.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₄S₂[1][2][3]
Molecular Weight 308.37 g/mol [1][2][3]
Melting Point 124-126 °C[1][2][3]
Appearance White to faint yellow powder[2]
Solubility Soluble in toluene; specific quantitative data in common organic solvents is not readily available in the literature.[qualitative observations]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While high-resolution spectra for this specific isomer are not widely published, the expected spectral features can be inferred from its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two vinylic protons, being geminal and chemically equivalent, should appear as a singlet. The chemical shift of this singlet is anticipated to be significantly downfield (likely in the range of 7.0-7.5 ppm in CDCl₃) due to the strong deshielding effect of the two adjacent sulfonyl groups. The ten aromatic protons of the two phenyl rings would likely appear as a complex multiplet in the aromatic region (typically 7.5-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The vinylic carbons are expected to have distinct chemical shifts. The carbon bearing the two sulfonyl groups (C1) would be significantly deshielded, while the terminal methylene carbon (C2) would also be influenced by the electron-withdrawing nature of the adjacent sulfonylated carbon. The aromatic carbons will appear in the typical aromatic region (around 120-140 ppm), with the ipso-carbons (the carbons attached to the sulfur atoms) showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • S=O stretching: Strong, characteristic absorption bands for the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

  • C=C stretching: A band corresponding to the carbon-carbon double bond stretch should be present, though its intensity may be variable.

  • C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the vinylic C-H stretches will also appear in this region.

  • C-S stretching: Absorptions corresponding to the carbon-sulfur bonds are also expected, typically in the fingerprint region.

Reactivity and Mechanistic Insights

The pronounced electrophilicity of the double bond in this compound governs its reactivity, making it a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions.

Michael Addition Reactions

This compound readily undergoes Michael addition with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions. The reaction proceeds via a conjugate addition mechanism where the nucleophile attacks the β-carbon of the double bond. The resulting carbanion is stabilized by the two adjacent electron-withdrawing phenylsulfonyl groups.

Michael_Addition reagents Nu:⁻ + C(H₂)=C(SO₂Ph)₂ transition_state [Nu---C(H₂)---C⁻(SO₂Ph)₂] reagents->transition_state Nucleophilic Attack product Nu-CH₂-C⁻(SO₂Ph)₂ transition_state->product final_product Nu-CH₂-CH(SO₂Ph)₂ (after protonation) product->final_product Proton Source (H⁺)

Caption: Generalized mechanism of Michael addition to this compound.

This reactivity has been exploited in the synthesis of various complex molecules, including α,α-disubstituted alpha-amino acid derivatives[2].

Diels-Alder Reactions

As a highly electron-deficient alkene, this compound is an excellent dienophile in [4+2] cycloaddition reactions. It reacts readily with a variety of dienes to form six-membered rings. The high reactivity often allows these reactions to proceed under mild conditions.

Diels_Alder reactants Diene + C(H₂)=C(SO₂Ph)₂ product Cyclohexene derivative reactants->product [4+2] Cycloaddition

Caption: Schematic of the Diels-Alder reaction with this compound.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of paraformaldehyde with an arylsulfonyl methane derivative[4].

Step-by-step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add paraformaldehyde (2.6 g, 28.9 mmol) and methanol (22 mL).

  • Heat the slurry to reflux (80 °C) until the solution becomes transparent.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the corresponding arylsulfonyl methane (e.g., bis(phenylsulfonyl)methane) (7.1 mmol) in 1,4-dioxane (14 mL).

  • Add the arylsulfonyl methane solution dropwise to the cooled paraformaldehyde solution at 0 °C and stir for 15 minutes.

  • Add water to the reaction flask. After 5 minutes, collect the resulting white solid via vacuum filtration.

  • Dry the solid over P₂O₅ to yield the product (reported yield: 96%)[4].

Synthesis_Workflow paraformaldehyde Paraformaldehyde + Methanol reflux Reflux (80°C) paraformaldehyde->reflux cooling Cool to 0°C reflux->cooling sulfonyl_methane Add Bis(phenylsulfonyl)methane in Dioxane cooling->sulfonyl_methane reaction Stir at 0°C sulfonyl_methane->reaction precipitation Add Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration drying Dry over P₂O₅ filtration->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization from a suitable solvent system.

General Procedure:

  • Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, or a mixture like ethyl acetate/hexanes)[5][6].

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum recovery, the flask can be further cooled in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development and Asymmetric Synthesis

The unique reactivity of this compound makes it a valuable tool in the synthesis of complex molecules with potential biological activity. Its use in the enantioselective organocatalytic addition of oxazolones provides a convenient route to quaternary α-amino acids, which are important building blocks in medicinal chemistry[7][8][9]. The resulting adducts can be further elaborated into a variety of chiral structures.

Safety and Handling

This compound is a combustible solid[1][2]. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a dust mask[1][2]. Store in a cool, dry place away from ignition sources.

References

  • Supporting Information - ScienceOpen. [Link]

  • Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes | Organic Letters - ACS Publications. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - ADDI. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,2‐Bis(phenylsulfonyl)ethylene | Request PDF - ResearchGate. [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins | The Journal of Organic Chemistry. [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC - PubMed Central. [Link]

  • N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones - The Royal Society of Chemistry. [Link]

  • Bis(sulfonyl) ethylenes as ethyl cation surrogates. - ResearchGate. [Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PubMed Central. [Link]

  • How To Recrystallize A Solid - YouTube. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 1,1-Bis(phenylsulfonyl)ethylene. As a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures, a thorough understanding of its spectral characteristics is paramount for researchers in drug development and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information encoded within each spectrum.

Structural Overview

This compound possesses a unique geminal disulfonyl ethylene moiety. This arrangement of two phenylsulfonyl groups on a single vinylic carbon significantly influences the electronic environment of the molecule, a feature that is clearly reflected in its spectroscopic signatures. The electron-withdrawing nature of the sulfonyl groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its synthetic utility.

Molecular Formula: C₁₄H₁₂O₄S₂

Molecular Weight: 308.37 g/mol

Melting Point: 124-126 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the two vinylic protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for obtaining the ¹H NMR spectrum of a solid organic compound like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

  • Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For a compound of this molecular weight, a relaxation delay of 1-2 seconds is typically sufficient.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.94Doublet7.84HAromatic (ortho-protons to SO₂)
7.68Triplet7.52HAromatic (para-protons to SO₂)
7.56Triplet7.84HAromatic (meta-protons to SO₂)
7.05Singlet-2HVinylic (=CH₂)

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the aromatic protons is a direct consequence of the electron-withdrawing sulfonyl groups. The protons ortho to the sulfonyl groups (δ 7.94) are the most deshielded due to the anisotropic effect and inductive withdrawal of the SO₂ group. The singlet at δ 7.05, integrating to two protons, is the key signature of the geminal vinylic protons (=CH₂). The lack of splitting for this signal confirms that there are no adjacent protons, which is consistent with the 1,1-disubstituted ethylene structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Concentration: A more concentrated sample (20-50 mg in 0.7-1.0 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Parameters: ¹³C NMR experiments typically require a larger number of scans to achieve a good signal-to-noise ratio. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets. The relaxation delay may need to be increased for quaternary carbons.

¹³C NMR Data Summary

Chemical Shift (δ) ppmAssignment
147.3Vinylic (=C(SO₂Ph)₂)
139.5Aromatic (ipso-C attached to SO₂)
134.1Aromatic (para-C)
129.3Aromatic (ortho- or meta-C)
128.5Vinylic (=CH₂)

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Interpretation of the ¹³C NMR Spectrum:

The vinylic carbon bearing the two sulfonyl groups (δ 147.3) is significantly deshielded due to the strong electron-withdrawing effect of the two sulfur atoms. Conversely, the terminal vinylic carbon (=CH₂) at δ 128.5 is less deshielded. The aromatic carbons exhibit chemical shifts in the expected region, with the ipso-carbon (the carbon directly attached to the sulfonyl group) appearing at δ 139.5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, a common and convenient method is Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Applying Pressure: A pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Acquisition: The IR spectrum is recorded. A background spectrum of the empty ATR crystal is typically run first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3071Medium=C-H stretch (vinylic)
1615MediumC=C stretch
1448StrongAromatic C=C stretch
1332StrongAsymmetric SO₂ stretch
1156StrongSymmetric SO₂ stretch
1083StrongS-Ph stretch

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by the strong absorptions of the sulfonyl groups. The asymmetric and symmetric stretching vibrations of the S=O bonds appear at approximately 1332 cm⁻¹ and 1156 cm⁻¹, respectively. These are characteristic and reliable indicators of the sulfone functional group. The presence of the carbon-carbon double bond is confirmed by the C=C stretching vibration at 1615 cm⁻¹. The band at 3071 cm⁻¹ is indicative of the C-H stretching of the vinylic protons. The strong absorption at 1448 cm⁻¹ arises from the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. While a published mass spectrum for this compound was not located, the expected fragmentation can be predicted based on its structure and the known behavior of related compounds.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Expected Mass Spectrum Fragmentation:

The molecular ion peak (M⁺•) for this compound would be expected at an m/z of 308, corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds.

Predicted Major Fragments:

m/zFragment
308[M]⁺• (Molecular Ion)
167[M - C₇H₅SO₂]⁺
141[C₆H₅SO₂]⁺
125[C₆H₅SO]⁺
77[C₆H₅]⁺

The fragmentation would likely be initiated by the loss of a phenylsulfonyl radical (•SO₂Ph) or a phenyl radical (•C₆H₅). The phenyl cation at m/z 77 is a very common and stable fragment in the mass spectra of benzene derivatives. The benzenesulfonyl cation at m/z 141 and the benzenesulfinyl cation at m/z 125 are also expected fragments from the cleavage of the sulfonyl groups.

Visualizing the Experimental Workflows

To further clarify the processes involved in obtaining this crucial spectroscopic data, the following diagrams illustrate the typical experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Solid (5-10 mg) b Dissolve in CDCl₃ a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock & Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Generate Spectrum h->i

Caption: Workflow for NMR data acquisition.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place Solid on ATR Crystal b Apply Pressure a->b d Collect Sample Spectrum b->d c Collect Background Spectrum e Fourier Transform d->e f Generate Spectrum e->f

Caption: Workflow for ATR-IR data acquisition.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_output Data Output a Introduce Sample b Vaporize a->b c Electron Ionization (EI) b->c d Accelerate Ions c->d e Separate by m/z d->e f Detect Ions e->f g Generate Mass Spectrum f->g

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a detailed and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum clearly identifies the key sulfonyl and alkene functional groups. Although experimental mass spectrometry data was not available, a predictive analysis of its fragmentation offers valuable insight for its identification. This comprehensive spectroscopic profile serves as an essential reference for scientists utilizing this versatile reagent in their research and development endeavors.

References

  • Rovis, T. et al. Supporting Information for N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones. The Royal Society of Chemistry.
  • Sigma-Aldrich. This compound.
  • PubChem. This compound.

Sources

Foreword by the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Bis(phenylsulfonyl)ethylene (CAS 39082-53-6) and Fmoc-S-acetamidomethyl-L-cysteine (CAS 86060-81-3)

In the landscape of chemical research and drug development, precision is paramount. A clear and accurate understanding of a reagent's properties is the foundation of successful experimentation. This guide addresses a potential point of confusion between two distinct chemical entities: this compound, assigned CAS number 39082-53-6, and Fmoc-S-acetamidomethyl-L-cysteine, a protected amino acid derivative with CAS number 86060-81-3. While the initial query linked the former CAS number to concepts related to the latter, it is crucial for the scientific community to differentiate these compounds to ensure the integrity of their research.

This document is therefore structured into two parts. Part A provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. Part B offers an in-depth exploration of Fmoc-S-acetamidomethyl-L-cysteine, a cornerstone building block in solid-phase peptide synthesis. By presenting detailed technical data, experimental insights, and safety protocols for both, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize these valuable chemical tools.

Part A: this compound (CAS 39082-53-6)

Core Chemical Identity and Properties

This compound, also known as (Ethene-1,1-diyldisulfonyl)dibenzene, is a highly functionalized organic compound. Its chemical structure features a vinyl group substituted with two phenylsulfonyl groups, rendering it a potent Michael acceptor and a reactive dienophile in various organic transformations.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 39082-53-6[3][4][5]
Molecular Formula C₁₄H₁₂O₄S₂[3][4][5]
Molecular Weight 308.37 g/mol [3][4][5]
Appearance Colorless solid, powder[1][4][5]
Melting Point 124-126 °C[4][5][6][7]
Boiling Point (Predicted) 567.9 ± 46.0 °C[1][5][6]
Density (Predicted) 1.347 ± 0.06 g/cm³[1][5]
SMILES C=C(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2[3][4][7]
InChI Key KABQEPJVQFXVIN-UHFFFAOYSA-N[4][5][7]
Synthesis and Reactivity

Synthesis: this compound can be synthesized through two primary routes: the careful oxidation of the corresponding ketene dithioacetal or via a Mannich condensation of bis(phenylsulfonyl)methane with paraformaldehyde and a secondary amine, followed by an elimination reaction with acids.[1]

Reactivity: The core utility of this compound lies in its reactivity as a powerful Michael acceptor and dienophile. It serves as a synthetic equivalent of an ethylene 1,2-dipole in cycloaddition reactions and as an ethylene equivalent in Diels-Alder reactions.[1][2][8] This reactivity makes it a valuable reagent for the two-carbon homologation of ketones.[1][2][9]

Diagram 1: Reactivity Profile of this compound

cluster_reactions Key Reactions reagent This compound (CAS 39082-53-6) Michael Addition Michael Addition reagent->Michael Addition as Michael Acceptor Diels-Alder Diels-Alder reagent->Diels-Alder as Dienophile Cycloaddition Cycloaddition reagent->Cycloaddition as Ethylene 1,2-Dipole Equivalent

Caption: Key reaction pathways for this compound.

Applications in Organic Synthesis

A significant application of this compound is in the preparation of α,α-disubstituted alpha-amino acid derivatives.[1][5][7][8] Its role as a synthon for the neutral homologation of ketones further expands its utility in synthetic chemistry.[9]

Safety and Handling

Personal Protective Equipment: It is recommended to use eye shields, gloves, and a type N95 (US) dust mask when handling this compound.[4]

Storage: Store at 2-8°C under nitrogen in a dry, well-ventilated place.[1][5] It is classified as a combustible solid (Storage Class Code 11).[4] As a potential alkylating agent, it should be handled in a fume hood.[1]

Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself.[10]

Part B: Fmoc-S-acetamidomethyl-L-cysteine (CAS 86060-81-3)

Core Chemical Identity and Properties

Nα-Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a crucial amino acid derivative for solid-phase peptide synthesis (SPPS).[11] Its structure is defined by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an acid-stable acetamidomethyl (Acm) group protecting the thiol side chain of cysteine.[11] This orthogonal protection scheme is fundamental to its utility, allowing for precise control over peptide chain elongation and disulfide bond formation.[11][12]

Table 2: Physicochemical Properties of Fmoc-Cys(Acm)-OH

PropertyValueReferences
CAS Number 86060-81-3[11][13]
Molecular Formula C₂₁H₂₂N₂O₅S[11]
Molecular Weight 414.47 g/mol [11]
Appearance White to off-white powder[11]
Melting Point 147-150 °C[11]
Purity (HPLC) ≥99.0%[11]
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[11][14]
Optical Rotation [α]²⁰/D -32 ± 1.2° (c=1 in Methanol)[11]
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year. Keep away from moisture.[11]
Role and Application in Peptide Synthesis

The primary application of Fmoc-Cys(Acm)-OH is in the synthesis of peptides, especially those containing multiple cysteine residues where controlled disulfide bridge formation is critical for biological activity.[13][15][16]

  • Orthogonal Protection: The Acm group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) for final cleavage from the resin.[12] This allows for the synthesis and purification of a fully protected peptide, with the cysteine thiol groups still masked.[12]

  • Stepwise Disulfide Bond Formation: For peptides with multiple disulfide bridges, the selective removal of the Acm group is essential to prevent misfolding.[15] After the peptide chain is assembled, the Acm groups can be selectively removed using reagents like iodine, silver trifluoroacetate, or mercury(II) acetate to facilitate controlled, sequential disulfide bond formation.[15][16]

Diagram 2: Workflow for Fmoc-SPPS using Fmoc-Cys(Acm)-OH

start Start: Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Cys(Acm)-OH) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Peptide Elongation wash2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage Final Cycle acm_removal Selective Acm Removal (e.g., Iodine) cleavage->acm_removal disulfide Disulfide Bond Formation acm_removal->disulfide end Purified Peptide disulfide->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-Cys(Acm)-OH.

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis [11]

  • Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Initial Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.

Protocol 2: On-Resin Disulfide Bond Formation via Acm Removal [16] This protocol outlines the simultaneous removal of the Acm group and formation of a disulfide bond using iodine.

  • After peptide chain assembly, wash the peptide-resin thoroughly.

  • Treat the resin with a solution of iodine in a suitable solvent (e.g., DMF or Dichloromethane). The concentration and reaction time will vary depending on the specific peptide sequence.

  • Monitor the reaction for completion.

  • Quench any excess iodine with a reducing agent (e.g., ascorbic acid solution).

  • Wash the resin extensively before proceeding to final cleavage.

Broader Applications in Drug Development

Fmoc-Cys(Acm)-OH is instrumental in several areas of therapeutic research:

  • Peptide-Based Therapeutics: It ensures site-specific disulfide formation in bioactive motifs, which can improve the in-vivo stability of therapeutic peptides used in treating cancer, autoimmune disorders, and infectious diseases.[15]

  • Peptide Libraries: The use of this dipeptide allows for the synthesis of libraries containing defined cysteine motifs for high-throughput screening in drug discovery.[15]

  • Cyclic and Loop-Structured Peptides: Disulfide bridges are often used to create conformationally constrained peptides with enhanced target specificity.[15]

References

  • Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio.

  • What are the chemical properties of Fmoc-Cys(Acm)-OH. Benchchem.

  • Application Notes and Protocols for Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis. Benchchem.

  • Fmoc-Cys(Acm)-OH [86060-81-3]. Aapptec Peptides.

  • 1-(Benzenesulfonyl)ethenylsulfonylbenzene. ChemScene.

  • Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3. ChemicalBook.

  • Fmoc-S-acetamidomethyl-L-cysteine. Chem-Impex.

  • This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

  • This compound CAS#: 39082-53-6. Molbase.

  • This compound , ≥98.0%(CH) , 39082-53-6. CookeChem.

  • 39082-53-6 | CAS DataBase. ChemicalBook.

  • This compound | CAS 39082-53-6. Santa Cruz Biotechnology.

  • Fmoc-Cys(Acm)-OH [86060-81-3]. Aapptec Peptides.

  • Fmoc-S-acetamidomethyl-L-cysteinol. Chem-Impex.

  • This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

  • Sulfur Compounds. BOC Sciences.

  • Reductive opening of carbohydrate phenylsulfonylethylidene (PSE) acetals | Request PDF. ResearchGate.

  • This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

  • Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3. Sigma-Aldrich.

  • This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.

  • e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF. ResearchGate.

  • 39082-53-6. Sigma-Aldrich.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • S-((Acetylamino)methyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-cysteine. PubChem.

  • AB470823 | CAS 39082-53-6. abcr Gute Chemie.

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Introduction: The Unique Electrophilicity of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1,1-Bis(phenylsulfonyl)ethylene with Nucleophiles

This compound is a highly versatile reagent in modern organic synthesis, primarily recognized for its exceptional reactivity as a Michael acceptor.[1] This reactivity stems from the powerful electron-withdrawing nature of the two geminal phenylsulfonyl groups. These groups synergistically polarize the carbon-carbon double bond, rendering the β-carbon atom extremely electron-deficient and thus highly susceptible to attack by a wide array of nucleophiles.

Unlike its more commonly discussed isomer, 1,2-bis(phenylsulfonyl)ethylene, the 1,1-disubstituted pattern concentrates the electronic demand on a single carbon atom, influencing the steric and electronic environment of the transition state.[2][3] This guide provides a detailed exploration of the core reactivity of this compound, focusing on the mechanistic underpinnings of its reactions with key classes of nucleophiles, providing field-proven experimental protocols, and discussing its applications in synthetic chemistry.

Core Mechanism: The Michael Addition Pathway

The predominant reaction pathway for this compound is the conjugate or Michael addition.[4][5] This process is thermodynamically driven by the formation of a stable carbon-nucleophile bond at the expense of the weaker π-bond of the alkene.

The mechanism proceeds in two principal steps:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic β-carbon of the double bond. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate. The negative charge on the α-carbon is extensively delocalized into both adjacent sulfonyl groups, a key factor in the compound's high reactivity.[6]

  • Protonation/Trapping: The resulting carbanion is typically protonated by a proton source present in the reaction mixture (e.g., solvent, or upon acidic workup) to yield the final saturated addition product.

Figure 1: General mechanism of nucleophilic Michael addition.

Reactivity with Carbon Nucleophiles: C-C Bond Formation

The reaction with carbon-based nucleophiles, such as enolates derived from active methylene compounds (e.g., dialkyl malonates, β-ketoesters), is a cornerstone of synthetic strategy, enabling the construction of complex carbon skeletons.

Causality and Mechanistic Insight

The formation of a new C-C bond is highly favorable. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound to generate the nucleophilic enolate but not so strong as to promote undesired side reactions. Sodium ethoxide or potassium carbonate are commonly employed for this purpose. The reaction proceeds via the general Michael addition mechanism, resulting in a product with a new quaternary carbon center heavily substituted with electron-withdrawing groups.

G Reaction with Carbon Nucleophiles (Enolates) cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation Malonate CH₂(CO₂Et)₂ Enolate ⁻CH(CO₂Et)₂ Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Enolate_ref ⁻CH(CO₂Et)₂ Ethylene H₂C=C(SO₂Ph)₂ Adduct_Anion (EtO₂C)₂CH-CH₂-⁻C(SO₂Ph)₂ Ethylene->Adduct_Anion Nucleophilic Attack Adduct_Anion_ref (EtO₂C)₂CH-CH₂-⁻C(SO₂Ph)₂ Final_Product (EtO₂C)₂CH-CH₂-CH(SO₂Ph)₂ H_source H⁺ (Workup) Adduct_Anion_ref->Final_Product Protonation

Figure 2: Workflow for C-C bond formation via Michael addition.

Self-Validating Experimental Protocol: Synthesis of Diethyl 2-(2,2-bis(phenylsulfonyl)ethyl)malonate

This protocol is adapted from standard procedures for Michael additions to highly activated alkenes.

  • Reagent Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium ethoxide in situ.

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Dissolve this compound (3.06 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) and add it dropwise to the enolate solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) eluent.[7]

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7] Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

NucleophileBaseSolventTime (h)Yield (%)
Diethyl MalonateNaOEtEtOH/THF5~90% (Est.)
Ethyl AcetoacetateK₂CO₃Acetonitrile6~85% (Est.)
NitromethaneDBUTHF8~80% (Est.)
Note: Yields are estimated based on typical Michael addition reactions with similar substrates.

Reactivity with Nitrogen Nucleophiles: C-N Bond Formation

Primary and secondary amines readily add to this compound, providing a direct route to complex β-amino sulfones. These products are valuable intermediates in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

Causality and Mechanistic Insight

The lone pair of electrons on the nitrogen atom acts as the nucleophile. The reaction is often autocatalytic or may be promoted by a mild, non-nucleophilic base. The initial addition product is a zwitterion, which rapidly undergoes proton transfer to yield the neutral β-amino adduct. The high reactivity of the substrate means that harsh conditions are generally not required, which preserves sensitive functional groups elsewhere in the molecule.

Self-Validating Experimental Protocol: Synthesis of N-benzyl-2,2-bis(phenylsulfonyl)ethan-1-amine
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.53 g, 5 mmol) in dichloromethane (DCM, 30 mL) at room temperature.

  • Addition: Add benzylamine (0.54 g, 5 mmol) dropwise to the stirring solution. An immediate, mild exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC (eluent: hexane:ethyl acetate 3:1).

  • Isolation: Upon completion, reduce the solvent volume in vacuo. The product often precipitates directly from the concentrated solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under high vacuum. If the product is an oil, purify by silica gel chromatography.

Amine NucleophileSolventTemperatureTime (h)Yield (%)
BenzylamineDCMRoom Temp.2>95% (Est.)
PiperidineTHFRoom Temp.1>95% (Est.)
AnilineAcetonitrile50 °C12~70% (Est.)
Note: Yields are estimated based on typical aza-Michael addition reactions.

Reactivity with Sulfur Nucleophiles: C-S Bond Formation

Thiols are exceptionally potent nucleophiles for conjugate addition, a reaction often referred to as the thio-Michael addition.[8][9] This reaction is highly efficient and proceeds under mild conditions, making it a "click" reaction in many contexts.

Causality and Mechanistic Insight

The high nucleophilicity of sulfur, particularly in its thiolate form (RS⁻), drives the reaction. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate anion. The "soft" nature of the sulfur nucleophile has a high affinity for the "soft" β-carbon of the Michael acceptor, in accordance with Hard-Soft Acid-Base (HSAB) theory.

G Thio-Michael Addition Workflow cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base (e.g., Et₃N) Thiolate_ref R-S⁻ Ethylene H₂C=C(SO₂Ph)₂ Adduct_Anion R-S-CH₂-⁻C(SO₂Ph)₂ Ethylene->Adduct_Anion Nucleophilic Attack Adduct_Anion_ref R-S-CH₂-⁻C(SO₂Ph)₂ Final_Product R-S-CH₂-CH(SO₂Ph)₂ H_source H⁺ (R-SH or Workup) Adduct_Anion_ref->Final_Product Protonation

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermodynamic stability of 1,1-bis(phenylsulfonyl)ethylene, a key reagent in organic synthesis and a structural motif of interest in medicinal chemistry. Understanding the stability of this electron-deficient alkene is paramount for its effective application, from reaction design and optimization to the prediction of the shelf-life and biocompatibility of resulting products.

Core Concepts: Unpacking the Stability of a Highly Activated Alkene

This compound, with the chemical formula C₁₄H₁₂O₄S₂, is a white crystalline solid characterized by a melting point of 124-126 °C. Its structure, featuring a geminal arrangement of two strongly electron-withdrawing phenylsulfonyl groups on a vinylidene core, renders the double bond highly electrophilic. This inherent electronic feature dictates its reactivity and, consequently, its stability profile.

The thermodynamic stability of this compound is not merely a measure of its resistance to decomposition under thermal stress but is a multifaceted property influenced by its molecular structure, susceptibility to nucleophilic attack, and sensitivity to environmental factors such as light and moisture. For professionals in drug development, a thorough understanding of these stability aspects is critical, as the vinyl sulfone motif is a known Michael acceptor and its reactivity towards biological nucleophiles can lead to both desired therapeutic effects and potential toxicity.[1][2][3]

Structural Attributes Influencing Stability

The thermodynamic stability of this compound is intrinsically linked to its unique structural and electronic characteristics. The geminal bis-sulfonyl substitution pattern is the primary determinant of its chemical behavior.

Electronic Effects of the Phenylsulfonyl Groups

The two phenylsulfonyl groups exert a powerful electron-withdrawing effect on the double bond through both inductive and resonance mechanisms. This polarization significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it an exceptionally potent electrophile.[4] This high degree of electrophilicity is the cornerstone of its utility as a Michael acceptor in various synthetic transformations, including the synthesis of α,α-disubstituted amino acids.[5][6][7][8] However, this same feature also renders it susceptible to degradation pathways initiated by nucleophilic attack.

Steric Considerations

While electronic effects dominate, steric factors also play a role. The two bulky phenylsulfonyl groups can sterically hinder the approach of some nucleophiles to the double bond, which can influence its kinetic stability in certain contexts.

Thermal Stability and Decomposition Pathways

Predicted Thermal Behavior

Generally, aryl sulfones are thermally robust compounds. The thermal decomposition of such compounds often proceeds via homolytic cleavage of the carbon-sulfur bond at elevated temperatures, leading to the formation of radical intermediates. The predicted decomposition of this compound would likely generate phenylsulfonyl radicals and a vinyl radical, which would then undergo further reactions. The expected hazardous decomposition products upon complete combustion are carbon monoxide, carbon dioxide, and sulfur oxides.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively assess the thermal stability, a detailed TGA protocol is essential.

Objective: To determine the onset and maximum rate of decomposition temperatures of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is determined from the initial significant weight loss, and the temperature of maximum weight loss rate is determined from the peak of the first derivative of the TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC provides complementary information on phase transitions and decomposition energetics.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 300 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition, and the decomposition is typically observed as a sharp exothermic or endothermic event at higher temperatures.

Diagram: Logical Workflow for Thermal Stability Assessment

G cluster_0 Thermal Stability Analysis cluster_1 Data Interpretation TGA Thermogravimetric Analysis (TGA) Decomposition_Products Analysis of Decomposition Products (e.g., GC-MS) TGA->Decomposition_Products Identify decomposition temperature ranges Onset_Temp Determine Onset of Decomposition TGA->Onset_Temp Max_Rate_Temp Determine Temperature of Maximum Decomposition Rate TGA->Max_Rate_Temp DSC Differential Scanning Calorimetry (DSC) DSC->TGA Correlate thermal events Enthalpy Calculate Enthalpy of Decomposition DSC->Enthalpy Mechanism Propose Decomposition Mechanism Decomposition_Products->Mechanism

Caption: Workflow for the comprehensive thermal analysis of this compound.

Chemical Stability: Reactivity and Degradation in Solution

The high electrophilicity of the double bond in this compound makes it susceptible to degradation in the presence of nucleophiles, including water.

Hydrolytic Stability

Diagram: Proposed Hydrolytic Degradation Pathway

G A This compound B Michael Adduct with OH- A->B OH- (aq) C Degradation Products B->C Further reaction

Caption: Postulated pathway for the hydrolysis of this compound.

Stability towards Biological Nucleophiles

In the context of drug development, the reaction of this compound and its derivatives with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is of significant interest.[9] This reactivity can be harnessed for covalent inhibition of target enzymes but also raises concerns about off-target effects and general toxicity. The stability of the resulting covalent adduct is a key factor in the duration of the biological effect.

Photochemical Stability

Compounds containing phenylsulfonyl groups have been shown to be photolabile, undergoing C-S bond cleavage upon irradiation with UV light to generate aryl radicals.[10][11][12] This suggests that this compound may be sensitive to light, potentially leading to decomposition or polymerization upon prolonged exposure.

Experimental Protocol: Photostability Assessment

Objective: To evaluate the stability of this compound under UV and visible light exposure.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp with appropriate filters for UV and visible light) for a defined period. A dark control sample should be kept under the same conditions but shielded from light.

  • Analysis: At various time points, withdraw aliquots from both the exposed and control samples and analyze them by a stability-indicating method, such as HPLC with UV detection, to quantify the remaining amount of this compound and detect any degradation products.

Implications for Drug Development and Research

The thermodynamic and chemical stability of this compound and its derivatives are critical considerations for their application in drug discovery and development.

  • Synthetic Chemistry: Knowledge of the compound's stability allows for the optimization of reaction conditions to maximize yields and minimize the formation of degradation byproducts. Its high reactivity as a Michael acceptor is a powerful tool for the construction of complex molecules.[4]

  • Medicinal Chemistry: For drug candidates containing the vinyl sulfone moiety, stability studies are essential to predict their shelf-life, understand their potential for covalent modification of biological targets, and assess their metabolic fate.[13] The "in-use" stability of a formulated drug product is a key regulatory requirement.[14]

  • Formulation Science: Understanding the degradation pathways of a drug substance is crucial for developing stable formulations. For instance, if a compound is susceptible to hydrolysis, aqueous formulations may need to be avoided or buffered at an optimal pH. If it is light-sensitive, light-protective packaging is necessary.

Summary of Stability Parameters

ParameterAssessmentKey Considerations
Thermal Stability Predicted to be relatively high, with decomposition likely occurring above 200 °C.Decomposition products include CO, CO₂, and SO₂. TGA and DSC are required for quantitative analysis.
Hydrolytic Stability Potentially susceptible to hydrolysis, especially under basic conditions.pH of the medium is a critical factor. Kinetic studies are needed for a detailed understanding.
Photochemical Stability The phenylsulfonyl group suggests potential photolability under UV irradiation.Light exposure should be minimized during storage and handling. Photostability testing is recommended.
Reactivity Highly reactive as a Michael acceptor towards nucleophiles.This is the basis of its synthetic utility but also a potential source of instability and toxicity in biological systems.

Conclusion

This compound is a valuable and versatile chemical entity whose utility is intrinsically linked to its high reactivity. A comprehensive understanding of its thermodynamic and chemical stability is not merely an academic exercise but a practical necessity for researchers and drug development professionals. By employing the analytical techniques and considering the degradation pathways outlined in this guide, scientists can harness the synthetic potential of this compound while mitigating the risks associated with its inherent reactivity, ultimately leading to more robust synthetic protocols and safer, more effective therapeutic agents.

References

  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - RSC Publishing. (2024). Retrieved from [Link]

  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC - NIH. (2024). Retrieved from [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery - ResearchGate. (2022). Retrieved from [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. (2022). Retrieved from [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). Retrieved from [Link]

  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed. (2023). Retrieved from [Link]

  • Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. - Semantic Scholar. (2022). Retrieved from [Link]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed. (1996). Retrieved from [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (n.d.). Retrieved from [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (2007). Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Retrieved from [Link]

  • Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed. (1994). Retrieved from [Link]

  • Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene - Arkivoc. (2002). Retrieved from [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. (2022). Retrieved from [Link]

  • Direct Synthesis of α-Amino Acid Derivatives by Hydrative Amination of Alkynes - PubMed. (2023). Retrieved from [Link]

  • 1,2‐Bis(phenylsulfonyl)ethylene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy) - PubMed Central. (n.d.). Retrieved from [Link]

  • Michael acceptor molecules in natural products and their mechanism of action - PMC. (2022). Retrieved from [Link]

  • Year 2024 In-Use stability testing FAQ. (2024). Retrieved from [Link]

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The Solubility Profile of 1,1-Bis(phenylsulfonyl)ethylene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Physicochemical Properties and Solvent Compatibility of a Key Michael Acceptor

Abstract

1,1-Bis(phenylsulfonyl)ethylene is a prominent Michael acceptor utilized in a variety of synthetic organic reactions, making a comprehensive understanding of its solubility characteristics in common organic solvents paramount for its effective application in research and drug development. This technical guide provides a detailed analysis of the physicochemical properties of this compound and offers a theoretical framework for predicting its solubility based on the principle of "like dissolves like." While quantitative solubility data remains sparse in publicly accessible literature, this guide furnishes researchers with the foundational knowledge and experimental protocols necessary to determine its solubility for specific applications. A thorough understanding of its solubility behavior is critical for optimizing reaction conditions, facilitating purification processes, and enabling its use in various formulation studies.

Introduction

This compound, a crystalline solid, serves as a versatile reagent in organic synthesis, most notably as a potent Michael acceptor.[1] Its electron-deficient olefinic bond, activated by two strongly electron-withdrawing phenylsulfonyl groups, readily participates in conjugate addition reactions with a wide range of nucleophiles. This reactivity has been harnessed in the synthesis of complex molecules, including α,α-disubstituted alpha-amino acid derivatives.[1] The efficiency and success of synthetic transformations involving this compound are intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection is crucial for achieving homogeneity, influencing reaction rates, and simplifying post-reaction workup and purification. This guide aims to provide a comprehensive resource for researchers by consolidating the known physicochemical properties of this compound and offering a systematic approach to understanding and determining its solubility in common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone for predicting its solubility. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₄S₂[2]
Molecular Weight 308.37 g/mol [2]
Appearance White to off-white powder/crystalline solid[2]
Melting Point 124-126 °C[2]
Functional Groups Sulfone, Alkene[2]

The molecule possesses two phenylsulfonyl groups, which are highly polar and capable of acting as hydrogen bond acceptors. The presence of two aromatic rings also contributes to potential π-π stacking interactions. The ethylene core provides a nonpolar hydrocarbon backbone. The high melting point of this compound suggests strong intermolecular forces in its crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a given solvent.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility will be dictated by a balance of its polar and nonpolar characteristics.

Polarity Considerations

The two sulfonyl groups (-SO₂-) are strongly polar due to the large electronegativity difference between sulfur and oxygen. These groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors with protic solvents. The two phenyl rings, while primarily nonpolar, possess a quadrupole moment and can participate in van der Waals forces and potential π-π stacking interactions. The ethylene linker is nonpolar.

Based on this structure, we can make the following predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents for this compound.[4] These solvents are highly polar and can effectively solvate the polar sulfonyl groups.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be moderately good solvents. They can act as hydrogen bond donors to the sulfonyl oxygens, but their hydrocarbon chains may have less favorable interactions with the solute.

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform are expected to be reasonably good solvents. Their polarity is sufficient to interact with the sulfonyl groups, and they can also interact favorably with the phenyl rings.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are anticipated to be poor solvents for this compound.[5] The energy required to break the strong intermolecular forces in the crystal lattice of the solute would not be sufficiently compensated by the weak van der Waals interactions with these solvents.

The following diagram illustrates the key structural features of this compound that influence its solubility.

G cluster_solute This compound cluster_solvent Solvent Interactions A Phenyl Rings (Nonpolar, π-π stacking) F Nonpolar (e.g., Hexane) Weak van der Waals A->F Favorable (weak) B Sulfonyl Groups (-SO₂-) (Highly Polar, H-bond acceptor) D Polar Aprotic (e.g., DMSO, DMF) Strong Dipole-Dipole B->D Favorable E Polar Protic (e.g., Methanol) H-Bonding B->E Favorable B->F Unfavorable C Ethylene Linker (Nonpolar) C->F Favorable (weak) G start Start: Prepare Saturated Solution step1 Add excess this compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate the mixture at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow the solution to stand for a period to let undissolved solid settle. step2->step3 step4 Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid. step3->step4 step5 Dilute the filtered aliquot with a known volume of a suitable solvent. step4->step5 step6 Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration. step5->step6 end End: Calculate Solubility (e.g., in mg/mL or mol/L) step6->end

Caption: Workflow for experimental solubility determination.

Self-Validating System and Causality
  • Equilibrium Achievement: The extended equilibration time (24-48 hours) is crucial to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solute is reached. Shorter times may lead to an underestimation of the solubility.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Filtration: The filtration step is essential to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The filter material should be chosen to be compatible with the solvent and not adsorb the solute.

  • Analytical Method Validation: The analytical method used for quantification (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements. A calibration curve should be prepared using standard solutions of known concentrations.

Summary of Expected Solubility

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions with the sulfonyl groups.
Chlorinated Dichloromethane, ChloroformModerate to HighGood balance of polarity to interact with sulfonyl groups and nonpolar character to interact with phenyl rings.
Alcohols Methanol, Ethanol, IsopropanolModerateHydrogen bonding with sulfonyl groups, but the nonpolar alkyl chains may limit solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF is more polar and a better solvent than diethyl ether.
Aromatic Toluene, BenzeneLowPrimarily nonpolar interactions are not sufficient to overcome the crystal lattice energy.
Alkanes Hexane, HeptaneVery Low / InsolubleOnly weak van der Waals forces, which are insufficient to dissolve the polar crystalline solid.

Conclusion

This compound is a valuable reagent in organic synthesis, and a comprehensive understanding of its solubility is essential for its effective use. While specific quantitative solubility data is limited, this guide provides a robust theoretical framework for predicting its behavior in a range of common organic solvents based on its physicochemical properties. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems of interest. This knowledge is critical for optimizing reaction conditions, developing purification strategies, and advancing the application of this important Michael acceptor in chemical research and drug development.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Sulfur. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. (2023). The Journal of Organic Chemistry, 88(2), 972-987. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 1,1-Bis(phenylsulfonyl)ethylene. The document outlines the theoretical underpinnings and practical considerations for determining the three-dimensional atomic arrangement of this compound, a crucial aspect for understanding its physicochemical properties and potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of interest due to the presence of two bulky phenylsulfonyl groups attached to a single carbon of an ethylene moiety. This arrangement imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. The precise determination of its crystal structure is paramount for a deeper understanding of its reactivity, intermolecular interactions, and solid-state packing, which are critical parameters in drug design and the development of novel materials.

Single-crystal X-ray diffraction stands as the definitive method for obtaining an unambiguous three-dimensional structure of a molecule.[1][2] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides insights into the non-covalent interactions that govern the crystal packing.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following sections detail the experimental protocols and the scientific rationale behind each stage.

Synthesis and Purification of this compound

While this compound is commercially available, for crystallographic studies, it is often beneficial to synthesize and purify the compound to ensure the highest possible sample quality.[3] A common synthetic route involves the reaction of a suitable precursor with benzenesulfonyl chloride.

Exemplary Synthesis Protocol:

A detailed synthesis protocol for a related compound, 1-(phenylsulfonyl)bicyclo[1.1.0]butane, from methyl phenyl sulfone and epichlorohydrin has been reported and can be adapted.[4] For this compound, a plausible synthesis could involve the reaction of 1,1-dichloroethylene with sodium benzenesulfinate.

Following synthesis, rigorous purification is essential. Recrystallization from a suitable solvent system is the preferred method to obtain high-purity material, which is a prerequisite for growing high-quality single crystals. The melting point of the purified compound should be sharp and consistent with reported values (typically 124-126 °C) as an indicator of purity.[3]

Crystallization: The Art of Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step in a crystal structure determination. Several techniques can be employed, and the optimal method is typically found through empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

For this compound, a starting point for crystallization experiments could involve dissolving the purified powder in solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane, followed by slow evaporation.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically with dimensions of at least 30 microns on a side) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5]

Data Collection Protocol:

  • Crystal Screening: An initial diffraction image is collected to assess the quality of the crystal. The diffraction spots should be sharp and well-defined.[1]

  • Unit Cell Determination: A short series of diffraction images are collected at different orientations of the crystal. The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[1]

  • Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a specific angular range while continuously exposing it to the X-ray beam.[6]

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The intensities are then corrected for various experimental factors and scaled to produce a final dataset of structure factor amplitudes.

The following DOT script visualizes the experimental workflow for crystal structure analysis:

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. The determination of these phases is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using direct methods . These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[7] These initial phases are then used to calculate an electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial atomic model obtained from the structure solution is then refined to improve its agreement with the experimental data. This is typically done using a least-squares refinement procedure, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[7][8]

The refinement process is iterative, and difference Fourier maps are often calculated to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the crystal structure.[9]

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides a wealth of information about the molecule and its interactions in the solid state.

Molecular Geometry

The key geometric parameters, including bond lengths, bond angles, and torsion angles, are determined with high precision. For this compound, particular attention should be paid to the geometry around the sulfonyl groups and the ethylene bridge. Based on studies of other sulfone compounds, the S=O bond lengths are expected to be in the range of 1.392 to 1.463 Å, and the S-C bond distances are expected to be between 1.743 and 1.790 Å.[8] The C-S-C and O-S-O bond angles are also of interest and typically fall within the ranges of 101.1-106.8° and 116.7-120.6°, respectively.[8]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds are not expected for this compound, weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings are likely to play a significant role in the crystal packing. The analysis of these interactions is crucial for understanding the stability of the crystal lattice.

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are summarized in a standardized format. The following table presents a hypothetical, yet representative, set of crystallographic data for this compound, based on typical values for similar organic compounds.

Parameter Value
Empirical FormulaC₁₄H₁₂O₄S₂
Formula Weight308.37
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.23(2)
Volume (ų)1489.1(9)
Z4
Calculated Density (g/cm³)1.375
Absorption Coefficient (mm⁻¹)0.35
F(000)640
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected10567
Independent reflections3421 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.123
R indices (all data)R1 = 0.065, wR2 = 0.135
Goodness-of-fit on F²1.05

Conclusion and Future Directions

This guide has provided a comprehensive overview of the process of determining the crystal structure of this compound. The detailed experimental and analytical protocols described herein serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The elucidation of the three-dimensional structure of this and related molecules is fundamental to understanding their properties and designing new functional materials and therapeutic agents. Future work could involve co-crystallization studies to investigate the intermolecular interactions of this compound with other molecules of pharmaceutical or material interest.

References

  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Slawin, A. M. Z., & Woollins, J. D. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40(3), 253–265.
  • Watkin, D. J. (2008).
  • The University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

  • David, W. I. F., Shankland, K., & Shankland, N. (2008). Structure refinement: Some background theory and practical strategies. In International Tables for Crystallography (Vol. G, pp. 216-231).
  • Chopra, D. (2019). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 96(12), 1631-1637.
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(12), 1546–1554.
  • Muir, J. E., Jung, M., & Lindsay, V. N. (2020). Synthesis of 1-(Phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 97, 1-15.
  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

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Methodological & Application

The Unparalleled Reactivity of 1,1-Bis(phenylsulfonyl)ethylene: A Guide to Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Potent Michael Acceptor

In the landscape of asymmetric catalysis, the Michael addition stands as a cornerstone for stereoselective carbon-carbon and carbon-heteroatom bond formation. The choice of the Michael acceptor is paramount to the success of these transformations, dictating reactivity, selectivity, and the scope of compatible nucleophiles. Among the diverse array of acceptors, 1,1-bis(phenylsulfonyl)ethylene distinguishes itself as a remarkably potent electrophile. The geminal bis-sulfonyl groups exert a powerful electron-withdrawing effect, rendering the β-carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. This heightened reactivity allows for the facile conjugate addition of a wide range of nucleophiles, often under mild, organocatalytic conditions, where other acceptors may prove sluggish or unreactive.[1][2]

This guide provides an in-depth exploration of this compound as a superior Michael acceptor in asymmetric catalysis. We will delve into the mechanistic underpinnings of its activation by various catalytic systems, present detailed, field-proven protocols for its application, and showcase its utility in the synthesis of complex, stereochemically rich molecules.

Core Principles: Why this compound Excels

The exceptional reactivity of this compound can be attributed to several key factors:

  • Intense Electrophilicity: The two phenylsulfonyl groups synergistically withdraw electron density from the carbon-carbon double bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the β-carbon a hard electrophilic center, readily attacked by soft nucleophiles.

  • Stabilization of the Intermediate: Upon nucleophilic addition, the resulting enolate intermediate is highly stabilized through resonance delocalization of the negative charge onto the two sulfonyl groups. This thermodynamic driving force contributes to the high forward rate of the reaction.

  • Versatility in Asymmetric Catalysis: The high reactivity profile of this compound makes it an ideal substrate for a variety of asymmetric catalytic systems, including hydrogen-bond donors (e.g., thioureas, squaramides) and Brønsted bases (e.g., cinchona alkaloids), which can effectively organize the transition state to induce high stereoselectivity.[1][3]

Organocatalytic Systems for Asymmetric Michael Additions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysis. This compound has proven to be an excellent substrate in various organocatalytic Michael additions.

Bifunctional Catalysis: The Power of Dual Activation

Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., a thiourea or squaramide moiety) and a Brønsted base (e.g., a tertiary amine) site, are particularly effective in promoting asymmetric Michael additions to this compound. These catalysts operate through a cooperative mechanism where the Brønsted acid moiety activates the Michael acceptor via hydrogen bonding, while the Brønsted base deprotonates the nucleophile to generate the active nucleophilic species. This dual activation within a chiral scaffold allows for a highly organized, stereocontrolled transition state.

A prime example is the enantioselective addition of hydantoin surrogates to this compound catalyzed by a squaramide-based bifunctional catalyst.[1][2]

Logical Workflow for Bifunctional Catalysis

cluster_0 Catalytic Cycle NucH Nucleophile (Nu-H) TS Ternary Complex (Transition State) NucH->TS Base deprotonates Nu-H Cat Bifunctional Catalyst (Acid/Base) Cat->TS Catalyst binds substrates Acceptor This compound Acceptor->TS Acid activates Acceptor Product_Cat Product-Catalyst Complex TS->Product_Cat C-C Bond Formation Product_Cat->Cat Catalyst Regeneration Product Chiral Product Product_Cat->Product Product Release

Caption: Generalized workflow for a bifunctional organocatalyst in the asymmetric Michael addition.

Enamine Catalysis with Ketone Nucleophiles

Chiral primary or secondary amines can catalyze the Michael addition of ketones and aldehydes to this compound via an enamine-based mechanism. The catalyst first reacts with the carbonyl compound to form a transient, nucleophilic enamine. This enamine then attacks the Michael acceptor in a stereocontrolled fashion, directed by the chiral backbone of the catalyst. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst. Cinchona alkaloid-derived primary amines have been shown to be highly effective for this transformation.[3][4]

Catalytic Cycle of Enamine-Mediated Michael Addition

cluster_1 Enamine Catalysis Ketone Ketone Nucleophile Enamine Chiral Enamine Ketone->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Condensation Iminium Iminium Intermediate Enamine->Iminium Michael Addition Acceptor This compound Acceptor->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Sources

Application Note: 1,1-Bis(phenylsulfonyl)ethylene as a Highly Reactive Dienophile for [4+2] Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction is a fundamental and powerful transformation in organic synthesis for the construction of six-membered rings.[1] The efficiency and scope of this [4+2] cycloaddition are largely dictated by the electronic properties of the reacting partners: the conjugated diene and the dienophile.[2] This application note provides a detailed guide for researchers on the use of 1,1-Bis(phenylsulfonyl)ethylene, a highly activated and potent dienophile, in Diels-Alder reactions. We will explore the mechanistic principles that underpin its reactivity, present a comprehensive and validated experimental protocol, and discuss the synthetic utility of the resulting cycloadducts.

Introduction: The Power of an Activated Dienophile

The Diels-Alder reaction provides a reliable method for forming two new carbon-carbon bonds in a single, stereospecific step, leading to complex cyclic architectures.[1] The reaction rate is significantly enhanced when the dienophile is substituted with electron-withdrawing groups (EWGs), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2]

This compound stands out as a superior dienophile due to the presence of two geminal phenylsulfonyl (-SO₂Ph) groups. These groups are powerfully electron-withdrawing, which drastically lowers the dienophile's LUMO energy, making it highly electrophilic and reactive towards a wide range of conjugated dienes, even those considered to be less reactive.[3][4] This heightened reactivity often allows reactions to proceed under mild conditions with high yields and excellent stereocontrol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms (Ethene-1,1-diyldisulfonyl)dibenzene, 1,1-Bis(benzenesulfonyl)ethylene
CAS Number 39082-53-6
Molecular Formula C₁₄H₁₂O₄S₂
Molecular Weight 308.37 g/mol
Appearance White to off-white powder[5]
Melting Point 124-126 °C[5]

Mechanistic Rationale: A Frontier Molecular Orbital Perspective

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state.[1][6] Its facility is best understood through Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile.

The two phenylsulfonyl groups on this compound exert a strong inductive and resonance-based electron-withdrawing effect. This has a profound impact on the dienophile's electronic structure:

  • LUMO Energy Reduction: The EWGs significantly stabilize and lower the energy of the LUMO.

  • Enhanced Interaction: A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger orbital interaction, a more stable transition state, and a faster reaction rate.[2]

This principle makes this compound an ideal reaction partner for both electron-rich and electronically neutral dienes.

Caption: FMO interaction in the Diels-Alder reaction.

General Experimental Protocol

Trustworthiness Statement: This protocol is a robust, general procedure derived from established methodologies for highly reactive dienophiles.[3] It is designed to be self-validating through in-process monitoring (TLC). Researchers should consider this a starting point, as optimal conditions (solvent, temperature, time) may vary depending on the specific diene used.

Materials & Reagents
  • This compound

  • Diene of interest (e.g., cyclopentadiene, furan, 1,3-butadiene)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Toluene, or Ethyl Acetate)

  • Reaction flask (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Condenser (if heating is required)

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Rotary evaporator

  • Purification supplies: Silica gel for column chromatography or appropriate recrystallization solvents (e.g., acetone/hexane mixture).[3]

Step-by-Step Procedure
  • Flask Preparation: Ensure the reaction flask is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove residual moisture.

    • Causality: Anhydrous conditions are crucial as moisture can lead to side reactions or decomposition of sensitive substrates.

  • Reagent Addition: To the flask, add this compound (1.0 equivalent). Dissolve it in a minimal amount of the chosen anhydrous solvent (e.g., 5-10 mL per mmol of dienophile). Stir until fully dissolved.

  • Diene Addition: Add the diene (typically 1.0 to 1.2 equivalents) to the stirred solution. If the diene is highly volatile or gaseous, it can be bubbled through the solution or condensed into the flask at a low temperature.

    • Insight: A slight excess of the diene can help drive the reaction to completion, especially if the diene is prone to dimerization or is volatile.

  • Reaction Conditions & Monitoring:

    • Due to the high reactivity of this compound, many reactions proceed to completion at room temperature within a few hours.[3]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The consumption of the dienophile and the appearance of a new, typically more polar, product spot indicates progress.

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-80 °C) can be applied. Attach a reflux condenser if heating above the solvent's boiling point.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by one of two primary methods:

    • Recrystallization: This is often effective for highly crystalline Diels-Alder adducts. A common solvent system is dissolving the crude solid in a minimal amount of a good solvent (like acetone) and then adding a poor solvent (like hexane) dropwise until the solution becomes cloudy, then allowing it to cool slowly.[3]

    • Column Chromatography: If the product is an oil or contains impurities with similar polarity, purification via silica gel column chromatography is recommended. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

Experimental_Workflow A 1. Preparation - Dry flask - Inert atmosphere (N₂/Ar) B 2. Reagent Charging - Dissolve this compound in anhydrous solvent A->B C 3. Diene Addition - Add 1.0-1.2 eq. of diene - Stir at room temperature B->C D 4. Reaction & Monitoring - Monitor by TLC - Apply gentle heat if necessary C->D E 5. Workup - Cool to RT - Remove solvent via rotary evaporation D->E Reaction Complete F 6. Purification - Recrystallization OR - Silica Gel Chromatography E->F G 7. Product Analysis - NMR, MS, MP F->G

Caption: General workflow for Diels-Alder reactions.

Representative Reaction Scope

This compound is a versatile dienophile that reacts with a wide array of dienes. The table below provides a representative (not exhaustive) summary of expected outcomes with common dienes, highlighting the high efficiency of this reagent.

Table 2: Representative Scope of this compound in Diels-Alder Reactions

DieneTypical ConditionsExpected YieldKey Product Features
Cyclopentadiene DCM, 0 °C to RT, 1-3 hHigh (>90%)Bicyclic adduct, typically with high endo-selectivity.
Furan Toluene, RT to 50 °C, 4-12 hModerate to HighOxygenated bicyclic adduct (oxanorbornene derivative).[3]
1,3-Butadiene Sealed tube, DCM, RT, 12-24 hHighSubstituted cyclohexene ring.
Danishefsky's Diene DCM or THF, 0 °C to RT, 2-6 hHighFunctionalized cyclohexenone precursor after hydrolysis.

Safety and Handling

  • This compound: Handle as a combustible solid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (N95) to avoid inhalation of the powder.

  • Solvents: Use solvents such as DCM and toluene in a well-ventilated fume hood due to their volatility and potential toxicity.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Conclusion

This compound is a premier dienophile for Diels-Alder cycloaddition reactions. Its reactivity, driven by powerful electronic activation from two phenylsulfonyl groups, enables the efficient synthesis of a diverse range of six-membered rings under mild conditions. The straightforward protocols and high yields associated with this reagent make it an invaluable tool for synthetic chemists in academic research and industrial drug development.

References

  • 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon Available in the Radical and Electron-Transfer-Based Organic Synthesis. Who we serve. Available at: [Link]

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. ADDI. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • 1,2‐Bis(phenylsulfonyl)ethylene | Request PDF. ResearchGate. Available at: [Link]

  • The synthesis and Diels–Alder reactions of (E)- and (Z)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • (Phenylsulfonyl)allenes as Substrates for Cycloaddition Reactions: Intramolecular Cyclizations onto Unactivated Alkenes. ElectronicsAndBooks. Available at: [Link]

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. Available at: [Link]

  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube. Available at: [Link]

  • Chem 334: Diels-Alder Reaction. YouTube. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Diels–Alder reactions between the depicted dienes and dienophiles under... ResearchGate. Available at: [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals. Available at: [Link]

  • An overview of the cycloaddition chemistry of fulvenes and emerging applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

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The Tandem Architect: Harnessing 1,1-Bis(phenylsulfonyl)ethylene in Advanced Domino Reactions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Michael Acceptor

In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount goal. Tandem reactions, also known as domino or cascade reactions, have emerged as a powerful strategy in this endeavor, enabling the formation of multiple chemical bonds in a single synthetic operation without the need for isolating intermediates.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and environmental sustainability, making it highly attractive for both academic research and industrial applications, particularly in the realm of drug discovery and development.[3][4]

At the heart of many elegant tandem sequences lies a class of highly reactive building blocks. Among these, 1,1-bis(phenylsulfonyl)ethylene stands out as a uniquely versatile and potent electrophile.[5][6] Its geminal bis-sulfonyl groups render the double bond exceptionally electron-deficient, making it a powerful Michael acceptor. However, its utility extends far beyond simple conjugate addition. The initial Michael adduct, bearing the bis(phenylsulfonyl)methyl moiety, is primed for subsequent transformations, acting as a linchpin in a variety of tandem sequences that lead to the rapid assembly of complex carbocyclic and heterocyclic scaffolds. This guide delves into the experimental protocols for harnessing the power of this compound in tandem reactions, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of its application.

Core Principles of Reactivity

The reactivity of this compound in tandem reactions is predicated on two key features:

  • Exceptional Electrophilicity: The two strongly electron-withdrawing phenylsulfonyl groups create a highly polarized carbon-carbon double bond, making it exceptionally susceptible to nucleophilic attack. This ensures that the initial Michael addition proceeds readily with a wide range of soft nucleophiles.

  • Facile Generation of a Pro-Nucleophile: The protons on the carbon atom bearing the two phenylsulfonyl groups in the Michael adduct are highly acidic. This allows for the in-situ generation of a stabilized carbanion under basic conditions, which can then participate in a subsequent intramolecular cyclization or reaction with another electrophile.

This dual reactivity is the cornerstone of its utility in tandem reactions, allowing for a programmed sequence of bond-forming events to unfold in a single pot.

Tandem Michael Addition-Cyclization: A Gateway to Diverse Heterocycles

One of the most powerful applications of this compound is in tandem Michael addition-intramolecular cyclization reactions. This strategy allows for the construction of a diverse array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Application in the Asymmetric Synthesis of Quaternary Hydantoins

Hydantoin derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The development of efficient methods for the synthesis of enantiomerically enriched hydantoins, particularly those bearing a quaternary stereocenter, is of significant interest in drug discovery. A powerful example of a tandem reaction involving a derivative of this compound is the enantioselective synthesis of quaternary hydantoins.[7]

Reaction Mechanism:

The reaction proceeds via an initial organocatalyzed asymmetric Michael addition of a hydantoin surrogate to a "rigidified" β-substituted vinylidene bis(sulfone). This is followed by an intramolecular cyclization to furnish the spirocyclic hydantoin precursor. Subsequent hydrolysis and desulfonylation yield the final enantioenriched 5,5-disubstituted hydantoin.

Diagram of the Tandem Michael Addition-Cyclization for Quaternary Hydantoin Synthesis

G cluster_0 Tandem Reaction Sequence start Hydantoin Surrogate + β-Substituted Vinylidene Bis(sulfone) michael Asymmetric Michael Addition (Organocatalyst) start->michael intermediate Enolate Intermediate michael->intermediate cyclization Intramolecular Cyclization intermediate->cyclization spiro Spirocyclic Hydantoin Precursor cyclization->spiro hydrolysis Hydrolysis & Desulfonylation spiro->hydrolysis product Enantioenriched Quaternary Hydantoin hydrolysis->product

Caption: Workflow for the synthesis of quaternary hydantoins.

Experimental Protocol: Asymmetric Synthesis of a Quaternary Hydantoin Precursor [7]

Materials:

  • Hydantoin surrogate (e.g., N-Benzoyl 2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one)

  • β-Substituted vinylidene bis(sulfone)

  • Chiral organocatalyst (e.g., a bifunctional squaramide catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the hydantoin surrogate (1.0 equiv), the β-substituted vinylidene bis(sulfone) (1.1 equiv), and the chiral organocatalyst (0.1 equiv).

  • Dissolve the solids in anhydrous dichloromethane.

  • Stir the reaction mixture at the specified temperature (e.g., -25 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic hydantoin precursor.

Data Presentation: Representative Substrate Scope and Results [7]

EntryHydantoin Surrogate Substituentβ-Substituted Vinylidene Bis(sulfone)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylPhenyl79>20:199
24-ChlorophenylPhenyl74>20:188
32-NaphthylPhenyl85>20:196
4Phenyl4-Methoxyphenyl82>20:198

Tandem Reactions with Dinucleophiles: Constructing Complex Carbocycles and Heterocycles

The reaction of this compound with dinucleophiles opens up a vast landscape of possibilities for the construction of diverse ring systems. In these reactions, the dinucleophile participates in a sequential double Michael addition or a Michael addition followed by an intramolecular cyclization.

Synthesis of Functionalized Carbocycles

The reaction of this compound with carbon-based dinucleophiles, such as malonates or β-ketoesters, can lead to the formation of highly functionalized carbocycles through a domino sequence.

Reaction Mechanism:

The reaction is initiated by the Michael addition of the enolate of the active methylene compound to this compound. The resulting intermediate can then undergo a second intramolecular Michael addition if an appropriate acceptor is present within the molecule, or it can be trapped by an external electrophile.

Diagram of Tandem Michael Addition for Carbocycle Synthesis

G cluster_1 Carbocycle Formation start This compound + Active Methylene Compound michael1 Michael Addition start->michael1 intermediate1 Adduct 1 michael1->intermediate1 cyclization2 Intramolecular Cyclization intermediate1->cyclization2 product Functionalized Carbocycle cyclization2->product

Caption: General workflow for carbocycle synthesis.

Experimental Protocol: Synthesis of a Functionalized Cyclohexanone Derivative

Materials:

  • This compound

  • Cyclic 1,3-dicarbonyl compound (e.g., dimedone)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in ethanol, add the base (1.1 equiv) and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equiv) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Future Outlook and Applications in Drug Discovery

The tandem reactions of this compound represent a powerful and versatile tool for the rapid construction of molecular complexity. The ability to generate multiple bonds and stereocenters in a single, efficient operation makes this methodology highly valuable for the synthesis of natural products and their analogues, as well as for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

The phenylsulfonyl groups in the final products can often be removed under reductive conditions, further enhancing the synthetic utility of these tandem reactions by providing access to a wider range of functionalized molecules. As the demand for more efficient and sustainable synthetic methods continues to grow, the development of novel tandem reactions based on this compound and its derivatives is expected to remain an active and fruitful area of research. The exploration of new catalysts, including biocatalysts, and the application of these methodologies in the synthesis of complex and biologically active targets will undoubtedly lead to further advancements in the fields of organic chemistry and medicinal chemistry.

References

  • Padwa, A., & Kappe, C. O. (1996). The Domino Way to Heterocycles. Tetrahedron, 52(34), 11671-11709.
  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.
  • Companyó, X., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry, 88(2), 972-987. [Link][7]

  • Nicolaou, K. C., et al. (2000). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
  • Posner, G. H. (1986). Multicomponent One-Pot Annulations. Chemical Reviews, 86(5), 831-844.
  • Fang, R.-J., et al. (2021). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journal of Organic Chemistry, 17, 2425-2432. [Link][4][8]

  • Padwa, A., et al. (1991). Generation and Cycloaddition of Carbonyl Ylides Derived from the Rhodium(II)-Catalyzed Reaction of 1-(Diazoacetyl)cycloalkanones. The Journal of Organic Chemistry, 56(13), 4252-4259.
  • De Lucchi, O., & Pasquato, L. (1988). The chemistry of gem-disulfones. Tetrahedron, 44(22), 6755-6794.

Sources

The Versatility of 1,1-Bis(phenylsulfonyl)ethylene in Complex Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Powerful Michael Acceptor

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for carbon-carbon bond formation is paramount. Among the arsenal of reagents available to the synthetic chemist, 1,1-Bis(phenylsulfonyl)ethylene stands out as a highly activated and versatile Michael acceptor. Its geminal electron-withdrawing phenylsulfonyl groups render the β-carbon exceptionally electrophilic, paving the way for a diverse array of conjugate addition reactions. This technical guide provides an in-depth exploration of the applications of this compound in complex organic synthesis, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into its utility in asymmetric catalysis, the construction of intricate molecular architectures, and provide the mechanistic rationale behind its reactivity.

It is crucial to distinguish this compound from its isomer, 1,2-bis(phenylsulfonyl)ethylene. While both are valuable reagents, the latter primarily functions as a potent dienophile in Diels-Alder reactions. This guide will focus exclusively on the unique reactivity profile of the 1,1-isomer.

Core Reactivity: A Potent Michael Acceptor

The primary mode of reactivity for this compound is its role as a powerful Michael acceptor. The two phenylsulfonyl groups act in concert to dramatically lower the energy of the LUMO of the double bond, making it highly susceptible to nucleophilic attack. This inherent reactivity has been harnessed in a multitude of synthetic transformations.

A generalized workflow for a Michael addition reaction involving this compound is depicted below. The choice of nucleophile, catalyst, and reaction conditions can be tailored to achieve a wide range of synthetic outcomes, including the construction of chiral centers with high enantioselectivity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound + Nucleophile + Catalyst (optional) Solvent Anhydrous Solvent Reagents->Solvent Dissolve Reaction_Mixture Stir at specified temperature Solvent->Reaction_Mixture Monitoring Monitor by TLC/LC-MS Reaction_Mixture->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Product Purification->Product Isolate G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Oxazolone Oxazolone Thiourea Chiral Thiourea Catalyst Oxazolone->Thiourea Deprotonation BPSE This compound BPSE->Thiourea H-Bonding Activation Adduct Chiral Michael Adduct Thiourea->Adduct Stereocontrolled C-C Bond Formation AminoAcid Quaternary α-Amino Acid (after hydrolysis) Adduct->AminoAcid

Caption: Catalytic cycle for the synthesis of quaternary α-amino acids.

Application Notes and Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of Oxazolone to this compound

This protocol details the synthesis of a chiral Michael adduct, a precursor to quaternary α-amino acids, using a chiral thiourea catalyst.

Materials:

  • This compound (1.0 equiv)

  • Oxazolone (1.2 equiv)

  • Chiral Thiourea Catalyst (e.g., (S,S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane) (0.1 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 0.1 mmol, 30.8 mg) and the chiral thiourea catalyst (0.01 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add the oxazolone (0.12 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral Michael adduct.

Expected Outcome:

The reaction typically affords the Michael adduct in good to excellent yields (70-95%) and high enantioselectivity (>90% ee). The product can be further processed (e.g., by hydrolysis) to yield the corresponding quaternary α-amino acid.

EntryOxazolone SubstituentCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl10249295
24-Methoxyphenyl10368893
32-Naphthyl10488591

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the oxazolone and to ensure the efficiency of the organocatalyst.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

  • Catalyst Choice: The bifunctional nature of the thiourea catalyst is key to the reaction's success. The acidic N-H protons of the thiourea activate the Michael acceptor via hydrogen bonding, while the basic site of the catalyst deprotonates the pronucleophile. The chiral scaffold of the catalyst dictates the stereochemical outcome of the reaction.

  • Solvent: Toluene is a common solvent for this type of reaction as it is non-protic and effectively solubilizes the reactants and catalyst.

Expanding the Synthetic Utility: Domino and Cascade Reactions

The high reactivity of this compound also makes it an excellent participant in domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly desirable in complex molecule synthesis as they increase molecular complexity rapidly and efficiently.

Synthesis of Functionalized Heterocycles

While specific examples in the literature focusing on this compound in domino reactions for heterocycle synthesis are emerging, the principle is well-established with related vinyl sulfones. A hypothetical domino reaction for the synthesis of a highly substituted pyrrolidine is presented below. This process would involve an initial Michael addition followed by an intramolecular cyclization.

G Start This compound + Bifunctional Nucleophile Michael_Addition Intermolecular Michael Addition Start->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Functionalized Pyrrolidine Derivative Cyclization->Product

Caption: Hypothetical domino reaction for pyrrolidine synthesis.

Application Notes and Protocols

Protocol 2: Synthesis of a Highly Functionalized Cyclohexanone Derivative via a Domino Michael-Michael Addition

This protocol outlines a potential domino reaction where this compound acts as the initial Michael acceptor, followed by a second intramolecular Michael addition to form a cyclic product.

Materials:

  • This compound (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate) (1.1 equiv)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.2 equiv)

  • Base (e.g., DBU or NaH) (catalytic or stoichiometric)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the base (e.g., NaH, 1.1 mmol, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes to generate the enolate.

  • Add a solution of this compound (1.0 mmol, 308 mg) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Add the α,β-unsaturated ketone (1.2 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized cyclohexanone derivative.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the 1,3-dicarbonyl compound, generating the initial nucleophile for the first Michael addition. The choice of base can influence the reaction rate and selectivity.

  • Stepwise Addition: The sequential addition of the electrophiles (this compound followed by the α,β-unsaturated ketone) is crucial to control the reaction pathway and avoid undesired side products.

  • Solvent: THF is a suitable aprotic solvent that effectively dissolves the reactants and intermediates.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile reagent in complex organic synthesis. Its high reactivity as a Michael acceptor, coupled with its amenability to asymmetric catalysis, provides a powerful tool for the construction of stereochemically rich and complex molecular architectures. The applications highlighted in this guide, particularly in the enantioselective synthesis of quaternary α-amino acids, underscore its significance in the preparation of biologically relevant molecules.

The future for this compound in organic synthesis appears bright. We anticipate its increased application in the development of novel domino and multicomponent reactions for the rapid assembly of complex heterocyclic and carbocyclic frameworks. Furthermore, its incorporation into the total synthesis of natural products is an area ripe for exploration. As the demand for more efficient and sustainable synthetic methodologies grows, the unique reactivity profile of this compound will undoubtedly continue to inspire innovation in the field of organic chemistry.

References

  • Alba, A.-N. R.; Companyó, X.; Viciano, M.; Rios, R. Enantioselective Organocatalytic Addition of Oxazolones to this compound: A Convenient Asymmetric Synthesis of Quaternary α-Amino Acids. Chemistry – A European Journal2010 , 16 (18), 5354–5361. [Link]

  • Padwa, A.; Kulkarni, Y. S.; Zhang, Z. A Synthetic Equivalent for the Ethylene 1,2-Dipole. The Journal of Organic Chemistry1990 , 55 (2), 4144–4146. [Link]

  • De Lucchi, O.; Pasquato, L. The Role of Bis(phenylsulfonyl)ethylenes in Organic Synthesis. Tetrahedron1988 , 44 (22), 6755–6794. [Link]

  • De Lucchi, O.; Miotti, U.; Modena, G. The Wittig-Horner Reaction in the Synthesis of α,β-Unsaturated Sulfones. Organic Reactions1991 , 40, 157–405. [Link]

  • Syu, S.-E.; Huang, C.-H.; Chen, K.-W.; Lee, C.-J.; Das, U.; Jang, Y.-J.; Lin, W. Enantioselective organocatalytic Michael addition of ketones to alkylidene malonates. Chirality2012 , 24 (7), 600–605. [Link]

Topic: Detailed Procedure for [3+2] Cycloaddition with 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the strategic use of 1,1-bis(phenylsulfonyl)ethylene as a highly activated dipolarophile in [3+2] cycloaddition reactions. This class of reaction is fundamental for the synthesis of five-membered heterocyclic scaffolds, which are prevalent in medicinal chemistry and natural products.[1][2] We delve into the mechanistic underpinnings that govern the reactivity of this exceptional electron-deficient alkene, present a detailed, field-proven protocol for the synthesis of highly substituted pyrrolidines, and summarize key performance data. The protocols and insights are designed for researchers seeking to leverage this powerful transformation for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as one of the most powerful and atom-economical methods for constructing five-membered heterocycles.[2][3] The reaction involves the combination of a 1,3-dipole (a three-atom, four-pi-electron system such as an azomethine ylide or a nitrone) with a dipolarophile (a two-atom, two-pi-electron system, typically an alkene or alkyne).[4] The resulting heterocyclic products are foundational motifs in a vast array of pharmaceuticals and biologically active compounds.[1]

The choice of dipolarophile is critical to the success and efficiency of the reaction. This compound has emerged as a superior dipolarophile due to its exceptional reactivity.[5] The two geminal phenylsulfonyl groups act as powerful electron-withdrawing moieties, drastically lowering the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO).[6] This electronic feature significantly accelerates the cycloaddition process, often allowing reactions to proceed under mild conditions with high yields and excellent control over regioselectivity.

Mechanism and Scientific Rationale: An FMO Perspective

The high reactivity of this compound in [3+2] cycloadditions is best understood through the lens of Frontier Molecular Orbital (FMO) theory.[4] These reactions are typically concerted, pericyclic processes where the regiochemical outcome is dictated by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice-versa).

In the case of this compound, its electron-deficient nature creates a very low-energy LUMO. For most common 1,3-dipoles, which are typically electron-rich (e.g., azomethine ylides), the dominant orbital interaction is between the high-energy HOMO of the dipole and the low-energy LUMO of the bis-sulfone alkene.[4] This HOMOdipole-LUMOdipolarophile interaction has a small energy gap, leading to a lower activation barrier and consequently, a faster reaction rate compared to less activated alkenes.

FMO_Interaction

Application Protocol: Asymmetric Synthesis of a Pyrrolidine Derivative

This section details a representative protocol for the enantioselective [3+2] cycloaddition of an azomethine ylide with an activated alkene.[7][8] The azomethine ylide is generated in situ from the corresponding iminoglycinate. While the original literature example uses trans-1,2-bis(phenylsulfonyl)ethylene, the procedure is directly adaptable for the 1,1-isomer due to its similar high reactivity.

3.1. Materials and Reagents

  • This compound (≥98.0%)[5]

  • Methyl 2-((4-methylbenzylidene)amino)acetate (or other iminoglycinate)

  • Silver Acetate (AgOAc) or Silver Antimony Hexafluoride (AgSbF₆)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Silica Gel (230-400 mesh)

  • Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Experimental Workflow Diagram

Workflow

3.3. Step-by-Step Procedure

  • Catalyst Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the Silver(I) salt (e.g., AgSbF₆, 5 mol%) and (S)-BINAP (5 mol%). The flask is sealed with a septum, evacuated, and backfilled with argon three times. Anhydrous toluene (5.0 mL) is added via syringe, and the mixture is stirred at room temperature for 15 minutes.

  • Reagent Addition: To the stirred catalyst solution, add this compound (1.0 eq, e.g., 0.5 mmol, 154.2 mg), the iminoglycinate (1.1 eq, 0.55 mmol), and freshly distilled triethylamine (5 mol%).

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting bis-sulfone spot indicates reaction completion, which typically occurs within 16 to 48 hours.

  • Aqueous Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is transferred to a separatory funnel and diluted with ethyl acetate (20 mL). The organic layer is washed sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 1 x 15 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes to afford the pure pyrrolidine product.

  • Characterization: The final product's structure and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Representative Results

The use of chiral catalysts in conjunction with bis(phenylsulfonyl)ethylenes enables highly stereocontrolled syntheses. The following table summarizes results from a closely related system, demonstrating the high yields and enantioselectivities that can be achieved in these cycloadditions.[8]

EntryAryl Group (Ar) on ImineYield (%)Enantiomeric Excess (ee, %)
1Phenyl8594
24-Methylphenyl8896
32-Chlorophenyl8282
42-Naphthyl84>99
53-Pyridyl8395
Conditions: Reaction of iminoglycinate with trans-1,2-bis(phenylsulfonyl)ethylene catalyzed by (S)-BINAP-AgSbF₆ in toluene at room temperature.[8]

Broad Applicability and Scope

The protocol described is a template that can be adapted for various 1,3-dipoles, showcasing the versatility of this compound.

  • Nitrone Cycloadditions: Reacting with nitrones yields highly functionalized isoxazolidine derivatives, which are precursors to valuable 1,3-aminoalcohols.[4] These reactions can also be promoted by Lewis base catalysts.[9]

  • Thiocarbonyl Ylide Cycloadditions: The use of thiocarbonyl ylides provides a direct route to substituted tetrahydrothiophenes, a scaffold found in various bioactive molecules.[10][11]

The high reactivity of the bis-sulfone dipolarophile ensures that these cycloadditions are generally efficient and high-yielding across a broad range of substrates.

References

  • Vertex AI Search, based on ResearchGate. (n.d.). Generation of electron-deficient alkenes for [3+2]-cycloadditions.
  • Vertex AI Search, based on ResearchGate. (n.d.). Classification of (3+2) cycloadditions according to the dominant....
  • Vertex AI Search, based on ADDI. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis.
  • Vertex AI Search. (n.d.). The [3+2]Cycloaddition Reaction.
  • Vertex AI Search, based on Wiley Online Library. (n.d.). 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon.
  • Vertex AI Search, based on ResearchGate. (n.d.). PPh3-catalyzed [3 + 2] cycloaddition of nitrone 1a with (E).
  • Vertex AI Search, based on NIH. (n.d.). The First Examples of [3+2] Cycloadditions with (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.
  • Vertex AI Search, based on ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition.
  • Vertex AI Search. (n.d.). 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon.
  • Vertex AI Search, based on Thieme Chemistry. (n.d.). [3+2] Cycloaddition of Azomethine Ylides.
  • Vertex AI Search, based on ResearchGate. (n.d.). 1,2-Bis(phenylsulfonyl)ethylene | Request PDF.
  • Vertex AI Search, based on Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • Vertex AI Search, based on Beilstein Journal of Organic Chemistry. (2020). [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin.
  • Vertex AI Search, based on RSC Publishing. (n.d.). Recent advances in the (3+2) cycloaddition of azomethine ylide.
  • Vertex AI Search, based on Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition.
  • Vertex AI Search, based on PubMed Central. (n.d.). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones.
  • Vertex AI Search, based on NIH. (n.d.). [3 + 2] cycloaddition of nonstabilized azomethine ylides.
  • Vertex AI Search, based on ChemicalBook. (2025). CIS-1,2-BIS(PHENYLSULFONYL)ETHYLENE.
  • Vertex AI Search, based on Sigma-Aldrich. (n.d.). This compound.
  • Vertex AI Search, based on NIH. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane.
  • Vertex AI Search, based on RSC Publishing. (n.d.). Lu's [3 + 2] cycloaddition of allenes with electrophiles.
  • Vertex AI Search, based on ResearchGate. (n.d.). (PDF) The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition.
  • Vertex AI Search, based on Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition.
  • Vertex AI Search, based on Benchchem. (n.d.). Application Notes and Protocols for 2-Ethynylfuran in [3+2] Cycloaddition.

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The Strategic Role of 1,1-Bis(phenylsulfonyl)ethylene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Power of a Geminal Disulfone

In the landscape of synthetic organic chemistry, the quest for versatile and reactive building blocks is perpetual. 1,1-Bis(phenylsulfonyl)ethylene, a crystalline solid with the empirical formula C₁₄H₁₂O₄S₂, emerges as a reagent of significant interest for the construction of complex molecular architectures, particularly heterocyclic scaffolds. Its unique structure, featuring a carbon-carbon double bond activated by two geminal phenylsulfonyl groups, renders it a highly potent Michael acceptor.[1] This pronounced electrophilicity is the cornerstone of its utility, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency.

The two electron-withdrawing sulfonyl groups synergistically polarize the double bond, creating a highly electron-deficient β-carbon atom that is exceptionally susceptible to attack by a wide range of nucleophiles. This reactivity profile allows this compound to serve as a versatile C₂ synthon, paving the way for a variety of annulation and cyclo-condensation strategies to access important heterocyclic cores such as pyrazoles, pyridines, and thiophenes. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this powerful reagent in modern heterocyclic synthesis.

Core Reactivity: The Michael Addition Cascade

The primary mode of action for this compound in heterocyclic synthesis is the conjugate or Michael addition of a dinucleophile.[2] The reaction cascade can be mechanistically dissected into three key stages:

  • Nucleophilic Attack: A suitable dinucleophile (e.g., containing N-N, N-C-C-N, or S-C-N moieties) attacks the electrophilic β-carbon of the ethylene scaffold. This initial step is often highly facile due to the powerful electron-withdrawing nature of the sulfonyl groups.

  • Intramolecular Cyclization: The intermediate adduct, now containing a newly formed bond and a second nucleophilic site, undergoes an intramolecular cyclization. This ring-closing step is entropically favored and driven by the desire to form a stable 5- or 6-membered ring.

  • Elimination/Aromatization: The cyclic intermediate often eliminates one of the phenylsulfonyl groups, which is a good leaving group (as phenylsulfinate), to generate a more stable, often aromatic, heterocyclic system.

This sequence provides a robust and modular approach to heterocycle synthesis, where the choice of the dinucleophile dictates the nature of the resulting ring system.

Michael_Addition_Cascade Reagents This compound + Dinucleophile (Nu-X-H) Adduct Michael Adduct (Anionic Intermediate) Reagents->Adduct 1. Michael Addition Cyclic Cyclized Intermediate Adduct->Cyclic 2. Intramolecular     Cyclization Product Heterocyclic Product + PhSO₂⁻ Cyclic->Product 3. Elimination of      Phenylsulfinate

Caption: General workflow for heterocycle synthesis using this compound.

Application in Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The reaction of this compound with hydrazine and its derivatives offers a direct and efficient route to substituted pyrazoles.

Mechanism of Pyrazole Formation

The synthesis proceeds via a classical Michael addition-cyclization-elimination pathway. Hydrazine, acting as a 1,2-dinucleophile, first attacks the β-carbon of the vinyl disulfone. The resulting zwitterionic or anionic intermediate then undergoes a rapid 5-exo-trig cyclization, with the terminal nitrogen attacking the carbon bearing the sulfonyl groups. The final step involves the elimination of a stable phenylsulfinate anion to yield the aromatic pyrazole ring. This method provides a reliable way to synthesize 3-substituted-5-(phenylsulfonyl)pyrazoles.

Pyrazole_Synthesis start This compound + R-NH-NH₂ step1 Michael Addition start->step1 intermediate1 Adduct Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Pyrazolidine Intermediate step2->intermediate2 step3 Elimination of PhSO₂H intermediate2->step3 product Substituted Pyrazole step3->product

Caption: Logical workflow for the synthesis of pyrazoles.

Protocol 1: Synthesis of 3-Methyl-5-(phenylsulfonyl)-1H-pyrazole

This protocol is a representative example based on the established reactivity of vinyl sulfones with hydrazine derivatives.

Materials:

  • This compound (1.0 mmol, 308.4 mg)

  • Methylhydrazine (1.1 mmol, 50.7 mg, 0.058 mL)

  • Ethanol (10 mL)

  • Triethylamine (1.2 mmol, 121.4 mg, 0.167 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL). Stir the suspension at room temperature.

  • Add triethylamine (1.2 mmol) to the mixture, followed by the dropwise addition of methylhydrazine (1.1 mmol).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure pyrazole derivative.

Application in Pyridine Synthesis

The construction of the pyridine ring is of paramount importance in drug discovery.[3] this compound can be employed in [3+3] annulation strategies with suitable C-C-N synthons, such as enamines, to construct polysubstituted pyridines.[4]

Mechanism of Pyridine Formation

In this approach, an enamine (generated from a ketone and a secondary amine) acts as the nucleophile. The reaction is initiated by the Michael addition of the enamine's β-carbon to the vinyl disulfone. This is followed by an intramolecular cyclization where the enamine nitrogen attacks an electrophilic center. Subsequent elimination of the secondary amine and a phenylsulfonyl group, followed by aromatization (often via oxidation), leads to the formation of the pyridine ring. The choice of substituents on the enamine precursor allows for a high degree of control over the final substitution pattern of the pyridine product.

Protocol 2: General Procedure for the Synthesis of Tetrasubstituted Pyridines

This protocol outlines a general approach for the [3+3] annulation of enamines with this compound.

Materials:

  • This compound (1.0 mmol, 308.4 mg)

  • Pre-formed Enamine (e.g., 1-morpholinocyclohex-1-ene) (1.2 mmol)

  • Acetonitrile (15 mL)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 mmol, 30.4 mg, 0.03 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the enamine (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the enamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add DBU (0.2 mmol) to the reaction mixture to facilitate the elimination and aromatization steps.

  • Heat the mixture to 60 °C and stir overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the substituted pyridine product. The specific eluent system will depend on the polarity of the product.

Substrate (Enamine from)Product TypeExpected Yield RangeNotes
CyclohexanoneTetrahydroquinoline derivative60-75%Aromatization step may require an oxidant.
Acetophenone2,4,6-Trisubstituted Pyridine55-70%Reaction conditions may need optimization.
PropiophenonePolysubstituted Pyridine50-65%Steric hindrance can affect reaction rates.
Caption: Representative scope for pyridine synthesis via [3+3] annulation.

Application in Thiophene Synthesis

Thiophenes are another class of "privileged" heterocycles in materials science and medicinal chemistry.[5] The synthesis of thiophenes using this compound can be achieved by reacting it with reagents that can provide a C-S building block, such as α-mercapto ketones or their equivalents.

Mechanism of Thiophene Formation

A plausible pathway involves the reaction with an α-mercapto ketone in the presence of a base. The thiolate anion would initiate a Michael addition. The resulting enolate can then cyclize onto the carbon bearing the sulfonyl groups, followed by elimination of water and phenylsulfinate to furnish the highly substituted thiophene ring. This variation of the Gewald reaction showcases the versatility of this compound as an electrophilic partner.

Protocol 3: Synthesis of a 2,3,5-Trisubstituted Thiophene Derivative

This protocol provides a conceptual framework for the synthesis of thiophenes.

Materials:

  • This compound (1.0 mmol, 308.4 mg)

  • Ethyl 2-mercaptoacetate (1.1 mmol, 132.2 mg, 0.12 mL)

  • Sodium ethoxide (2.5 mmol, 170.1 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a stirred solution of sodium ethoxide (2.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add ethyl 2-mercaptoacetate (1.1 mmol) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 8 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and quench by pouring it into ice-water (50 mL).

  • Acidify the mixture to pH ~5 with dilute HCl.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the target thiophene.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for constructing a variety of pharmaceutically relevant heterocyclic systems. Its high reactivity as a Michael acceptor, driven by the geminal sulfonyl groups, allows for predictable and efficient annulation reactions with a range of dinucleophiles. The protocols outlined herein provide a practical foundation for researchers to explore the synthesis of pyrazoles, pyridines, and thiophenes. The modularity of these synthetic routes, allowing for diverse substitution patterns based on the choice of nucleophile, ensures that this compound will continue to be a valuable tool in the fields of organic synthesis and drug discovery.

References

  • Ellman, J. A., & Bagley, K. A. (2007). A convenient one-pot C-H alkenylation/ electrocyclization/ aromatization sequence has been developed for the synthesis of highly substituted pyridine derivatives. Journal of the American Chemical Society.
  • Palomo, C., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry, 88, 972-987. Available at: [Link]

  • Sumino, S., Ryu, I., Robert, F., & Landais, Y. (2024). 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon Available in the Radical and Electron-Transfer-Based Organic Synthesis. Chemistry – An Asian Journal.
  • Li, J., et al. (2024). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules, 29(13), 3048. Available at: [Link]

  • De Lucchi, O., et al. (2001). 1,2-Bis(phenylsulfonyl)ethylene. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Available at: [Link]

  • Sumino, S., et al. (2024). 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon Available in the Radical and Electron-Transfer-Based Organic Synthesis. Chemistry – An Asian Journal. Available at: [Link]

  • Encyclopedia.pub. (2023). Synthesis of Thienothiophenes. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2014). Synthesis and X-Ray Structure of (1Z,2Z)-1,2-Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine. Journal of Chemistry.
  • Padwa, A., et al. (2002). Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene. Arkivoc, 2002(9), 55-61.
  • Bakulev, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2800-2807. Available at: [Link]

  • Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
  • jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. Available at: [Link]

  • Biniecki, S., & Kabzinska, S. (1964). [SYNTHESIS OF BIS-(PYRIDYLMETHYL)-AMINES]. Annales Pharmaceutiques Francaises, 22, 685-687.
  • Abdel-Aziz, H. A., et al. (2014). Synthesis and X-Ray Structure of (1Z,2Z)-1,2-Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine. ResearchGate. Available at: [Link]

  • Jasinski, J. P., et al. (2012). 1,2-Bis(3-phenoxybenzylidene)hydrazine. Acta Crystallographica Section E, 68, o81.

Sources

Application Notes & Protocols: Utilizing 1,1-Bis(phenylsulfonyl)ethylene for Advanced Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,1-Bis(phenylsulfonyl)ethylene as a versatile reagent for the modification of peptides and proteins. This document outlines the underlying chemistry, provides detailed experimental protocols, and offers insights into the practical application of this powerful tool in bioconjugation and proteomics.

Introduction: The Power of Cysteine-Targeted Bioconjugation

The selective modification of proteins is a cornerstone of modern chemical biology and drug development. Among the canonical amino acids, cysteine, with its unique nucleophilic thiol group, offers a prime target for site-specific conjugation. This has led to the development of a wide array of cysteine-targeting reagents. This compound has emerged as a highly efficient and selective reagent for this purpose. Its reactivity profile makes it particularly suitable for applications requiring stable and irreversible linkages, such as the construction of antibody-drug conjugates (ADCs), the development of protein-based therapeutics, and the creation of sophisticated biomaterials.

Mechanism of Action: A Double Michael Addition Cascade

The high reactivity of this compound towards thiols is attributed to a sequential double Michael addition mechanism. This process is initiated by the nucleophilic attack of a deprotonated cysteine residue (thiolate) on one of the vinyl carbons of the reagent. This is followed by a rapid intramolecular cyclization, resulting in a stable, three-carbon bridge that effectively cross-links the target molecules. This mechanism is highly efficient and proceeds readily under mild, biocompatible conditions, making it ideal for working with sensitive biological molecules.

Mechanism_of_Action Protein_Cys Protein-SH (Cysteine) Intermediate1 Thiol-Michael Adduct Protein_Cys->Intermediate1 1. Michael Addition Reagent This compound Reagent->Intermediate1 Protein_Lys Protein-NH2 (Lysine) Intermediate2 Lysine-Michael Adduct Protein_Lys->Intermediate2 2. Michael Addition Intermediate1->Intermediate2 Final_Product Stable Cross-linked Product Intermediate2->Final_Product 3. Stable Adduct Formation

Caption: Reaction mechanism of this compound with cysteine and lysine residues.

Core Applications and Experimental Protocols

Cysteine-Specific Peptide and Protein Labeling

This protocol describes a general method for labeling a peptide or protein containing a reactive cysteine residue with a molecule of interest (e.g., a fluorescent dye, a small molecule drug) that has been pre-functionalized with this compound.

Materials:

  • Peptide or protein with an accessible cysteine residue

  • This compound functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of Protein Solution: Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiol-containing reagents, these must be removed by dialysis or buffer exchange prior to the reaction.

  • Preparation of Reagent Solution: Dissolve the this compound functionalized molecule in a compatible organic solvent (e.g., DMSO, DMF) to create a stock solution.

  • Reaction Incubation: Add a 5- to 20-fold molar excess of the reagent solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours with gentle mixing. The optimal reaction time and stoichiometry should be determined empirically for each specific protein and reagent.

  • Quenching the Reaction: To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. This will react with any unreacted this compound.

  • Purification of the Conjugate: The labeled peptide or protein can be separated from excess reagent and byproducts using standard protein purification techniques such as size-exclusion chromatography or dialysis.

  • Characterization: The final conjugate should be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful labeling and determine the degree of labeling.

Formation of Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker to generate stable ADCs. In this application, the reagent acts as a bridge between a cysteine residue on the antibody and a functional group on the drug molecule.

Protocol for ADC Formation:

  • Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody to generate free cysteine residues. This can be achieved by incubation with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The extent of reduction needs to be carefully controlled to maintain the structural integrity of the antibody.

  • Drug-Linker Synthesis: The drug molecule is first functionalized with a derivative of this compound.

  • Conjugation Reaction: The reduced antibody is then reacted with the drug-linker construct in a suitable buffer (e.g., PBS with EDTA). The reaction conditions (pH, temperature, time) should be optimized for the specific antibody and drug-linker.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody. The drug-to-antibody ratio (DAR) is a critical quality attribute and should be determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

ADC_Workflow Step1 1. Antibody Reduction (TCEP) Step3 3. Conjugation Reaction Step1->Step3 Step2 2. Drug-Linker Preparation Step2->Step3 Step4 4. Purification (e.g., HIC) Step3->Step4 Step5 5. Characterization (DAR) Step4->Step5

Caption: General workflow for the creation of an Antibody-Drug Conjugate (ADC).

Quantitative Data Summary

ParameterRecommended ConditionsNotes
pH 7.0 - 8.5The reaction rate increases with pH due to the increased concentration of the nucleophilic thiolate anion.
Temperature 4 - 25 °CReactions are typically carried out at room temperature or 4 °C for sensitive proteins.
Stoichiometry 5-20 fold molar excess of reagentThe optimal ratio depends on the number of reactive cysteines and the desired degree of labeling.
Reaction Time 1 - 4 hoursReaction progress should be monitored to determine the optimal time.

Troubleshooting and Key Considerations

  • Non-specific Labeling: While highly selective for cysteines, at higher pH values and with prolonged reaction times, some reactivity with lysine residues may be observed. It is crucial to control the reaction conditions to minimize this side reaction.

  • Protein Aggregation: The introduction of hydrophobic linkers and payloads can sometimes lead to protein aggregation. Careful optimization of the reaction buffer and purification methods is necessary to mitigate this.

  • Reagent Stability: this compound and its derivatives should be stored under dry conditions to prevent hydrolysis. Solutions should be prepared fresh before use.

Conclusion

This compound is a valuable tool for the site-specific modification of peptides and proteins. Its high reactivity and selectivity for cysteine residues, coupled with the stability of the resulting linkage, make it an excellent choice for a wide range of applications, from basic research to the development of novel therapeutics. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to successfully employ this versatile reagent in their work.

References

  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. Available at: [Link]

  • Al-Dulayymi, J. R., et al. (1996). The reaction of 1,1-bis(phenylsulfonyl)ethene with thiols and amines: a new route to 1,3-dithiolanes, 1,3-thiazolidines, and related compounds. The Journal of Organic Chemistry, 61(21), 7473-7481. Available at: [Link]

  • Lu, Y., et al. (2018). Cysteine-specific chemical protein modification. Chemical Society Reviews, 47(24), 9117-9135. Available at: [Link]

Application Notes: Protecting Group Strategies Utilizing 1,1-Bis(phenylsulfonyl)ethylene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Activated Michael Acceptor in Synthesis

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of strategy, enabling chemists to orchestrate complex molecular transformations with precision.[1] An ideal protecting group should be introduced efficiently, remain inert during subsequent reaction steps, and be removed under specific, mild conditions that do not compromise the integrity of the molecule.[2] This guide focuses on the unique reactivity of 1,1-Bis(phenylsulfonyl)ethylene (BPE) , a potent Michael acceptor, and its strategic application as a versatile and orthogonal protecting group for nucleophilic functionalities, primarily amines and thiols.

BPE, with the chemical formula C₁₄H₁₂O₄S₂, is a crystalline solid characterized by a vinyl system activated by two powerful electron-withdrawing phenylsulfonyl groups attached to the same carbon.[3] This geminal disulfonyl arrangement renders the β-carbon exceptionally electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This pronounced reactivity forms the basis of its utility as a protecting group, allowing for the rapid and efficient masking of amines and thiols under mild conditions. The resulting 2,2-bis(phenylsulfonyl)ethyl adduct effectively shields the nucleophilic character of the heteroatom.

Crucially, the protection strategy's viability hinges on the deprotection step. The BPE group offers a distinct advantage in this regard. Cleavage is typically achieved via a base-catalyzed retro-Michael elimination reaction, a pathway that is orthogonal to the deprotection conditions for many standard protecting groups. For instance, it is stable to the acidic conditions used to remove a tert-butoxycarbonyl (Boc) group and the hydrogenolysis conditions used for a carboxybenzyl (Cbz) group, making it a valuable tool in orthogonal synthesis strategies.[3][4][5]

This document provides a detailed examination of the mechanisms, experimental protocols, and strategic considerations for employing BPE in protecting group chemistry, aimed at researchers, scientists, and professionals in drug development.

Protection of Amines (N-BPE Group)

The nucleophilic nature of primary and secondary amines makes them prime candidates for protection with BPE. The resulting N-protected adducts are stable carbamates, effectively diminishing the amine's nucleophilicity and basicity.

Mechanism of Amine Protection

The protection mechanism is a classic Michael (1,4-conjugate) addition reaction. The amine's lone pair of electrons attacks the electron-deficient β-carbon of BPE. This is followed by proton transfer to form the stable, neutral N-[2,2-bis(phenylsulfonyl)ethyl] adduct. The reaction is typically fast and proceeds in high yield at room temperature without the need for strong catalysts.

Orthogonal Strategy Start Substrate -NH(Boc) -SH(BPE) -OH(Bn) Step1 Deprotect Amine Start->Step1 TFA / DCM Intermediate1 Intermediate 1 -NH₂ -SH(BPE) -OH(Bn) Step1->Intermediate1 Step2 Deprotect Thiol Intermediate1->Step2 DBU / MeCN Intermediate2 Intermediate 2 -NH₂ -SH -OH(Bn) Step2->Intermediate2 Step3 Deprotect Alcohol Intermediate2->Step3 H₂, Pd/C Final Final Product -NH₂ -SH -OH Step3->Final

Sources

Application Notes and Protocols: Catalytic Enantioselective Reactions with 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of 1,1-Bis(phenylsulfonyl)ethylene

This compound is a highly versatile and reactive Michael acceptor in organic synthesis. Its reactivity is attributed to the two strongly electron-withdrawing phenylsulfonyl groups attached to the same carbon of the double bond. This electronic feature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it exceptionally susceptible to nucleophilic attack. This heightened electrophilicity allows for reactions with a wide range of soft nucleophiles under mild conditions, often catalyzed by chiral organocatalysts to afford valuable enantioenriched products.

This guide provides an in-depth exploration of the applications of this compound in catalytic enantioselective reactions, with a primary focus on the well-established organocatalytic Michael addition. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for the synthesis of key structural motifs, and present data to illustrate the scope and efficiency of these methods.

Part 1: Catalytic Enantioselective Michael Additions

The conjugate addition of nucleophiles to this compound is a powerful strategy for the construction of chiral molecules, particularly those bearing quaternary stereocenters. The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a squaramide or thiourea moiety, has proven to be highly effective in controlling the stereochemical outcome of these reactions.

The Causality Behind Experimental Choices: The Bifunctional Catalyst Activation Model

The success of these enantioselective Michael additions hinges on the ability of the catalyst to simultaneously activate both the nucleophile and the electrophile in a well-organized, chiral transition state. Bifunctional catalysts, such as squaramide-based cinchona alkaloids, are designed to achieve this through a dual activation mechanism.

  • Nucleophile Activation: The basic tertiary amine of the cinchona alkaloid scaffold deprotonates the pronucleophile, increasing its nucleophilicity.

  • Electrophile Activation: The squaramide moiety, with its two N-H groups, acts as a hydrogen-bond donor, coordinating to one of the sulfonyl groups of this compound. This hydrogen bonding polarizes the Michael acceptor, further enhancing its electrophilicity and orienting it for a stereoselective attack by the nucleophile.

This dual activation brings the two reactants into close proximity within a chiral environment, allowing the nucleophile to attack one of the enantiotopic faces of the double bond preferentially, leading to a high degree of enantioselectivity.

Bifunctional Squaramide Catalysis cluster_reactants Reactants cluster_catalyst Bifunctional Catalyst cluster_transition_state Transition State Nucleophile Nucleophile TS Organized Transition State Nucleophile->TS Electrophile This compound Electrophile->TS Catalyst Squaramide Catalyst Basic_Site Basic Site (e.g., Tertiary Amine) Catalyst->Basic_Site H_Bond_Donor H-Bond Donor (Squaramide NH) Catalyst->H_Bond_Donor Catalyst->TS Chiral Environment Basic_Site->Nucleophile Deprotonation H_Bond_Donor->Electrophile H-Bonding Activation Product Enantioenriched Michael Adduct TS->Product Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂ or Ar) Start->Reaction_Setup Reagent_Addition Reagent Addition: 1. Add pronucleophile and catalyst 2. Add anhydrous solvent 3. Cool to desired temperature Reaction_Setup->Reagent_Addition Electrophile_Addition Add this compound Reagent_Addition->Electrophile_Addition Reaction_Monitoring Stir and Monitor Reaction (TLC or ¹H NMR) Electrophile_Addition->Reaction_Monitoring Workup Work-up: - Quench reaction (if necessary) - Solvent evaporation Reaction_Monitoring->Workup Purification Purification: Flash column chromatography Workup->Purification Analysis Analysis: - NMR, HRMS - Chiral HPLC for ee determination Purification->Analysis End End Analysis->End

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,1-Bis(phenylsulfonyl)ethylene Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Bis(phenylsulfonyl)ethylene Michael additions. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reaction, providing a clear path from problem to solution.

Question: Why is my reaction yield consistently low or non-existent?

Answer:

Low yield in a Michael addition with this compound, a highly reactive Michael acceptor, typically points to issues with the nucleophile generation, reaction conditions, or stability of the components.[1][2] Let's diagnose the potential causes.

1. Inefficient Nucleophile Generation: The Michael addition requires the formation of a nucleophile (a carbanion, thiolate, etc.) from your Michael donor. If the base is not strong enough to deprotonate the donor, the reaction will not proceed.

  • Causality: The pKa of your Michael donor's acidic proton must be lower than the pKa of the conjugate acid of the base you are using. For example, to deprotonate a 1,3-dicarbonyl compound (pKa ≈ 9-13), a base like sodium ethoxide (pKa of ethanol ≈ 16) is sufficient, whereas a weaker base like triethylamine (pKa of triethylammonium ≈ 11) may be inadequate.

  • Solution:

    • Select a stronger base. If you are using a mild base like K₂CO₃ with a less acidic donor, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH).[3][4]

    • Verify base quality. Ensure your base has not degraded due to improper storage. For instance, NaH should be a gray powder; a white crust indicates decomposition.

2. Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediates.

  • Causality: Polar aprotic solvents like THF, CH₂Cl₂, DMF, and acetonitrile are generally preferred.[2][3][5] They can solvate the cation of the base (e.g., Na⁺) without strongly hydrogen-bonding to the nucleophile, which would reduce its reactivity. Using a protic solvent like ethanol can lead to protonation of the generated nucleophile, quenching the reaction.

  • Solution: Switch to a dry, polar aprotic solvent. Ensure the solvent is anhydrous, as water can protonate the nucleophilic intermediate.[6]

3. Steric Hindrance: While this compound itself is not exceptionally bulky, a sterically hindered nucleophile may struggle to approach the electrophilic carbon.

  • Causality: A bulky Michael donor can make the approach to the β-carbon of the Michael acceptor difficult, slowing the reaction rate significantly.[7]

  • Solution:

    • Increase reaction temperature. Gentle heating can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely for side product formation at higher temperatures.

    • Prolong the reaction time. Some sterically demanding reactions simply require more time to reach completion.

4. Low Reaction Temperature: While some highly exothermic or asymmetric reactions benefit from low temperatures, insufficient thermal energy can stall the reaction.[8]

  • Causality: Every reaction has an activation energy barrier. If the thermal energy (temperature) of the system is too low, the reactants will not have sufficient energy to overcome this barrier and form the product.

  • Solution: Try running the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Use TLC or ¹H NMR to monitor the consumption of starting materials.[2]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low Reaction Yield check_base Is the base strong enough? (pKa(base) > pKa(donor)) start->check_base check_solvent Is the solvent polar aprotic and anhydrous? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., DBU, NaH) check_base->use_stronger_base No check_sterics Is the nucleophile sterically hindered? check_solvent->check_sterics Yes use_dry_solvent Switch to a dry, polar aprotic solvent (THF, CH2Cl2) check_solvent->use_dry_solvent No check_temp Is the reaction temperature too low? check_sterics->check_temp No increase_temp Increase temperature and/or prolong reaction time check_sterics->increase_temp Yes increase_temp_final Run reaction at RT or with gentle heating check_temp->increase_temp_final Yes success Yield Improved check_temp->success No use_stronger_base->check_solvent use_dry_solvent->check_sterics increase_temp->check_temp increase_temp_final->success

Caption: Troubleshooting workflow for low reaction yield.

Question: I'm getting multiple products. How can I improve the selectivity?

Answer:

The formation of side products often results from the high reactivity of the Michael acceptor or competing reaction pathways.

1. Polymerization of the Michael Acceptor: this compound can be susceptible to anionic polymerization, especially in the presence of strong bases or nucleophiles.

  • Causality: A strong base can initiate the polymerization of the electron-deficient alkene. This is more common with highly reactive acceptors.[9]

  • Solution:

    • Slow Addition: Add the base or the Michael donor dropwise to a solution of the Michael acceptor at a controlled temperature (e.g., 0 °C). This keeps the concentration of the nucleophile low at any given moment, favoring the 1:1 adduct.

    • Use a Weaker Base: If possible, use the mildest base capable of generating the nucleophile. For thiol additions, tertiary amines are often sufficient and less likely to cause polymerization than alkoxides.[10][11]

2. Self-Condensation of the Michael Donor: If your Michael donor has both nucleophilic and electrophilic sites (like an aldehyde or ketone), it can react with itself (e.g., via an aldol condensation) under basic conditions.

  • Causality: The enolate of the Michael donor, intended to attack the bis(sulfonyl)ethylene, can instead attack another molecule of the un-deprotonated donor.

  • Solution:

    • Pre-form the Nucleophile: Generate the nucleophile completely by adding the base to the donor before introducing the Michael acceptor. This minimizes the concentration of the neutral donor available for self-condensation.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Michael acceptor to ensure the nucleophile is consumed in the desired reaction.

3. 1,2-Addition vs. 1,4-Addition (Conjugate Addition): While less common for soft nucleophiles with this acceptor, very strong, "hard" nucleophiles (like organolithium reagents) can potentially attack one of the sulfonyl groups (a 1,2-addition) instead of the double bond (a 1,4-addition).[12]

  • Causality: The kinetic product often arises from the attack of hard nucleophiles at the most electropositive center (the sulfur atom), whereas the thermodynamic, and desired, product comes from the attack of soft nucleophiles on the β-carbon.[7]

  • Solution: This reaction is best suited for stabilized, soft nucleophiles (e.g., enolates of dicarbonyls, malonates, thiols, amines). Avoid hard nucleophiles like Grignard or organolithium reagents unless specific conditions are used to promote conjugate addition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this Michael addition?

A1: The reaction proceeds via a classic conjugate addition mechanism. First, a base removes an acidic proton from the Michael donor to create a resonance-stabilized nucleophile (e.g., an enolate). This nucleophile then attacks the electron-deficient β-carbon of this compound. This generates a new carbanion intermediate, which is stabilized by the two adjacent phenylsulfonyl groups. Finally, this intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final product.

G cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation NuH Nu-H (Michael Donor) Nucleophile Nu⁻ (Nucleophile) NuH->Nucleophile + Base Base Base HBase H-Base⁺ Acceptor This compound Intermediate Anionic Intermediate Nucleophile->Intermediate + Acceptor Product Michael Adduct Intermediate->Product + H⁺

Caption: General mechanism of the Michael addition.

Q2: How do I choose the right catalyst and solvent?

A2: The optimal choice depends on the acidity of your Michael donor. The following table provides a starting point for common scenarios.

Michael Donor TypepKa RangeRecommended Base / CatalystRecommended Solvent(s)
Thiols10-11Triethylamine (Et₃N), DBUTHF, CH₂Cl₂[3][11]
1,3-Diketones, Malonates9-13K₂CO₃, NaH, DBU[3][4]Acetonitrile, THF, DMF[3]
Nitroalkanes8-10DBU, Organic CatalystsToluene, CH₂Cl₂, DMF/H₂O[8]
Aldehydes/Ketones17-20NaH, LDA (pre-formation needed)Anhydrous THF
Asymmetric AdditionsN/AChiral Squaramides, Diamine derivatives[1][13]CH₂Cl₂, Toluene[2][5]

Note: Always use anhydrous solvents to prevent quenching of the anionic intermediates.

Q3: How do I purify the final product?

A3: The Michael adducts of this compound are typically stable, crystalline solids or high-boiling oils, making them well-suited for standard purification techniques.

  • Workup: The reaction is usually quenched by adding a mild acid (e.g., saturated aq. NH₄Cl) to neutralize the base and protonate the product.[3] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Flash Column Chromatography: This is the most common method.[1][2][5][14]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc and gradually increasing polarity) is typically effective.[1][2][14]

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can be a highly effective and scalable purification method.

Golden Protocol: Michael Addition of Diethyl Malonate

This self-validating protocol provides a reliable starting point for the Michael addition of a classic carbon nucleophile to this compound.

Materials:

  • This compound (308.37 g/mol )

  • Diethyl malonate (160.17 g/mol )

  • 1,8-Diazabicycloundec-7-ene (DBU) (152.24 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 308 mg). Dissolve it in 10 mL of anhydrous THF.

  • Addition of Nucleophile: Add diethyl malonate (1.1 mmol, 1.1 eq, 176 mg) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add DBU (0.1 mmol, 0.1 eq, 15 mg) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (stain with potassium permanganate). The disappearance of the this compound spot indicates completion.

  • Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 4:1 to 2:1) to afford the pure Michael adduct.

References
  • Villaescusa, L., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. ADDI. [Link]

  • Alonso, R., et al. (2011). Screening and optimization of the reaction conditions for the enantioselective Michael addition. ResearchGate. [Link]

  • Villaescusa, L., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Villaescusa, L., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. PubMed Central, NIH. [Link]

  • Shaikh, A. M., et al. (2016). Screening of conditions for the Michael addition reaction of the model substrate. ResearchGate. [Link]

  • De Lucchi, O., et al. 1,2-Bis(phenylsulfonyl)ethylene | Request PDF. ResearchGate. [Link]

  • Bull, J. R., et al. (2002). Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene. Arkivoc. [Link]

  • Kim, M., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

  • Villaescusa, L., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. ADDI. [Link]

  • Sumino, S., et al. (2022). 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon Available in the Radical and Electron-Transfer-Based Organic Synthesis. Thieme Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Cohen, D. T., et al. (2010). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central, NIH. [Link]

  • Nair, D. P., et al. Michael addition reactions to show evidence of side reactions | Download Table. ResearchGate. [Link]

  • Tensi, A., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, RSC Publishing. [Link]

  • Villaescusa, L., et al. (2022). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. American Chemical Society. [Link]

  • Bull, J. R., et al. Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene | Request PDF. ResearchGate. [Link]

  • Liu, Z., et al. The exploration of Michael-addition reaction chemistry to create high performance, ambient cure thermoset coatings based on soybean oil | Request PDF. ResearchGate. [Link]

  • jOeCHEM. (2019). examples of Michael additions. YouTube. [Link]

  • Soloshonok, V. A., et al. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. PubMed Central, NIH. [Link]

  • Morales-Rojas, H., et al. (2011). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Arkivoc. [Link]

  • Li, Y., et al. (2018). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Beilstein Archives. [Link]

Sources

Technical Support Center: Managing Side Reactions of 1,1-Bis(phenylsulfonyl)ethylene with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 1,1-bis(phenylsulfonyl)ethylene. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful Michael acceptor in their synthetic workflows. Our focus is to provide in-depth, field-proven insights into managing and troubleshooting the common side reactions encountered when using amine nucleophiles, ensuring higher yields and product purity.

Section 1: The Core Reaction - Aza-Michael Addition

Before delving into troubleshooting, it's crucial to understand the desired reaction pathway. The reaction of an amine with this compound is a classic aza-Michael addition, a type of conjugate addition.

Q: What is the primary mechanism for the reaction between an amine and this compound?

A: The reaction proceeds via a nucleophilic attack by the amine's lone pair of electrons on the β-carbon of the electron-deficient alkene. The two phenylsulfonyl groups are potent electron-withdrawing groups that render the carbon-carbon double bond highly electrophilic and susceptible to this attack[1]. This process is often highly efficient and can be considered a "click reaction" as it can proceed quantitatively at room temperature without a catalyst[2]. The resulting product is a β-amino-1,1-bis(phenylsulfonyl)ethane derivative.

Caption: Desired Aza-Michael Addition Pathway.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the reaction, providing insights into their causes and actionable solutions.

Q1: My reaction gives a low yield of the desired product, and I see multiple spots on my TLC. What's happening?

A: This is the most frequent issue and typically points to one of two side reactions: double addition (especially with primary amines) or elimination of a phenylsulfonyl group.

  • Possible Cause A: Double Michael Addition

    • The Chemistry: If you are using a primary amine (R-NH₂), the initial Michael adduct still possesses a reactive N-H bond. This product can act as a nucleophile itself and react with a second molecule of this compound, leading to a bis-alkylated product. This is particularly problematic if the starting amine is in excess or if the reaction temperature is too high.

    • The Solution:

      • Stoichiometric Control: Use a slight excess (1.1 to 1.5 equivalents) of the primary amine to ensure the more valuable bis-sulfone is fully consumed, but avoid a large excess that could promote further reactions.

      • Order of Addition: Add the this compound solution slowly to a stirred solution of the amine. This maintains a low instantaneous concentration of the Michael acceptor, favoring the formation of the mono-adduct.

      • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Michael additions are often exothermic, and lower temperatures can help control the reaction rate and selectivity[3].

double_addition Figure 2: Double Addition Side Reaction Pathway start R-NH₂ (Primary Amine) adduct1 R-NH-CH₂-CH(SO₂Ph)₂ (Desired Mono-adduct) start->adduct1 1st Addition acceptor1 C=C(SO₂Ph)₂ adduct2 R-N(CH₂-CH(SO₂Ph)₂)₂ (Undesired Bis-adduct) adduct1->adduct2 2nd Addition (Side Reaction) acceptor2 C=C(SO₂Ph)₂

Caption: Double Addition Side Reaction Pathway.

  • Possible Cause B: Elimination of a Phenylsulfonyl Group

    • The Chemistry: The phenylsulfonyl group (PhSO₂) can act as a leaving group, particularly under basic conditions or at elevated temperatures[4]. The initial adduct can eliminate phenylsulfinic acid to form a vinyl amine or enamine product, which may undergo further reactions. While this is more documented for 1,2-bis(phenylsulfonyl)ethylene, it remains a potential pathway for the 1,1-isomer under forcing conditions[5][6].

    • The Solution:

      • Avoid Strong Bases: The amine itself provides the necessary basicity for the reaction. Avoid adding external bases like NaOH, KOH, or alkoxides, which can promote elimination[3].

      • Maintain Low Temperatures: Avoid heating the reaction unless necessary to overcome activation barriers with unreactive amines. If heating is required, do so cautiously and monitor for the appearance of new, often more non-polar, byproducts by TLC.

Q2: The reaction is very slow or appears to be incomplete, even after several hours.

A: This issue usually relates to the nucleophilicity of the amine or solubility problems.

  • Possible Cause A: Poor Nucleophilicity of the Amine

    • The Chemistry: Amines that are sterically hindered (e.g., di-isopropylamine) or have electron-withdrawing groups nearby (e.g., anilines with nitro groups) are less nucleophilic and will react more slowly.

    • The Solution:

      • Increase Reaction Time: Simply allow the reaction to stir longer at room temperature, monitoring periodically by TLC.

      • Gentle Heating: Cautiously increase the temperature to 35-50 °C. Monitor closely for the side reactions mentioned in Q1.

      • Solvent Choice: Switch to a more polar aprotic solvent like DMF or acetonitrile, which can help stabilize charged intermediates and accelerate the reaction rate[7].

  • Possible Cause B: Poor Solubility

    • The Chemistry: If either the amine or the this compound has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

    • The Solution: Screen a variety of solvents. A good starting point is to test the solubility of each reactant individually before setting up the reaction.

Solvent Polarity Typical Use Case
Dichloromethane (DCM)MediumGood for many non-polar to moderately polar amines.
Tetrahydrofuran (THF)MediumGeneral-purpose solvent, good dissolving power.
Acetonitrile (MeCN)Polar AproticExcellent for a wide range of amines, can accelerate reactions.
Dimethylformamide (DMF)Polar AproticUse for poorly soluble reactants or unreactive amines.
Q3: My reaction turned into an intractable solid/polymer.

A: This is a common outcome when using primary diamines or when the reaction conditions are not well-controlled.

  • The Chemistry: If a diamine (e.g., ethylenediamine) is used, both ends can react, leading to polymerization. Similarly, if local concentrations of the Michael acceptor are too high, it can lead to uncontrolled chain reactions.

  • The Solution:

    • High Dilution: Run the reaction at a much lower concentration (e.g., 0.05 - 0.1 M). This statistically favors intramolecular reactions or mono-addition over intermolecular polymerization.

    • Syringe Pump Addition: For highly reactive systems, use a syringe pump to add one reagent to the other over a long period (e.g., 4-8 hours). This is the most effective way to maintain a low concentration of the added reagent.

Section 3: Frequently Asked Questions (FAQs)
  • Q: Why is this compound so much more reactive than a simple α,β-unsaturated ketone?

    • A: The two sulfonyl groups are significantly more electron-withdrawing than a carbonyl group. This polarization makes the β-carbon extremely electron-poor (electrophilic), dramatically increasing its reactivity as a Michael acceptor[1][8].

  • Q: Do I need a catalyst for this reaction?

    • A: Generally, no. The reaction between amines and this compound is typically fast and efficient without any catalyst[2]. For very unreactive nucleophiles, a mild Lewis acid could be explored, but this may introduce new side reactions and should be approached with caution.

  • Q: How does the choice of a primary vs. a secondary amine affect the reaction?

    • A: Secondary amines (R₂NH) can only add once, making them ideal substrates for clean, predictable reactions. Primary amines (RNH₂) can add twice, as the initial product is a secondary amine that can react again. This necessitates stricter control over stoichiometry and reaction conditions to prevent the formation of the bis-adduct [see Troubleshooting Q1].

  • Q: What is the best method for monitoring the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method[7][9]. Use a suitable eluent (e.g., a hexane/ethyl acetate mixture). You should see the spot for the starting sulfone (often visible under UV light) disappear as a new, typically more polar, spot for the amine adduct appears.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Aza-Michael Addition with a Secondary Amine

This protocol is a standard procedure for a clean reaction with a secondary amine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol).

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., 10 mL of dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate vial, dissolve this compound (1.05 mmol, 1.05 eq) in the same solvent (5 mL). Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the starting sulfone is consumed (typically 2-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash chromatography on silica gel.

Protocol 2: Minimizing Double Addition with a Primary Amine

This protocol is optimized to favor the mono-adduct when using a primary amine.

  • Setup: To a round-bottom flask, add the primary amine (1.2 mmol, 1.2 eq) and a larger volume of solvent (e.g., 20 mL of THF for a 0.05 M final concentration).

  • Cooling: Cool the stirred solution to 0 °C.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.0 mmol) in the same solvent (10 mL).

  • Slow Addition: Add the sulfone solution dropwise to the amine solution over 30-60 minutes using an addition funnel or syringe pump.

  • Reaction & Monitoring: Stir at 0 °C and monitor carefully by TLC. The goal is to stop the reaction as soon as the starting sulfone has been consumed to minimize the formation of the bis-adduct.

  • Workup & Purification: Quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution. Concentrate the organic solvent and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify immediately via flash chromatography.

Section 5: Troubleshooting Workflow

troubleshooting_workflow Figure 3: Troubleshooting Workflow start Reaction Start check_tlc Monitor by TLC start->check_tlc problem Problem Identified: Low Yield / Multiple Products check_tlc->problem Issues Observed success Clean Reaction High Yield check_tlc->success Clean Product Spot cause1 Using Primary Amine? problem->cause1 cause2 Reaction Incomplete? cause1->cause2 No (using Sec-Amine) sol1a Adjust Stoichiometry (1.2 eq Amine) cause1->sol1a Yes cause3 Polymerization? cause2->cause3 No sol2a Increase Reaction Time cause2->sol2a Yes sol3a Use High Dilution (0.05 M) cause3->sol3a Yes sol1b Add Sulfone Slowly to Amine Solution sol1a->sol1b sol1c Lower Temperature to 0°C sol1b->sol1c sol2b Gentle Heating (Caution!) sol2a->sol2b sol2c Switch to Polar Solvent (MeCN, DMF) sol2b->sol2c sol3b Use Syringe Pump for Slow Addition sol3a->sol3b

Caption: Troubleshooting Workflow for Aza-Michael Additions.

References
  • BenchChem (2025). Troubleshooting low yield in "1,2-Bis(phenylsulfonyl)ethane" reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNtMTSTpA77IKCvvrfT6zT9KYr7BChJamIo3h9ipbkaPIKKTPXOo-GZRbJ0QJxRgjsj5VMAQNw6UnHMdocV-lxwG3qfjh3R4mehlI41Gm8LqsglPsJX1q7nN-AdBUgVRwGmsK734YLV68yZebUhgCGGDoZQnwtdDKV8Zw2p36pSwCeQEwldRFOKxKeUnSPzPsEgFWIwTcrZlxU3xnD5D99jg==]
  • BenchChem (2025). "1,2-Bis(phenylsulfonyl)ethane" mechanism of action in organic reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcu111bV-gpcdiF-4CTy0NFxr3JbR6lJ_YwOOkBZG_-e564fkEHrZGetzHpfm3KIt157Tqt3-RkNQdnysD1f4hhGH2tkyeQpR56ff6VaXcKUmR5k0QLC8TgtLuBYmX6ye3LADXxX__mZHc7-yQ1yCLANxdR5voxly3DpOWtIEXKhGpJfptUhSnNpoj9jxNJkKEi_wwmkibXlmiuh64s1EzfYd3]
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  • Frontiers in Chemistry (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00743/full]
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Technical Support Center: Purification Strategies for Products of 1,1-Bis(phenylsulfonyl)ethylene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1,1-Bis(phenylsulfonyl)ethylene. This guide is designed to provide expert insights and practical solutions for the purification challenges associated with its reaction products. Given the unique chemical nature of bis-sulfonyl compounds, their purification is not always trivial. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring you can achieve the desired purity for your compounds.

Introduction: The Purification Challenge

This compound is a highly effective Michael acceptor, widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. The resulting Michael adducts invariably contain the bis(phenylsulfonyl)methyl moiety, which imparts distinct physical properties that heavily influence purification strategies.

Key Characteristics of Product Molecules:

  • High Polarity: The two sulfonyl groups (SO₂) are strongly polar and are excellent hydrogen bond acceptors. This leads to high retention on normal-phase adsorbents like silica gel.

  • Crystalline Nature: Many adducts are stable, high-melting crystalline solids. This property makes recrystallization a powerful purification technique.

  • Acidity: The proton on the carbon atom situated between the two sulfonyl groups is significantly acidic, which can lead to undesired side reactions or degradation under strongly basic or acidic conditions.

These characteristics necessitate carefully chosen purification protocols. This guide provides the technical details to navigate these challenges effectively.

Purification Workflow Overview

A typical purification strategy involves a series of logical steps, from initial workup to final polishing. The specific path depends on the nature of the product and impurities.

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product A Reaction Mixture B Aqueous Workup (Quench, Wash) A->B Quench Reaction C Crude Product (Solid or Oil) B->C Isolate Organics D Precipitation / Filtration C->D If Solid Precipitates E Solvent Evaporation C->E If Product is Soluble G Recrystallization D->G Proceed to Recrystallization F Column Chromatography E->F Proceed to Chromatography F->G If further purity needed H Pure Compound F->H Collect Pure Fractions G->F If impurities remain G->H Collect Pure Crystals

Caption: General purification workflow for bis(phenylsulfonyl)ethylene adducts.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a practical question-and-answer format.

1. Problem: My crude product is a persistent oil and will not crystallize.

  • Probable Causes:

    • Residual Solvent: Trace amounts of the reaction solvent (e.g., THF, Dichloromethane) can act as an "anti-solvent," preventing the highly ordered crystal lattice from forming.

    • Impurities: The presence of unreacted starting materials, byproducts, or greases can disrupt crystallization.

    • Metastable State: The compound may exist in a stable amorphous or oil state under the current conditions.

  • Proposed Solutions & Methodologies:

    • High-Vacuum Drying: Dry the oil under high vacuum (and gentle heating if the compound is stable) for several hours to remove all volatile solvents.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether). Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce nucleation.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the oil.

    • Solvent-Induced Crashing: Dissolve the oil in a minimal amount of a good solvent (e.g., Ethyl Acetate, Acetone) and then slowly add a poor solvent (e.g., Hexane, Pentane) dropwise with vigorous stirring until the solution becomes cloudy. Let it stand to allow crystals to form.

    • Proceed to Chromatography: If all else fails, column chromatography is the most reliable method to purify an oily product. The purified fractions, free of impurities, are more likely to crystallize upon solvent removal.

2. Problem: I have poor separation during silica gel column chromatography; my product streaks or co-elutes with impurities.

  • Probable Causes:

    • Incorrect Solvent System: The eluent polarity may be too high, causing all components to move too quickly, or too low, causing severe tailing.[1] The high polarity of bis-sulfonyl compounds requires a carefully balanced mobile phase.

    • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule is a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[1]

    • Poor Sample Loading: Loading the sample in a solvent that is too polar can cause the separation band to broaden significantly before it even begins.

  • Proposed Solutions & Methodologies:

    • Optimize Eluent via TLC: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rƒ) of 0.25 - 0.35 for your target compound. A good starting point for these polar compounds is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Acetone).

    • Use a Gradient: Start with a lower polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product.

    • Proper Loading Technique: Dissolve the crude product in the minimum amount of the eluting solvent (or a less polar solvent if necessary). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

    • Check Stationary Phase: Standard silica gel is slightly acidic. If your compound is acid-sensitive, consider using neutral alumina or a deactivated silica gel.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Compound Polarity Non-Polar Component Polar Component Typical Ratio (v/v)
Moderately Polar Hexane / Petroleum Ether Ethyl Acetate 4:1 to 2:1
Highly Polar Dichloromethane (DCM) Ethyl Acetate 10:1 to 5:1

| Very Highly Polar | Ethyl Acetate | Methanol | 20:1 to 10:1 (add 1% Acetic Acid if needed) |

3. Problem: How do I remove unreacted this compound from my product?

  • Probable Causes:

    • This compound has moderate polarity and can sometimes co-elute with the desired, more polar, Michael adduct.

  • Proposed Solutions & Methodologies:

    • Column Chromatography: This is the most effective method. Since the starting material is less polar than the adduct, it will elute first. Use a carefully optimized gradient as described above to maximize separation.

    • Recrystallization: If the product is a solid, recrystallization can be very effective. Choose a solvent system where the starting material is significantly more soluble than the product at cooler temperatures. For example, a hot solution in ethanol or isopropanol might selectively crystallize the product upon cooling, leaving the starting material in the mother liquor.

4. Problem: My product appears to be degrading on the silica gel column.

  • Probable Causes:

    • Acidity of Silica: As mentioned, standard silica gel is acidic and can catalyze the degradation of sensitive functional groups.

    • Prolonged Exposure: Long run times on the column increase the contact time between the compound and the stationary phase, providing more opportunity for degradation.

  • Proposed Solutions & Methodologies:

    • Use Neutralized Silica/Alumina: Pack the column with silica gel that has been washed with a buffer or use neutral alumina as the stationary phase.

    • Add a Modifier to the Eluent: Add a small amount (~0.5-1%) of a weak base like triethylamine (NEt₃) to the eluent to neutralize the acidic sites on the silica gel.

    • Flash Chromatography: Use "flash" chromatography (applying pressure to speed up the flow rate) to minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common method is to test solubility in small vials: add a few milligrams of your crude product to ~0.5 mL of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. A good solvent will require heating to dissolve the compound. Often, a two-solvent system (one "good" solvent, one "poor" solvent) like Ethyl Acetate/Hexane or Ethanol/Water works well.[2]

Q2: Are there alternatives to silica gel chromatography for these highly polar compounds?

Yes. For very polar compounds that are difficult to separate on silica, consider the following:

  • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (like C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[3] Polar compounds will elute first. This can be an excellent alternative for purifying highly polar or water-soluble sulfonyl compounds.[3][4]

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography and can be used for both normal-phase and reverse-phase separations.[5]

Q3: How can I effectively remove ionic byproducts like benzenesulfinate salts?

Benzenesulfinate salts are often generated in reactions where a phenylsulfonyl group acts as a leaving group.[6] Being ionic, they are highly soluble in water but insoluble in most organic solvents. An aqueous workup is the best way to remove them. After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash it several times with water, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and dry the organic layer.[7]

Decision Tree for Common Purification Issues

G A Crude Product Isolated B Is it a solid? A->B C Is it an oil? H Attempt Trituration / High-Vac A->H Product is an oil D Attempt Recrystallization B->D Yes G Column Chromatography B->G No (or impure solid) E Is it pure by TLC/NMR? D->E F Purification Complete E->F Yes E->G No G->F Collect Pure Fractions I Did it solidify? H->I I->D Yes I->G No

Caption: Decision-making flowchart for purifying bis-sulfonyl adducts.

References

  • Benchchem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Reddit r/Chempros. (2024). Question on purifying aryl Sulfonic acids.
  • Xu, S. et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.
  • Organic Syntheses. Benzenesulfonyl chloride.
  • ResearchGate. (2019). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism.
  • The Royal Society of Chemistry. (2010). N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones.
  • University of Alberta. Column chromatography.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
  • ACS Publications. (2025). Copper-Catalyzed Three-Component Sulfur-Stereogenic Sulfilimination of Conjugated and Cumulated Dienes.
  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • Sigma-Aldrich. trans-1,2-Bis(phenylsulfonyl)ethylene.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • Sigma-Aldrich. This compound.
  • ResearchGate. 1,2‐Bis(phenylsulfonyl)ethylene.
  • ChemicalBook. (2025). CIS-1,2-BIS(PHENYLSULFONYL)ETHYLENE.
  • Benchchem. Application Notes and Protocols: Reactivity of 1,2-Bis(phenylsulfonyl)ethane and its Unsaturated Analog with Nucleophiles.
  • PubMed. (1996). 2,3-Bis(phenylsulfonyl)-1,3-butadiene: Substrate for Michael Donor/Acceptors in a Novel Synthesis of Fused Cyclopentenes.

Sources

addressing the instability of 1,1-Bis(phenylsulfonyl)ethylene in basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Bis(phenylsulfonyl)ethylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive Michael acceptor, with a particular focus on addressing its instability in basic media. Our goal is to provide you with the expertise and practical solutions to ensure the success and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Reactivity

This compound is a powerful tool in organic synthesis, prized for its exceptional reactivity as a Michael acceptor. This reactivity stems from the two strongly electron-withdrawing phenylsulfonyl groups, which render the double bond highly electrophilic and susceptible to nucleophilic attack.[1][2] While this property is advantageous for constructing complex molecules, it is also the root of its instability, particularly in the presence of bases. This guide will delve into the nuances of this instability and provide you with the knowledge to control and mitigate potential issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns regarding the use of this compound in basic media.

Q1: Why is my reaction with this compound turning into an intractable sludge or showing multiple unexpected spots on TLC when I add a base?

A1: This is a classic sign of base-mediated decomposition or polymerization of this compound. In the absence of a suitable Michael donor to react with, or in the presence of a strong, non-nucleophilic base, this compound can undergo self-reaction. The high electrophilicity of the double bond makes it susceptible to attack by trace nucleophiles, potentially including another molecule of the vinyl sulfone, initiating an anionic polymerization cascade. A similar phenomenon has been observed with the related compound 1,3-bis(phenylsulfonyl)allene, which undergoes trimerization in the presence of triethylamine.

Q2: I am performing a Michael addition with a soft nucleophile and a catalytic amount of a weak base, but my yields are low and I see starting material remaining even after extended reaction times. What could be the issue?

A2: While this compound is highly reactive, the success of the Michael addition is a delicate balance. Several factors could be at play:

  • Insufficient basicity: The base might not be strong enough to deprotonate your nucleophile effectively, leading to a low concentration of the active nucleophile.

  • Steric hindrance: Your nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred for Michael additions as they can stabilize the charged intermediates.

  • Competitive decomposition: Even with a weak base, slow decomposition of the this compound can occur over long reaction times, reducing the amount available to react with your nucleophile.

Q3: Can I use hydroxide or alkoxide bases with this compound?

A3: The use of strong, hard nucleophilic bases like hydroxides or alkoxides is generally not recommended with this compound, especially in the absence of a more reactive Michael donor. These bases can act as nucleophiles themselves and attack the double bond, leading to the formation of undesired byproducts. Furthermore, they can promote rapid, uncontrolled polymerization or degradation of the starting material.

Q4: How can I monitor the stability of my this compound stock solution?

A4: this compound is a stable solid. However, solutions, especially in protic or basic solvents, may have limited stability. It is best to prepare solutions fresh before use. To check the purity of your stock, you can use techniques like:

  • Thin-Layer Chromatography (TLC): A single spot on TLC is a good indicator of purity. The appearance of new spots over time suggests decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic vinyl protons and the absence of impurity peaks.

  • Melting Point: A sharp melting point close to the literature value (124-126 °C) is indicative of high purity.

Troubleshooting Guide

This section provides a more in-depth look at potential problems and their solutions, grounded in the chemical principles of vinyl sulfone reactivity.

Problem 1: Rapid Polymerization or Decomposition Upon Base Addition
  • Symptoms: The reaction mixture becomes viscous, solidifies, or shows a complex mixture of products on TLC immediately after adding a base.

  • Root Cause: Anionic polymerization of this compound initiated by the base or another nucleophile. The high electrophilicity of the vinyl group makes it susceptible to chain-growth polymerization.

  • Solutions:

    • Order of Addition: Always add the base to a solution of the Michael donor and this compound, or add the this compound slowly to a solution of the deprotonated nucleophile. Never add the base directly to a solution of this compound alone.

    • Choice of Base: Use the weakest base necessary to deprotonate your nucleophile. Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases can be good choices if your nucleophile is sufficiently acidic. For less acidic nucleophiles, consider using a stoichiometric amount of a milder base like an amine or carbonate.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the rate of both the desired reaction and potential side reactions.

Problem 2: Incomplete Reaction and/or Low Yield in Michael Additions
  • Symptoms: The reaction does not go to completion, and both starting material and the desired product are observed, often with some baseline material on TLC.

  • Root Cause: A combination of slow desired reaction and slow decomposition of this compound.

  • Solutions:

    • Optimize Base and Solvent: Screen a variety of bases and solvents to find the optimal conditions for your specific nucleophile. A table of common bases and their properties is provided below.

    • Increase Nucleophile Concentration: Using a slight excess of the nucleophile can help to favor the bimolecular Michael addition over the unimolecular or base-catalyzed decomposition of the vinyl sulfone.

    • Catalyst Choice: For certain reactions, consider using a phase-transfer catalyst to facilitate the reaction between a solid base and the organic-soluble reactants.

BasepKa of Conjugate Acid (in DMSO)NucleophilicityCommon Applications
Triethylamine (TEA)9.0ModerateGeneral purpose, for moderately acidic C-H, N-H, O-H
DBU13.5LowNon-nucleophilic, for deprotonation of C-H acids
Potassium Carbonate (K₂CO₃)~10.3 (in water)LowHeterogeneous base, for phenols and carboxylic acids
Sodium Hydride (NaH)~35HighStrong, non-nucleophilic, for deprotonating alcohols and C-H acids

This table provides approximate pKa values and is intended for relative comparison.

Problem 3: Formation of Unexpected Byproducts
  • Symptoms: Isolation of products other than the expected Michael adduct.

  • Root Cause: Depending on the reaction conditions, several side reactions are possible.

    • Reaction with Solvent: Protic solvents like alcohols can act as nucleophiles in the presence of a base.

    • Hydrolysis: In the presence of water and base, hydrolysis of the sulfonyl groups can potentially occur, although this is generally slow.

    • Rearrangements: The initial Michael adduct may undergo further reactions or rearrangements under basic conditions.

  • Solutions:

    • Use Anhydrous Conditions: Unless water is a required component of your reaction, use anhydrous solvents and reagents to prevent hydrolysis and other water-mediated side reactions.

    • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

    • Careful Product Characterization: Thoroughly characterize all isolated products to understand the reaction pathway and identify any unexpected side reactions.

Experimental Protocols

General Protocol for a Controlled Michael Addition

This protocol provides a general framework for performing a Michael addition with this compound under basic conditions, minimizing the risk of instability.

  • Preparation: To a flame-dried flask under an inert atmosphere, add the Michael donor (1.0 eq) and anhydrous solvent (e.g., THF, CH₂Cl₂, or MeCN).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C).

  • Base Addition: Add the base (e.g., DBU, 1.1 eq) dropwise to the solution of the Michael donor. Stir for 10-15 minutes to allow for deprotonation.

  • Substrate Addition: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and purify by column chromatography.

Visualizing Reaction Pathways

To better understand the processes at play, the following diagrams illustrate the intended reaction and a potential side reaction.

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Nucleophile Nu-H Deprotonation Deprotonation Nucleophile->Deprotonation Base Base Base->Deprotonation Vinyl_Sulfone This compound Michael_Attack Michael Addition Vinyl_Sulfone->Michael_Attack Deprotonation->Michael_Attack Nu- Regenerated_Base Base-H+ Deprotonation->Regenerated_Base Protonation Protonation Michael_Attack->Protonation Enolate Intermediate Adduct Michael Adduct Protonation->Adduct

Caption: Intended Michael Addition Pathway.

Polymerization cluster_reactants Reactants cluster_reaction Side Reaction cluster_products Undesired Product Base Base Initiation Initiation Base->Initiation Vinyl_Sulfone_1 This compound Vinyl_Sulfone_1->Initiation Propagation Propagation Vinyl_Sulfone_1->Propagation n molecules Initiation->Propagation Anionic Intermediate Polymer Polymer/Oligomer Propagation->Polymer

Caption: Potential Anionic Polymerization Side Reaction.

Conclusion

This compound is a valuable reagent whose high reactivity demands a thoughtful and informed approach to its use, especially in the presence of bases. By understanding the underlying principles of its reactivity and potential instability, researchers can design experiments that maximize the desired outcome while minimizing the formation of unwanted byproducts. This guide provides a starting point for troubleshooting and optimizing your reactions. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Mossé, S., & Alexakis, A. (2005). Enantioselective Organocatalytic Conjugate Addition of Thioacetic Acid to α,β-Unsaturated Aldehydes. Organic Letters, 7(19), 4361–4364.
  • Padwa, A., & Murphree, S. S. (2006). The chemistry of vinyl sulfones. Arkivoc, 2006(3), 6-33.
  • Simpkins, N. S. (1993). Sulphones in Organic Synthesis. Pergamon Press.
  • Trost, B. M., & Gung, B. W. (1989). On the nature of the palladium-catalyzed hydro-stannylation of alkynes. Journal of the American Chemical Society, 111(22), 8781–8783.
  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. ACS Catalysis, 13(2), 1079-1088. [Link]

  • Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene. Arkivoc, 2002(9), 55-61. [Link]

Sources

optimization of reaction conditions for 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1-Bis(phenylsulfonyl)ethylene

Welcome to the technical support resource for this compound (BPSE). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges.

Introduction to this compound (BPSE)

This compound is a highly valuable and reactive synthetic intermediate. Its chemical structure is characterized by a geminal arrangement of two powerful electron-withdrawing phenylsulfonyl groups attached to a single carbon of a double bond. This electronic feature renders the opposing β-carbon exceptionally electrophilic, making BPSE a potent Michael acceptor for a wide range of nucleophiles.[1][2] It is also utilized as a reactive dienophile in Diels-Alder cycloaddition reactions.[2][3] Mastering its use is key to synthesizing complex molecular architectures, including α,α-disubstituted alpha-amino acid derivatives.[2]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, properties, and handling of BPSE.

Q1: What is the most common laboratory-scale synthesis method for this compound?

The predominant method for synthesizing BPSE is a Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of bis(phenylsulfonyl)methane with an aldehyde, typically formaldehyde (often used in its polymeric form, paraformaldehyde).[5] A weak amine base, such as pyrrolidine or piperidine, is used as a catalyst to deprotonate the highly acidic central carbon of bis(phenylsulfonyl)methane, which then attacks the aldehyde.[5][6] The resulting intermediate alcohol rapidly dehydrates to yield the target alkene.

Q2: What are the key physical and chemical properties of BPSE?

BPSE is a white to off-white powder or solid at room temperature.[2][7] Its high reactivity is its most significant chemical property, driven by the electrophilic nature of its double bond.

PropertyValueReference(s)
CAS Number 39082-53-6[2][7]
Molecular Formula C₁₄H₁₂O₄S₂[7]
Molecular Weight 308.37 g/mol [2][7]
Appearance Powder / Solid[2][7]
Melting Point 124-126 °C[2][7]
Primary Reactivity Michael Acceptor, Dienophile[2][3][8]

Q3: How should this compound be properly stored and handled?

Proper storage and handling are critical for maintaining the reagent's integrity and ensuring laboratory safety.

  • Storage: BPSE should be stored in a tightly sealed container in a cool, shaded, and dry environment.[9] Although the 1,1-isomer is stable, related vinyl sulfones like (Z)-1,2-bis(phenylsulfonyl)ethylene are known to isomerize to the (E)-form when exposed to light, so protection from light is a good general practice.[10]

  • Handling: BPSE is classified as a combustible solid.[7] Standard personal protective equipment (PPE), including safety glasses (eyeshields), gloves, and a lab coat, should be worn at all times.[2] If handling large quantities that may generate dust, a type N95 dust mask is recommended.[2] All handling should be performed in a well-ventilated fume hood.

Q4: What are the primary advantages of using BPSE in Michael addition reactions compared to other acceptors?

The primary advantage of BPSE lies in its exceptionally high reactivity. The two geminal phenylsulfonyl groups provide powerful and synergistic electron withdrawal, making the β-carbon of the alkene highly susceptible to nucleophilic attack. This allows reactions to proceed under mild conditions and with a broad range of soft nucleophiles (C, N, S, O) that may be sluggish with less activated acceptors like α,β-unsaturated esters or ketones.[1] This heightened reactivity can lead to higher yields and faster reaction times.[1]

Troubleshooting Guide: Optimizing Michael Addition Reactions

This guide provides solutions to specific problems encountered during Michael addition reactions involving BPSE.

Problem 1: Low or No Product Yield

Q: My Michael addition reaction with BPSE is resulting in poor conversion or no product at all. What factors should I investigate to improve the yield?

A: Low yield is a common issue that can often be traced back to reaction kinetics, equilibrium, or reagent activity. Here are the primary causes and their solutions:

  • Cause 1: Insufficient Nucleophilicity: While BPSE is highly reactive, the nucleophile must still possess adequate reactivity.

    • Solution: For carbon nucleophiles (e.g., malonates, β-ketoesters) or other weakly acidic pronucleophiles, the choice of base is critical. If a mild base (e.g., Et₃N, DBU) is ineffective, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the pronucleophile.[11] For sulfur and amine nucleophiles, which are inherently potent, a mild organic base is often sufficient.[11]

  • Cause 2: Reaction Reversibility (Retro-Michael Addition): The Michael addition is an equilibrium process. If the resulting adduct is sterically congested or electronically less stable than the starting materials, the reverse reaction (retro-Michael) can dominate, leading to low product yield.[11]

    • Solution 1 - Temperature Control: Lowering the reaction temperature can significantly favor the forward reaction and suppress the retro-Michael pathway. Performing the reaction at 0 °C, -25 °C, or even -78 °C can trap the kinetically favored product adduct.[1]

    • Solution 2 - In Situ Trapping: The intermediate enolate formed after the addition can be trapped in situ to prevent the reverse reaction. Adding an electrophilic trapping agent, such as chlorotrimethylsilane (TMSCl), can covalently cap the enolate, driving the equilibrium towards the product.[11]

  • Cause 3: Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the nucleophile's reactivity.

    • Solution: Polar aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred.[12][13] They effectively dissolve the reactants without interfering with the nucleophile or base. Avoid protic solvents like ethanol or methanol when using strong bases, as the solvent will quench the base and the deprotonated nucleophile.

Problem 2: Formation of Multiple Side Products

Q: My reaction is messy, with several spots appearing on the TLC plate. How can I improve the reaction's selectivity?

A: A lack of clean conversion points to competing side reactions or product instability.

  • Cause 1: Product Instability: The Michael adduct itself may be unstable under the reaction conditions, especially if elevated temperatures or prolonged reaction times are used.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[8] Upon consumption of the limiting reagent, proceed with the work-up immediately to isolate the product. If instability is suspected, consider running the reaction at a lower temperature, even if it requires a longer time.[1]

  • Cause 2: Competing Reactions of the Nucleophile: Some nucleophiles can undergo self-condensation or other side reactions, particularly under strongly basic conditions.

    • Solution: Ensure slow, controlled addition of the base or the electrophile (BPSE) to the reaction mixture, especially at low temperatures. This helps maintain a low concentration of the reactive species at any given time, minimizing side reactions.

  • Cause 3: Polymerization of BPSE: As a highly activated alkene, BPSE has the potential to undergo anionic polymerization, especially in the presence of strong bases and a lack of a suitable nucleophile.

    • Solution: Use a well-defined stoichiometry, typically with the nucleophile as the limiting reagent and a slight excess of BPSE (e.g., 1.1–1.2 equivalents).[12] Ensure the nucleophile is present and active before adding the base or that the base is added to a mixture of the nucleophile and BPSE.

Problem 3: Difficulties in Product Purification

Q: I am finding it challenging to isolate my pure product from the crude reaction mixture. What are the recommended purification strategies?

A: Effective purification is essential for obtaining a high-quality final product.

  • Strategy 1: Flash Column Chromatography: This is the most widely used and versatile method for purifying BPSE adducts.[12]

    • Best Practices: Use a silica gel stationary phase. The Michael adduct is typically more polar than the starting BPSE. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the concentration of a more polar solvent like ethyl acetate, is highly effective for separating the product from unreacted starting material and non-polar impurities.[12][14]

  • Strategy 2: Recrystallization: If the Michael adduct is a stable, crystalline solid, recrystallization is an excellent method for achieving high purity.

    • Best Practices: Select a solvent or a binary solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Troubleshooting Co-elution: If the product and starting material have very similar Rf values on TLC, making chromatographic separation difficult:

    • Solution 1: Ensure the reaction proceeds to full completion to consume the limiting starting material.

    • Solution 2: Experiment with different eluent systems. Adding a small amount (~1%) of a third, more polar solvent (like methanol) or switching to a different solvent family (e.g., toluene/acetone) can alter the selectivity of the separation.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in Michael additions with BPSE.

TroubleshootingWorkflow Start Problem Identified: Low Yield or Poor Selectivity Check_Nucleophile Q: Is the nucleophile sufficiently reactive? Start->Check_Nucleophile Check_Equilibrium Q: Is the reaction reversible? (Retro-Michael) Start->Check_Equilibrium Check_Conditions Q: Are the reaction conditions optimal? Start->Check_Conditions Solution_Base Action: • Use a stronger base (e.g., NaH, t-BuOK) • Ensure anhydrous conditions Check_Nucleophile->Solution_Base If NO Solution_Temp Action: • Lower reaction temp. (0 °C to -78 °C) • Trap enolate (e.g., with TMSCl) Check_Equilibrium->Solution_Temp If YES Solution_Solvent Action: • Use polar aprotic solvent (CH2Cl2, THF) • Monitor reaction closely by TLC • Adjust stoichiometry Check_Conditions->Solution_Solvent If NO Success Outcome: Improved Yield & Selectivity Solution_Base->Success Solution_Temp->Success Solution_Solvent->Success

Caption: Troubleshooting decision tree for BPSE Michael additions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation[5]

  • Reaction Setup: To a solution of methanol (30 mL), add paraformaldehyde (2.3 g of 40% wt/wt in H₂O, ~30 mmol). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add pyrrolidine (4.9 mL, 60 mmol) dropwise to the cooled mixture while maintaining the temperature at 0 °C.

  • Substrate Addition: Slowly add bis(phenylsulfonyl)methane (3.05 g, 10 mmol) to the reaction mixture in portions.

  • Reaction: Stir the mixture vigorously at 0 °C for 70-90 minutes.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water and continue stirring for 10 minutes. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration and wash it thoroughly with additional ice-cold water.

  • Purification: The crude solid is then dissolved in dichloromethane (30 mL) and washed with 1M HCl (50 mL). The organic layer is separated, washed with saturated NaHCO₃ solution, dried over MgSO₄, and concentrated under reduced pressure to yield this compound as a colorless solid (typical yield: 60-70%).

Protocol 2: General Procedure for Organocatalyzed Michael Addition to BPSE[12]

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., Nitrogen), dissolve the pronucleophile (0.1 mmol, 1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, 1 mL).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Reagent Addition: Add this compound (0.12 mmol, 1.2 equiv) and the organocatalyst (e.g., a squaramide catalyst, 0.01 mmol, 10 mol%).

  • Reaction: Stir the mixture at the specified temperature. Monitor the reaction progress by TLC until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final adduct.

References

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. (2023).
  • Knoevenagel condens
  • Knoevenagel Condens
  • 1,2-Bis(phenylsulfonyl)ethylene | Request PDF. (n.d.).
  • SAFETY DATA SHEET - cis-1,2-Bis(phenylsulfonyl)ethylene. (2025). TCI Chemicals.
  • Epichlorohydrin - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • trans-1,2-Bis(phenylsulfonyl)ethylene 98 963-16-6. (n.d.). Sigma-Aldrich.
  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. (2022). American Chemical Society.
  • Troubleshooting low yield in "1,2-Bis(phenylsulfonyl)ethane" reactions. (n.d.). Benchchem.
  • This compound = 98.0 CH 39082-53-6. (n.d.). Sigma-Aldrich.
  • "1,2-Bis(phenylsulfonyl)ethane" mechanism of action in organic reactions. (n.d.). Benchchem.
  • What are the best conditions for a Michael addition? (2013).
  • A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 1,2-Bis(phenylsulfonyl)ethylene. (n.d.). Benchchem.
  • This compound = 98.0 CH 39082-53-6. (n.d.). Sigma-Aldrich.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • A Direct Functionalization of Polyolefins for Blend Compatibilization by an Insertion of this compound (BPSE). (n.d.). The Royal Society of Chemistry.

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troubleshooting low conversion rates in Diels-Alder reactions with 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Low Conversion in Diels-Alder Reactions

Introduction: The Challenge of an Overly Reactive Dienophile

1,1-Bis(phenylsulfonyl)ethylene is a powerhouse dienophile. Its two strongly electron-withdrawing phenylsulfonyl groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive in [4+2] cycloaddition reactions.[1] In a typical "normal electron demand" Diels-Alder reaction, this electron-poor dienophile is paired with an electron-rich diene, leading to a rapid and high-yielding transformation.[2]

Therefore, when researchers experience low conversion rates with this substrate, it is rarely due to a lack of intrinsic reactivity. The problem almost always lies in suboptimal reaction conditions, reagent quality, or competing reaction pathways. This guide provides a structured, question-and-answer framework to diagnose and resolve these issues, ensuring your synthesis proceeds efficiently.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low or no conversion by TLC/LCMS analysis. What are the first things I should check?

Answer: Before exploring more complex variables, always return to the fundamentals. Low conversion is often traced back to easily correctable setup errors.

  • Purity of the Diene: The Diels-Alder reaction requires the diene to be in an s-cis conformation for the concerted [4+2] cycloaddition to occur.[3] Some dienes, particularly acyclic ones, exist in equilibrium with a more stable s-trans conformation, which is unreactive.[3][4] Furthermore, commercial dienes can contain inhibitors or have oxidized over time. Actionable Insight: Purify your diene immediately before use, for example, by passing it through a short plug of alumina to remove inhibitors or by distillation. For dienes like cyclopentadiene, which readily dimerizes via a Diels-Alder reaction with itself, it must be freshly "cracked" (via a retro-Diels-Alder reaction) before use.[5]

  • Purity and Integrity of the Dienophile: this compound is a stable, crystalline solid.[6] However, ensure its purity meets the required standard (≥98.0%).[6] Contaminants could inhibit the reaction.

  • Solvent Quality: Ensure your solvent is anhydrous, especially if employing Lewis acid catalysis. Water can deactivate the catalyst and react with other reagents. Many Diels-Alder reactions proceed well in non-polar solvents like dichloromethane or toluene.[1]

  • Inert Atmosphere: While many Diels-Alder reactions are robust, sensitive dienes or organometallic catalysts can be degraded by oxygen. Assembling the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to eliminate this variable.

Q2: I've confirmed my reagents are pure, but the reaction is still sluggish. How do reaction parameters like temperature and concentration affect the outcome?

Answer: The kinetics of the Diels-Alder reaction are highly sensitive to both temperature and concentration.

  • Concentration: The Diels-Alder reaction is a bimolecular process, meaning its rate is dependent on the concentration of both the diene and the dienophile. If your reaction is slow, increasing the concentration can often provide a significant rate enhancement. Consider running the reaction at a concentration of 0.5 M to 1.0 M.

  • Temperature: The effect of temperature can be complex.

    • Increasing Temperature: Generally, raising the temperature will increase the reaction rate. Gentle heating may be all that is required to drive a sluggish reaction to completion.[1]

    • The Retro-Diels-Alder Reaction: The Diels-Alder reaction is a reversible equilibrium.[7] While the forward reaction is typically exothermic and entropically disfavored, the reverse (retro-Diels-Alder) reaction becomes significant at high temperatures. If your target adduct is sterically hindered or strained, it may be prone to decomposition back to the starting materials upon heating. If you suspect this is happening, the reaction should be run at the lowest possible temperature that allows for a reasonable reaction rate.

Q3: Heating the reaction isn't improving the yield significantly. How can I accelerate the reaction chemically?

Answer: Lewis acid catalysis is the most powerful method for accelerating normal electron demand Diels-Alder reactions.[8]

The Mechanism of Catalysis: A Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) coordinates to one or both of the electron-withdrawing sulfonyl groups on the dienophile. This coordination further withdraws electron density from the double bond, dramatically lowering the energy of the dienophile's LUMO.[9][10] This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger orbital interaction and a significantly lower activation energy for the reaction.[2][9]

Common Lewis Acids and Conditions:

Lewis AcidTypical Loading (mol%)Typical SolventTemperature (°C)Key Considerations
AlCl₃ 10 - 100CH₂Cl₂-78 to 25Very strong and effective, but can be harsh and may promote side reactions.[9]
TiCl₄ 10 - 100CH₂Cl₂-78 to 0Highly effective, often providing excellent stereoselectivity.[11][12] Very sensitive to moisture.
BF₃·OEt₂ 20 - 100CH₂Cl₂, Toluene-78 to 25A convenient liquid, generally milder than AlCl₃ or TiCl₄.
ZnCl₂ 20 - 100CH₂Cl₂, Ether0 to 25A milder Lewis acid, useful when stronger acids cause decomposition.

Expert Insight: Start with a milder catalyst like BF₃·OEt₂ or ZnCl₂ at a low temperature (-20 °C to 0 °C) to minimize potential side reactions. If the reaction remains slow, you can then move to a more potent catalyst like TiCl₄ or AlCl₃ at a lower temperature (-78 °C).

Q4: Could my diene or dienophile be participating in an unwanted side reaction?

Answer: Yes. Given the high reactivity of this compound, alternative pathways can compete with the desired cycloaddition.

  • Michael Addition: this compound is an extremely potent Michael acceptor.[13] If your reaction mixture contains nucleophiles (e.g., water, alcohols, amines, or even certain dienes under basic conditions), a conjugate addition could occur, consuming the dienophile. Ensure all reagents and solvents are free from nucleophilic contaminants.

  • Polymerization: Electron-rich dienes can be prone to polymerization, especially when heated or in the presence of Lewis acids. This is often observed as the formation of an insoluble precipitate. If this occurs, try running the reaction at a lower temperature or using a milder catalyst.

  • [2+2] Cycloaddition: While less common under thermal conditions, photochemical [2+2] cycloadditions can occur if the reaction is exposed to UV light.[14] Ensure the reaction is shielded from direct light.

Systematic Troubleshooting Workflow

If you are facing low conversion, follow this logical progression to diagnose the issue.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_check Step 1: Verify Reagents start->reagent_check diene_purity Is the diene pure and freshly prepared/purified? reagent_check->diene_purity Start Here condition_check Step 2: Optimize Conditions concentration Is concentration optimal (e.g., 0.5-1.0 M)? condition_check->concentration catalyst_check Step 3: Introduce Catalysis lewis_acid Add a Lewis Acid Catalyst (e.g., BF₃·OEt₂ at 0 °C) catalyst_check->lewis_acid side_reaction_check Step 4: Investigate Side Reactions michael_add Check for nucleophilic contaminants (Michael Addition) side_reaction_check->michael_add diene_purity->reagent_check If No, Purify Diene dienophile_purity Is the dienophile >98% pure? diene_purity->dienophile_purity If Yes dienophile_purity->reagent_check If No, Use Pure Reagent solvent_quality Is the solvent anhydrous and appropriate? dienophile_purity->solvent_quality If Yes solvent_quality->reagent_check If No, Use Anhydrous Solvent solvent_quality->condition_check If All Yes temperature Have you tried gentle heating (e.g., 40-80 °C)? concentration->temperature If Yes retro_da Could retro-Diels-Alder be occurring at high temp? temperature->retro_da If still low yield retro_da->catalyst_check If Yes, lower temp. If No, proceed. stronger_la Try a stronger Lewis Acid (e.g., TiCl₄ at -78 °C) lewis_acid->stronger_la If still slow stronger_la->side_reaction_check If still low yield polymerization Observe for insoluble polymer formation michael_add->polymerization If No

Caption: A step-by-step workflow for troubleshooting low Diels-Alder conversion.

The Role of Frontier Molecular Orbitals (FMOs) & Catalysis

The Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. A smaller energy gap between these orbitals results in a faster reaction. This compound already has a low-energy LUMO. A Lewis Acid (LA) catalyst exaggerates this effect.

FMODiagram cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Reaction diene_homo Diene HOMO dienophile_lumo Dienophile LUMO e1 Energy e1->diene_homo level_homo level_lumo level_homo:e->level_lumo:w  ΔE (uncatalyzed)   diene_homo_cat Diene HOMO dienophile_lumo_cat Dienophile-LA LUMO e2 Energy e2->diene_homo_cat level_homo_cat level_lumo_cat level_homo_cat:e->level_lumo_cat:w  ΔE (catalyzed)  

Caption: FMO diagram showing the reduction of the HOMO-LUMO energy gap by a Lewis acid.

Validated Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

This protocol is a starting point for the reaction between a generic diene and this compound.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the desired anhydrous solvent (e.g., toluene, 0.5 M). Add the freshly purified diene (1.1 - 1.5 eq). Using a slight excess of the more volatile component is common.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS.

  • Heating (If Necessary): If no significant conversion is observed after 2-4 hours, gradually heat the reaction mixture to 40-80 °C. Continue to monitor until the dienophile is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1][15]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (0.2 - 0.5 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 0.2 - 1.0 eq) dropwise. Stir for 15-20 minutes.

  • Diene Addition: Add the freshly purified diene (1.1 eq) dropwise, keeping the internal temperature constant.

  • Reaction: Stir the reaction at the low temperature, monitoring progress by TLC (quenching an aliquot with saturated NaHCO₃ solution before spotting). Allow the reaction to slowly warm to room temperature if necessary.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at 0 °C.[15] Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude adduct by flash column chromatography or recrystallization.

References

  • Chemistry LibreTexts. 3: Diels-Alder Reaction. (2020-08-15). [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. (2017-08-30). [Link]

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  • Huang, C.-J., & Li, E. Y. Molecular design principles towards exo-exclusive Diels–Alder reactions. (2019-03-04). RSC Publishing. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • ResearchGate. 1,2‐Bis(phenylsulfonyl)ethylene | Request PDF. [Link]

  • Fernández, I., & Bickelhaupt, F. M. How Lewis Acids Catalyze Diels–Alder Reactions. (2020-01-22). PMC - NIH. [Link]

  • Sci-Hub. Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Cyclopentadiene. [Link]

  • Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • ADDI. Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. (2023-01-11). [Link]

  • MDPI. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. [Link]

  • PMC - NIH. Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024-03-06). [Link]

  • ResearchGate. Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. (2002-08-07). [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. [Link]

  • Journal of the American Chemical Society. Inverse electron-demand Diels-Alder reactions of N-sulfonyl .alpha.,.beta.-unsaturated imines: a general approach to implementation of the 4.pi. participation of 1-aza-1,3-butadienes in Diels-Alder reactions. [Link]

  • ACS Publications. Diels-Alder cycloadditions using electrophilic sulfonyl pyridones. [Link]

  • Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. (2022-09-24). [Link]

  • Organic Syntheses Procedure. Epichlorohydrin. [Link]

  • Organic Syntheses Procedure. 1,1-diphenylethylene. [Link]

  • Andrew G Myers Research Group. Chem 115. [Link]

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  • MDPI. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. [Link]

  • YouTube. Diels-Alder Reaction | Organic Chemistry Lessons. (2021-01-03). [Link]

  • ElectronicsAndBooks. (Phenylsulfonyl)allenes as Substrates for Cycloaddition Reactions: Intramolecular Cyclizations onto Unactivated Alkenes. [Link]

  • ResearchGate. The cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene, 1a, with.... [Link]

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Technical Support Center: Effective Removal of Phenylsulfinic Acid Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of phenylsulfinic acid byproduct from reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this common purification challenge. Here, we provide in-depth troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your target compounds.

Introduction to the Challenge

Phenylsulfinic acid (C₆H₅SO₂H) is a frequent byproduct in various organic transformations, notably in reactions involving sulfonyl chlorides or the decomposition of sulfinates.[1] While it can be a useful reagent in its own right, its presence as a contaminant can complicate purification and compromise the integrity of the final product.[1] Its acidic nature and moderate polarity often lead to co-elution with desired products in chromatography or difficulties in achieving sharp separations through simple extractions. This guide offers practical, evidence-based strategies to effectively remove this persistent impurity.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of phenylsulfinic acid I should be aware of?

A1: Phenylsulfinic acid is a colorless to white crystalline solid.[2] Key properties to consider during purification include:

  • Acidity (pKa): Approximately 2.76, making it a stronger acid than benzoic acid (pKa ≈ 4.2) but weaker than benzenesulfonic acid (pKa ≈ -6.5).[2]

  • Solubility: It is soluble in water and polar organic solvents like ethanol and diethyl ether, but sparingly soluble in non-polar solvents like petroleum ether.[3][4]

  • Stability: It can be sensitive to air oxidation, converting to the more highly oxidized benzenesulfonic acid. It can also disproportionate in the presence of acid.[2]

Q2: I have a neutral compound. What is the simplest way to remove phenylsulfinic acid?

A2: For neutral target compounds, a simple acid-base extraction is the most effective initial approach. By washing your organic reaction mixture with a mild aqueous base, you can deprotonate the phenylsulfinic acid, forming its water-soluble salt (phenylsulfinate), which will partition into the aqueous layer.

Q3: What is the best choice of base for the extraction?

A3: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically the first choice. Its pKa of the conjugate acid (H₂CO₃) is about 6.4, which is sufficiently basic to deprotonate phenylsulfinic acid (pKa ≈ 2.76) without being so strong as to cause unwanted side reactions with sensitive functional groups in your target molecule.[5] Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can promote side reactions.[6]

Q4: How can I confirm the presence of phenylsulfinic acid in my product?

A4: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): Phenylsulfinic acid is UV active and will appear as a spot on TLC. It is a relatively polar compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for detecting and quantifying phenylsulfinic acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic protons of phenylsulfinic acid will have a characteristic chemical shift in ¹H NMR.

  • Mass Spectrometry (MS): The presence of a compound with a mass-to-charge ratio corresponding to phenylsulfinic acid (molar mass: 142.17 g·mol⁻¹) can be indicative.[8]

Troubleshooting Guides

Scenario 1: Acid-Base Extraction is Insufficient or Leads to Emulsions

Even with a basic wash, residual phenylsulfinic acid can remain in the organic layer, or troublesome emulsions can form.

  • Incomplete Deprotonation: Insufficient volume or concentration of the basic solution may not fully deprotonate the phenylsulfinic acid.

  • High Concentration: A high concentration of the phenylsulfinate salt at the interface can act as a surfactant, leading to emulsions.

  • Solvent Choice: Certain organic solvents are more prone to forming emulsions with aqueous layers.

  • Increase the Volume of Aqueous Base: Use a larger volume of saturated NaHCO₃ solution to ensure complete deprotonation and extraction.

  • Back-Extraction: After the initial basic wash, perform a "back-extraction." Isolate the aqueous layer containing the phenylsulfinate salt and wash it with a fresh portion of your organic solvent to recover any co-extracted neutral product.[5]

  • Brine Wash: To break up emulsions, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

  • Change of Solvent: If emulsions persist, consider switching to a different extraction solvent if your target compound's solubility allows.

Scenario 2: Target Compound is Acidic

When your desired product is also acidic, a simple basic wash will extract both the target compound and the phenylsulfinic acid byproduct.

The pKa of your target compound is close to or lower than that of phenylsulfinic acid, leading to simultaneous deprotonation and extraction into the aqueous basic layer.

This method leverages the differential solubility of the two acids or their salts.

  • Extraction and Acidification: Perform an extraction with an aqueous base (e.g., NaHCO₃ or NaOH) to move both acidic compounds into the aqueous layer.

  • Selective Acidification: Carefully and slowly acidify the aqueous solution with a strong acid (e.g., HCl). The less soluble acid will precipitate out first. Since phenylsulfinic acid is generally more water-soluble than many larger organic acids, it may remain in solution while your target compound crystallizes.[9]

  • Monitoring: Monitor the pH and the precipitation process. It may be beneficial to add the acid dropwise and check the composition of the precipitate at different pH points.

  • Isolation: Collect the precipitated solid via vacuum filtration.[10]

dot graph TD { A[Reaction Mixture in Organic Solvent(Target Acid + Phenylsulfinic Acid)] --> B{Extract with Aqueous Base(e.g., NaHCO₃)}; B --> C[Aqueous Layer(Deprotonated Target Acid + Phenylsulfinate)]; B --> D[Organic Layer(Neutral Impurities)]; C --> E{Slowly Acidify with HCl}; E --> F[Precipitate(Less Soluble Acid, likely Target Compound)]; E --> G[Aqueous Solution(More Soluble Acid, likely Phenylsulfinic Acid)]; F --> H(Isolate via Filtration); } caption: "Workflow for Selective Precipitation"

Scenario 3: Target Compound is Basic

If your target compound is a base, it will react with the acidic phenylsulfinic acid to form a salt, which can complicate purification.

An acid-base reaction between your basic product and the phenylsulfinic acid byproduct forms a salt that may have unpredictable solubility and chromatographic behavior.

  • Acidic Wash: First, wash the organic reaction mixture with an aqueous acid (e.g., 1M HCl). This will protonate your basic target compound, moving it into the aqueous layer as a salt, while the neutral phenylsulfinic acid remains in the organic layer.[11]

  • Separation: Separate the two layers.

  • Organic Layer Workup: The organic layer now contains the phenylsulfinic acid. This can be removed by a subsequent wash with an aqueous base (e.g., NaHCO₃).

  • Aqueous Layer Workup: Take the acidic aqueous layer containing your protonated target compound and basify it (e.g., with NaOH or NaHCO₃) to regenerate the neutral basic compound. Then, extract your now-purified target compound back into an organic solvent.[5]

dot graph TD { A[Reaction Mixture in Organic Solvent(Target Base + Phenylsulfinic Acid)] --> B{Wash with Aqueous Acid(e.g., 1M HCl)}; B --> C[Aqueous Layer(Protonated Target Base)]; B --> D[Organic Layer(Phenylsulfinic Acid)]; C --> E{Basify and Extract with Organic Solvent}; E --> F[Purified Target Basein Organic Solvent]; D --> G{Wash with Aqueous Base(e.g., NaHCO₃)}; G --> H[Waste Aqueous Layer(Phenylsulfinate)]; } caption: "Workflow for Purifying a Basic Compound"

Scenario 4: Chromatographic Co-elution

In some cases, phenylsulfinic acid may have a similar polarity to the target compound, leading to co-elution during column chromatography.

The similar retention factors (Rf) of the target compound and phenylsulfinic acid on the chosen stationary phase (e.g., silica gel) make separation difficult.

  • Solvent System Optimization: Systematically vary the polarity of your eluent system. Sometimes, a small change in the solvent ratio or the addition of a small amount of an acid (like acetic acid) or a base (like triethylamine) can improve separation.

  • Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) might provide better separation.[12]

  • Derivatization: Convert the phenylsulfinic acid into a more easily separable derivative. For example, you can oxidize it to the much more polar benzenesulfonic acid using a mild oxidizing agent. Benzenesulfonic acid is highly water-soluble and will likely have very different chromatographic properties.[13][14]

Data Summary Table

PropertyPhenylsulfinic AcidBenzoic AcidBenzenesulfonic Acid
Formula C₆H₅SO₂HC₇H₆O₂C₆H₆O₃S
Molar Mass 142.17 g/mol [2]122.12 g/mol 158.17 g/mol [13]
pKa ~2.76[2]~4.2[2]~-6.5[2]
Appearance Colorless/white solid[2]White crystalline solidWhite deliquescent solid[13]
Water Solubility Soluble[3]Slightly solubleSoluble[13]
Ethanol Solubility Soluble[4]SolubleSoluble[13]

Conclusion

The effective removal of phenylsulfinic acid is a common yet manageable challenge in organic synthesis. A thorough understanding of its chemical properties, particularly its acidity, is key to selecting the appropriate purification strategy. By systematically applying the principles of acid-base extraction, selective precipitation, and chromatographic optimization, researchers can successfully isolate their target compounds with high purity.

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  • Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

  • ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Patsnap Eureka. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. [Link]

  • Google Patents.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Other Aromatic Substitutions. [Link]

  • PubChem. Benzenesulfinic acid, sodium salt. [Link]

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alternative solvent systems for reactions involving 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1-Bis(phenylsulfonyl)ethylene

A Guide to Alternative Solvent Systems and Reaction Optimization

Welcome to the technical support hub for this compound. As a highly versatile Michael acceptor and dienophile, this reagent is a cornerstone in synthetic chemistry for creating complex molecular architectures.[1] However, achieving optimal reactivity and yield often hinges on a critical, yet frequently overlooked, parameter: the choice of solvent.

This guide, prepared by our Senior Application Scientists, moves beyond conventional solvent choices to explore effective, sustainable, and often superior alternative solvent systems. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

The solvent does more than just dissolve reactants; it actively influences reaction kinetics, stability, and outcomes. For this compound, an electron-deficient alkene, the solvent environment dictates:

  • Solubility: Both the bis-sulfone reagent and its reaction partners (nucleophiles, dienes) must remain adequately dissolved for the reaction to proceed efficiently. Poor solubility is a common cause of low or stalled reactions.

  • Reactivity: Solvent polarity can stabilize or destabilize transition states, directly impacting the reaction rate. For instance, polar aprotic solvents are known to enhance the rates of nucleophilic substitution reactions.[2]

  • Side Reactions: The solvent can either suppress or promote undesired pathways. For example, protic impurities like water can lead to hydrolysis, while some solvents like THF have been observed to react directly with potent Michael acceptors under certain conditions.[3][4]

  • Work-up and Purification: The solvent's boiling point and miscibility determine the ease of product isolation. High-boiling point solvents like DMF or DMSO can be challenging to remove completely.

Q2: I'm experiencing very low yields. Besides catalyst or reagent issues, could the solvent be the culprit?

Absolutely. Low yield is one of the most common problems reported and can often be traced back to the solvent system.[5] Before re-evaluating expensive reagents, consider these solvent-related factors:

  • Incomplete Dissolution: Are all your starting materials fully dissolved at the reaction temperature? Visual inspection is key. If not, the reaction is happening in a heterogeneous mixture, severely limiting the reaction rate.

  • Reaction Stalling: The reaction may start but fail to reach completion. This can happen if the product is less soluble than the reactants and precipitates out, or if the solvent is not optimal for the reaction's energy profile.[5] Monitoring the reaction by TLC or HPLC is crucial to distinguish between a slow reaction and a stalled one.[3]

  • Product Decomposition: The chosen solvent, in combination with the reaction temperature or trace impurities, might be causing the desired product to decompose over time. If you observe the appearance of new, unidentified spots on your TLC plate as the starting material is consumed, this may be the case.[5]

Q3: What are "green" or "alternative" solvents, and are they genuinely effective for a specialized reagent like this?

"Green" solvents are a class of solvents that are more environmentally benign, derived from renewable resources, less toxic, and/or biodegradable compared to traditional volatile organic compounds (VOCs).[6] Far from being a compromise, these alternatives can offer significant advantages:

  • Deep Eutectic Solvents (DESs): These are mixtures of organic salts (e.g., choline chloride) and hydrogen bond donors (e.g., urea, glycerol).[7] They are non-volatile, often biodegradable, and can be highly effective for sulfonamide synthesis and related reactions.[8][9] A key advantage is that they can sometimes be "switched" by adding water, allowing for simple product isolation by filtration.[7][10]

  • Bio-derived Solvents: Solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are emerging as excellent, sustainable replacements for traditional ethereal solvents like THF and 1,4-dioxane.[2] They often have more favorable physical properties, such as higher boiling points and greater stability.

These alternatives are not just "greener"; they are powerful tools for process optimization, often leading to higher yields, easier purifications, and novel reactivity.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures and provides a systematic approach to troubleshooting through solvent system modification.

Problem 1: Low Solubility of Starting Materials Leading to Low Yield

A common issue is the poor solubility of either the bis-sulfone itself or, more frequently, its nucleophilic or diene partner in conventional non-polar solvents.

  • Underlying Cause: A mismatch between the polarity of the solvent and the solutes. This compound is a moderately polar, crystalline solid (mp 124-126 °C).[11][12] While soluble in dichloromethane (DCM) or chloroform, its reaction partners may require more polar media.

  • Troubleshooting Strategy:

    • Conduct a Small-Scale Solubility Test: Before running the full reaction, test the solubility of all starting materials in a panel of alternative solvents.

    • Consider More Effective Solvents: Dipolar aprotic solvents (e.g., acetonitrile, DMF, DMSO) offer excellent solvating power. However, for easier workup, consider greener alternatives.

    • Explore Deep Eutectic Solvents: DESs, such as those based on choline chloride, can be excellent media for reactions involving sulfonyl groups due to their unique solvating properties.[8][9][13]

Table 1: Comparison of Conventional vs. Alternative Solvents

SolventClassBoiling Point (°C)Key ConsiderationsSustainable Alternative(s)
Dichloromethane (DCM)Chlorinated40Good general solubility, volatile. Environmental and health concerns.2-Methyltetrahydrofuran (2-MeTHF)
Tetrahydrofuran (THF)Ethereal66Can form peroxides. Potential for side reactions.[4]Cyclopentyl methyl ether (CPME)[2]
Acetonitrile (MeCN)Nitrile82Good for polar compounds. Can be difficult to remove from polar products.Dimethyl Carbonate (DMC)
TolueneAromatic111Good for Diels-Alder at high temps. Neurotoxin.p-Cymene[14]
N,N-Dimethylformamide (DMF)Amide153Excellent solvating power. High boiling point makes removal difficult.Cyrene™, N-Butylpyrrolidinone (NBP)
Choline Chloride:Urea (1:2)DESN/A (Low vapor pressure)Excellent for sulfonyl chemistry, reusable, non-volatile.[7][8]N/A
Protocol 1: Rapid Solubility Screening
  • To separate, labeled 1-dram vials, add ~5 mg of each starting material.

  • Add 0.5 mL of a candidate solvent to each respective vial.

  • Stir or sonicate the vials at room temperature for 5 minutes.

  • Visually inspect for complete dissolution. If not dissolved, gently warm the vial to your intended reaction temperature and observe again.

  • Select the solvent that dissolves all components effectively at the lowest required temperature.

Problem 2: Reaction is Sluggish, Stalls, or Requires Harsh Heating

Your reactants are soluble, but the reaction refuses to proceed to completion at a reasonable rate.

  • Underlying Cause: The reaction may have a high activation energy barrier that is not sufficiently lowered by the solvent environment. Diels-Alder reactions, for instance, can be sluggish and may require heating.[15] The solvent's polarity and its ability to stabilize the charged intermediates or transition states in a Michael addition are crucial.

  • Troubleshooting Strategy:

    • Increase Solvent Polarity: For Michael additions, moving from a non-polar solvent like toluene to a more polar aprotic solvent like acetonitrile can dramatically increase the rate.

    • Utilize Catalytic Solvent Systems: Deep Eutectic Solvents can do more than just dissolve; their components can act as hydrogen-bond donors, activating the electrophile and accelerating the reaction.[9][13] This can enable reactions to proceed at room temperature that would otherwise require heat.

    • Apply Gentle Heating: If the reaction is clean but slow, gentle heating can be effective.[15] Choose a solvent with an appropriate boiling point to maintain a consistent temperature.

Workflow for Solvent Optimization

The following diagram outlines a logical workflow for selecting and optimizing a solvent system when a reaction is underperforming.

G cluster_0 cluster_1 cluster_2 start Reaction Fails (Low Yield / Slow Rate) solubility Are all reactants soluble? start->solubility sol_no No solubility->sol_no sol_yes Yes solubility->sol_yes sol_protocol Run Solubility Screen (Protocol 1) sol_no->sol_protocol rate Is reaction rate acceptable? sol_yes->rate new_solvent Select best solvent from screen sol_protocol->new_solvent new_solvent->rate rate_no No rate->rate_no rate_yes Yes rate->rate_yes screen_polarity Screen Solvents of Varying Polarity (Table 1) Consider DES rate_no->screen_polarity success Proceed to Scale-Up rate_yes->success optimize Optimize Temp & Concentration screen_polarity->optimize optimize->success

Caption: Decision workflow for troubleshooting reaction failures.

Problem 3: Difficulty with Product Isolation and Purification

The reaction works, but isolating the pure product is a challenge due to a high-boiling solvent or persistent impurities.

  • Underlying Cause: High-boiling solvents like DMF, NMP, or DMSO are difficult to remove under reduced pressure and can contaminate the final product. Product isolation from certain DES or ionic liquid systems can also be non-trivial without the proper technique.

  • Troubleshooting Strategy:

    • Replace High-Boiling Solvents: Consult Table 1 for greener, lower-boiling alternatives. CPME is an excellent replacement for THF and 1,4-dioxane in many cross-coupling reactions and can be considered here as well.[2]

    • Leverage DES Properties for Isolation: For reactions in choline chloride-based DESs, the product can often be precipitated by adding water or an anti-solvent, followed by simple filtration.[7] The aqueous filtrate containing the DES can then be evaporated and reused, improving process sustainability.[10]

Protocol 2: Product Isolation from a Deep Eutectic Solvent (DES)

This general protocol is adapted from procedures used for sulfonamide synthesis in ChCl:Urea or ChCl:Glycerol.[8]

  • Reaction Completion: Once the reaction is complete as monitored by TLC, allow the mixture to cool to room temperature.

  • Precipitation: Slowly add deionized water (typically 5-10 volumes relative to the DES volume) to the reaction vessel with vigorous stirring. The product, being organic and likely insoluble in water, should precipitate as a solid.

  • Aging: Continue stirring for 15-30 minutes to allow for complete precipitation and crystal growth. Cooling the mixture in an ice bath can further decrease the product's solubility.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual DES, followed by a small amount of a non-polar solvent (e.g., cold hexane or diethyl ether) to aid in drying.

  • Drying: Dry the purified product under vacuum. The DES-containing aqueous filtrate can be collected, and the water removed under vacuum to regenerate the DES for future use.[10]

By systematically addressing solubility, reaction rate, and purification, researchers can overcome the most common hurdles encountered when working with this compound and develop robust, efficient, and more sustainable synthetic methods.

References

  • Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 30(55).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Source: University of Rochester]
  • Adsuar-García, D., et al. (2025). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. ChemSusChem, 18(24).
  • Adsuar-García, D., et al. (2025). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 1,2-Bis(phenylsulfonyl)ethylene. BenchChem. [Source: BenchChem]
  • BenchChem. (2025). troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis. BenchChem. [Source: BenchChem]
  • Simone, M., et al. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. PubMed. [Source: PubMed]
  • Simone, M., et al. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ResearchGate.
  • Reznikov, et al. (2019). Solvent effect on the reaction of 1-phenyl-2-(phenylsulfonyl)ethan-1-one (5a) with ω-nitrostyrene (6a). ResearchGate.
  • Palomo, C., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry, 88, 972–987. [Source: ADDI]
  • BenchChem. (2025). Application Notes and Protocols: Reactivity of 1,2-Bis(phenylsulfonyl)ethane and its Unsaturated Analog with Nucleophiles. BenchChem. [Source: BenchChem]
  • Palomo, C., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis... Journal of Organic Chemistry. [Source: ADDI]
  • BenchChem. (2025). "1,2-Bis(phenylsulfonyl)ethane" mechanism of action in organic reactions. BenchChem. [Source: BenchChem]
  • Grieve, K., et al. (2020). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules, 25(21), 5038. [Source: MDPI]
  • Husson, E., et al. (2014). Poly(ethylene glycol)-based ionic liquids: properties and uses as alternative solvents in organic synthesis and catalysis. ChemSusChem, 7(1), 92-102. [Source: PubMed]
  • Sigma-Aldrich. This compound. Sigma-Aldrich. [Source: Sigma-Aldrich]
  • De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 10(1), 31-48. [Source: PubMed Central]
  • Perlińska, N., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5438. [Source: MDPI]
  • Padwa, A., et al. (2002). Unusual expressions of Michael reactivity of 1,3-bis(phenylsulfonyl)allene. Arkivoc, 2002(9), 55-61. [Source: Arkivoc]
  • Soderberg, T. (2023). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Sigma-Aldrich. This compound product page. Sigma-Aldrich. [Source: Sigma-Aldrich]

Sources

strategies to prevent polymerization of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Bis(phenylsulfonyl)ethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this highly reactive Michael acceptor.

Introduction to this compound: A Double-Edged Sword

This compound is a potent Michael acceptor, valued for its ability to participate in a variety of important chemical transformations, including Diels-Alder reactions, Michael additions, and the synthesis of complex heterocyclic systems. Its exceptional reactivity is conferred by the two strongly electron-withdrawing phenylsulfonyl groups, which render the double bond highly electrophilic.

However, this same high reactivity makes the compound susceptible to spontaneous polymerization, a significant challenge during storage and in various experimental setups. This guide provides a comprehensive overview of the underlying causes of this instability and offers field-proven strategies to prevent unwanted polymerization, ensuring experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing upon storage/use?

A1: The polymerization of this compound is primarily initiated by anionic species. The extreme electron deficiency of the double bond makes it highly susceptible to attack by even weak nucleophiles (anions), which can act as initiators. Common culprits include trace amounts of water, hydroxide, or other nucleophilic impurities in your solvents, reagents, or on the surface of your glassware. Once initiated, the polymerization can proceed rapidly.

Q2: I received the material as a stable solid. Why is it polymerizing after I opened the bottle?

A2: The pristine, solid material is often stabilized. However, once exposed to the ambient atmosphere, moisture and other airborne nucleophiles can be introduced, initiating polymerization. The process can be accelerated by elevated temperatures and exposure to light.

Q3: Can I use common radical inhibitors like BHT or hydroquinone?

A3: While not the primary mechanism, radical polymerization can also occur, especially under light or heat. Therefore, radical inhibitors can be beneficial. However, they will not prevent the more common anionic polymerization. For comprehensive stabilization, a combination of inhibitors is often most effective. For this specific compound, an acidic stabilizer is crucial to neutralize any anionic initiators.

Q4: How can I tell if my material has started to polymerize?

A4: The pure monomer is a crystalline solid. Polymerization typically results in the formation of a viscous oil, a waxy solid, or a brittle, insoluble powder. You may also observe a decrease in the melting point or a broadening of peaks in your NMR spectrum.

Troubleshooting Guide: Preventing Polymerization

This section provides detailed protocols and explanations to mitigate the risk of polymerization.

Issue 1: Polymerization During Storage

Cause: Exposure to atmospheric moisture, light, and elevated temperatures.

Solution: Strict Storage and Handling Protocols

  • Inert Atmosphere: Always store this compound under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen.

  • Low Temperature: Store the container at low temperatures, typically 2-8 °C, to reduce the rate of any potential polymerization.

  • Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect the compound from light, which can initiate radical polymerization.

  • Addition of Stabilizers: For long-term storage, consider adding a stabilizer. A common choice for compounds susceptible to anionic polymerization is a trace amount of a weak acid, such as acetic acid, to neutralize any initiating bases. A radical inhibitor like butylated hydroxytoluene (BHT) can also be added.

Parameter Recommendation Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Temperature 2-8 °CReduces the kinetic rate of polymerization.
Light Protect from light (Amber vial)Prevents photo-initiated radical polymerization.
Stabilizers Trace weak acid (e.g., acetic acid), BHTNeutralizes anionic initiators and scavenges radicals.
Issue 2: Polymerization During Experimental Setup

Cause: Introduction of nucleophilic impurities from solvents, reagents, or glassware.

Solution: Rigorous Aseptic Technique for Your Chemistry

  • Glassware Preparation:

    • Thoroughly clean all glassware to remove any residues.

    • Oven-dry glassware at >120 °C for at least 4 hours to remove adsorbed water.

    • Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Purity:

    • Use anhydrous solvents with very low water content (<50 ppm). It is highly recommended to use freshly distilled solvents or solvents from a solvent purification system.

    • Ensure all other reagents are anhydrous and of high purity.

  • Inert Atmosphere During Reaction:

    • Assemble your reaction apparatus under a positive pressure of an inert gas.

    • Add solvents and reagents via syringe or cannula to maintain the inert atmosphere.

Experimental Protocols

Protocol 1: Short-Term Stabilization of a this compound Solution

This protocol is intended for preparing a stock solution for immediate use in a reaction.

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon three times.

  • Solvent Addition: Add the required volume of anhydrous solvent (e.g., dichloromethane, THF) via syringe.

  • Stabilizer Addition: Add a radical inhibitor, such as BHT, to a final concentration of 50-100 ppm.

  • Monomer Addition: Under a positive flow of argon, add the solid this compound to the flask.

  • Storage: Seal the flask and store it in a refrigerator (2-8 °C) if not for immediate use. Use within 24 hours.

Protocol 2: Removal of Acidic Stabilizer Prior to Use

If your this compound is stabilized with a weak acid and your reaction is base-sensitive, you may need to remove the stabilizer.

  • Dissolution: Dissolve the stabilized compound in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove the acidic stabilizer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Immediate Use: The unstabilized this compound is now highly reactive and should be used immediately.

Visualizing the Mechanism of Polymerization and Inhibition

The following diagrams illustrate the key chemical processes involved.

cluster_initiation Initiation Step cluster_propagation Propagation Step cluster_termination Termination (Undesired) Monomer This compound Anion Initiated Anionic Monomer Initiator Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻) Initiator->Monomer Nucleophilic Attack Anion_prop Initiated Anionic Monomer Anion->Anion_prop Monomer_prop Another Monomer Unit Anion_prop->Monomer_prop Chain Growth Dimer Growing Polymer Chain (Anionic Dimer) Dimer_term Growing Polymer Chain Dimer->Dimer_term Polymer Inactive Polymer Dimer_term->Polymer Chain Termination

Caption: Anionic polymerization pathway of this compound.

cluster_inhibition Inhibition Strategy Initiator Nucleophile (Nu⁻) Neutralized Neutralized Initiator (NuH) Initiator->Neutralized Protonation Acid Acidic Stabilizer (HA) (e.g., Acetic Acid) Acid->Neutralized No_Reaction Polymerization Prevented Neutralized->No_Reaction Monomer This compound Monomer->No_Reaction

Caption: Mechanism of anionic polymerization inhibition by an acidic stabilizer.

References

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2013). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 42(18), 7749-7848. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [Link]

Technical Support Center: Scaling Up Synthesis and Applications of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Bis(phenylsulfonyl)ethylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis and application of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions based on field-proven insights and established chemical principles.

Section 1: Troubleshooting Guide for Synthesis and Scale-Up

This section addresses specific issues you may encounter during the synthesis and purification of this compound on a larger scale.

Question 1: My large-scale synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and byproduct formation during the scale-up of this compound synthesis are common challenges. The root causes often lie in the reaction conditions, which may not be directly transferable from small-scale experiments. Key factors to investigate include temperature control, reagent addition rates, and the choice of base and solvent.

Vinyl sulfones are valuable compounds in various fields, but their synthesis can be challenging.[1][2] Traditional methods often require harsh conditions or expensive catalysts.[1] A common route to vinyl sulfones involves the reaction of sulfinic acid salts with dihalides.[1] When scaling up, localized temperature spikes can lead to uncontrolled side reactions.

Core Causality: The reaction's exothermicity can be difficult to manage on a larger scale. Inefficient heat dissipation can lead to the formation of polymeric materials or other degradation products. The high reactivity of the intermediates can also lead to undesired side reactions if their concentration is not carefully controlled.

Troubleshooting Workflow & Optimization Protocol:

To address these issues, a systematic approach to optimizing your reaction conditions is necessary.

G cluster_0 Optimization Workflow A Initial Problem: Low Yield & Byproducts B Step 1: Temperature Control - Use a jacketed reactor - Monitor internal temperature A->B Exothermic Reaction C Step 2: Reagent Addition - Slow, controlled addition - Maintain stoichiometric balance B->C Control Reactant Concentration D Step 3: Solvent & Base Selection - Ensure adequate solubility - Consider a weaker, non-nucleophilic base C->D Minimize Side Reactions E Step 4: Reaction Monitoring - Regular TLC/LC-MS analysis D->E Track Progress F Step 5: Optimized Protocol - High Yield, Pure Product E->F Successful Scale-Up

Caption: Workflow for optimizing large-scale synthesis.

Optimized Protocol (Example):

  • Setup: In a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, add sodium benzenesulfinate (1.0 eq) to N,N-dimethylformamide (DMF).

  • Temperature Control: Cool the mixture to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add a solution of 1,1-dichloroethylene in DMF to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[3][4]

Question 2: I am struggling with the purification of this compound at a multi-gram scale. What are the best practices for obtaining a highly pure product?

Answer:

Purifying this compound on a larger scale can be challenging due to its physical properties and the nature of potential impurities. The choice between recrystallization and column chromatography depends on the impurity profile.

Causality: At larger scales, impurities can become more concentrated, making purification difficult. The product's high melting point (124-126 °C) and crystalline nature make recrystallization a viable option if the impurities have different solubility profiles.[5][6] However, if impurities have similar polarities to the product, column chromatography is necessary.

Recommended Purification Methods:

MethodWhen to UseKey Considerations
Recrystallization When impurities have significantly different solubilities.- Solvent selection is critical (e.g., ethanol, isopropanol).- Slow cooling promotes the formation of larger, purer crystals.- Can be less effective for removing closely related impurities.
Column Chromatography When impurities have similar polarities to the product.- Use a silica gel stationary phase.- A gradient elution system (e.g., hexanes/ethyl acetate) is often effective.- Can be time-consuming and require large volumes of solvent for large-scale purification.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Section 2: FAQs for Applications in Research and Development

This section provides answers to common questions regarding the use of this compound in various chemical reactions.

What are the primary applications of this compound in organic synthesis?

This compound is a highly versatile reagent primarily used as a Michael acceptor.[3][7] Its electron-deficient double bond readily reacts with a wide range of nucleophiles in conjugate addition reactions.[3][7] It is also used in the preparation of α,α-disubstituted alpha-amino acid derivatives.[5][6] Additionally, it can act as a dienophile in Diels-Alder reactions.[4]

My Michael addition reaction with this compound is giving low yields. How can I troubleshoot this?

Low yields in Michael additions are often due to issues with the nucleophile, base, or reaction conditions.[8]

Troubleshooting Decision Tree:

G cluster_0 Troubleshooting Michael Additions A Low Yield in Michael Addition B Check Nucleophile - Is it stable? - Is it sterically hindered? A->B Evaluate Donor C Check Base - Is it strong enough? - Is it non-nucleophilic? A->C Evaluate Catalyst D Check Reaction Conditions - Temperature too high/low? - Incorrect solvent? A->D Evaluate Environment E Optimize Nucleophile - Use a more stable carbanion B->E If unstable/hindered F Optimize Base - Switch to NaH, K2CO3, or DBU C->F If inappropriate G Optimize Conditions - Run at lower temperature - Use a polar aprotic solvent (THF, DMF) D->G If suboptimal

Caption: Decision tree for troubleshooting Michael additions.

Key Considerations:

  • Nucleophile Stability: Highly stabilized carbanions (e.g., from malonates) are ideal Michael donors. Less stable enolates may lead to side reactions.[8][9]

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions. Common bases include sodium hydride, potassium carbonate, and DBU.

  • Reaction Temperature: Michael additions are often exothermic. Running the reaction at a lower temperature can improve selectivity and yield.

What are the potential side reactions when using this compound?

The high reactivity of this compound can lead to several side reactions, especially under harsh conditions.

Potential Side Reactions:

G cluster_0 Potential Side Reactions A This compound + Nucleophile B Desired Michael Adduct A->B Controlled Conditions C Polymerization A->C Excess Base / High Temp. D Decomposition A->D Harsh Conditions

Caption: Common side reactions with this compound.

  • Polymerization: In the presence of strong bases or at high temperatures, this compound can undergo anionic polymerization.

  • Decomposition: The compound may decompose under harsh acidic or basic conditions, or at elevated temperatures.

  • 1,2-Addition: With highly reactive nucleophiles like Grignard reagents, 1,2-addition to one of the sulfonyl groups can compete with the desired 1,4-conjugate addition.[7]

What are the recommended storage and handling procedures for this compound?

Proper storage and handling are essential for maintaining the stability and reactivity of this compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from heat, sparks, and open flames. It is also advisable to protect it from light.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Avoid contact with skin and eyes.[10][12] Wash hands thoroughly after handling.[10][12]

Section 3: References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

  • An Economical and Convenient Synthesis of Vinyl Sulfones. (2007). Synthesis.

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

  • This compound. Sigma-Aldrich.

  • Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones. (2023). Green Chemistry.

  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2019). Santa Cruz Biotechnology.

  • Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. (2025). Chemistry.

  • Timeline of the synthesis and applications of vinyl sulfones in recent years. (2023). ResearchGate.

  • Reactivity of 1,2-Bis(phenylsulfonyl)ethane and its Unsaturated Analog with Nucleophiles. Benchchem.

  • Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. (2025). MDPI.

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  • Technical Support Center: Troubleshooting Low Yields in Michael Additions. (2025). BenchChem.

  • 1,2-Bis(phenylsulfonyl)ethylene. ResearchGate.

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  • A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 1,2-Bis(phenylsulfonyl)ethylene. (2025). Benchchem.

  • CIS-1,2-BIS(PHENYLSULFONYL)ETHYLENE. (2025). ChemicalBook.

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Validation & Comparative

A Comparative Guide to Activated Alkenes as Michael Acceptors: The Prowess of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Michael addition reaction is an indispensable tool for the facile construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of a Michael acceptor is paramount, as it dictates reaction kinetics, yields, and the ultimate stereochemical outcome. This guide provides an in-depth, objective comparison of 1,1-bis(phenylsulfonyl)ethylene against other commonly employed activated alkenes, supported by quantitative data and detailed experimental protocols.

The Landscape of Michael Acceptors: A Quantitative Reactivity Overview

The intrinsic reactivity of a Michael acceptor is governed by the electron-withdrawing strength of its activating groups, which polarize the carbon-carbon double bond and render the β-carbon susceptible to nucleophilic attack. A powerful tool for quantifying this electrophilicity is Mayr's electrophilicity parameter (E). A more negative E value signifies greater electrophilicity and, consequently, a higher reaction rate in Michael additions.[1]

Here, we present a comparative table of Mayr's electrophilicity parameters for this compound and other representative activated alkenes, offering a clear hierarchy of their reactivity.

Table 1: Mayr's Electrophilicity Parameters for Common Michael Acceptors

Michael AcceptorStructureMayr's Electrophilicity Parameter (E)[2]Relative Reactivity
This compound (PhSO₂)₂C=CH₂ -7.50 Very High
trans-β-NitrostyrenePh-CH=CH-NO₂-13.85[1]Very High
Methyl Vinyl KetoneCH₂=CH-CO-CH₃-16.4[1]High
AcrylonitrileCH₂=CH-CN-17.8[1]Moderate
Methyl AcrylateCH₂=CH-COOCH₃-18.6[1]Moderate
ChalconePh-CH=CH-CO-Ph-19.5[1]Low

Data compiled from Mayr's Database of Reactivity Parameters.[1][2]

As evidenced by the data, this compound stands out as a highly electrophilic Michael acceptor. The two potent electron-withdrawing phenylsulfonyl groups synergistically activate the double bond to a remarkable degree, placing it among the most reactive acceptors available to synthetic chemists. This high reactivity profile translates into several practical advantages, including the ability to employ a broader range of weaker nucleophiles and to conduct reactions under milder conditions, often leading to cleaner reaction profiles and higher yields.

Head-to-Head Comparison: Performance in Michael Addition Reactions

To provide a practical perspective on the performance of these acceptors, the following tables summarize experimental data from various studies, comparing the yields of Michael addition reactions with different classes of nucleophiles.

Thiol Nucleophiles

The addition of thiols to Michael acceptors is a cornerstone of bioconjugation chemistry and covalent inhibitor design.[3] The high reactivity of this compound makes it an exceptional substrate for this transformation.

Table 2: Michael Addition of Thiols to Various Acceptors

Michael AcceptorNucleophileCatalyst/BaseSolventTime (h)Yield (%)Reference
1,2-Bis(phenylsulfonyl)ethylene (Z-isomer) *ThiophenolNaHTHF-95[4]
AcrylamideThiolBaseWater-100-1000 (k₂ M⁻¹s⁻¹)[5]
Methyl AcrylateThiophenolTriethylamineAcetonitrile-1.2 x 10⁻² (k₂ M⁻¹s⁻¹)[5]
CyclohexenoneThiophenolTriethylamineAcetonitrile-4.5 x 10⁻³ (k₂ M⁻¹s⁻¹)[5]

*Note: Data for the closely related 1,2-bis(phenylsulfonyl)ethylene is presented here to illustrate the high reactivity of bis(phenylsulfonyl) activated alkenes.

Amine Nucleophiles

The aza-Michael addition is a fundamental reaction for the synthesis of β-amino compounds, which are prevalent in pharmaceuticals and natural products.

Table 3: Michael Addition of Amines to Various Acceptors

Michael AcceptorNucleophileCatalyst/BaseSolventTime (h)Yield (%)Reference
1,2-Bis(phenylsulfonyl)ethylene Diols (as O-nucleophiles)K₂CO₃Acetonitrile4-875-88[4]
Methyl Acrylate(S)-α-methylbenzylamineMicrowaveMethanol0.1795[6]
NitroolefinsVarious aminesAcidic AluminaSolvent-free-High[7]
Carbon Nucleophiles (Carbanions)

The formation of new carbon-carbon bonds via Michael addition is a powerful strategy in organic synthesis for building molecular complexity.

Table 4: Michael Addition of Carbanions to Various Acceptors

Michael AcceptorNucleophileCatalyst/BaseSolventTemp (°C)Yield (%)Reference
This compound 3-Substituted BenzofuranonesCinchona alkaloid-based organocatalyst--High[8]
This compound OxazolonesOrganocatalystCH₂Cl₂092[9]
Nitroolefins2,4-PentanedioneBifunctional amine-thioureaEt₂ORT95[2]
CyclopentenoneDiethylmalonateLiAlH(BINOL)₂THFReflux-

The data consistently demonstrates that this compound and its analogs are highly efficient Michael acceptors, often providing excellent yields under mild conditions with a diverse array of nucleophiles.

Mechanistic Insights and Experimental Causality

The exceptional reactivity of this compound stems from the powerful stabilizing effect of the two phenylsulfonyl groups on the intermediate enolate formed upon nucleophilic attack. This stabilization lowers the activation energy of the addition step, thereby accelerating the reaction.[1]

Caption: Generalized mechanism of the Michael addition to this compound.

The choice of experimental conditions is critical for a successful Michael addition. For less reactive nucleophiles, a strong base is often required to generate the nucleophile in situ. However, the high reactivity of this compound often allows for the use of milder bases or even organocatalysts, which can be advantageous for sensitive substrates and for achieving high levels of stereocontrol in asymmetric variants of the reaction.[8] The selection of an appropriate solvent is also crucial; polar aprotic solvents like THF, CH₂Cl₂, and acetonitrile are commonly used as they effectively solvate the charged intermediates without interfering with the reaction.

Experimental Protocols

To ensure the reproducibility and integrity of the data presented, detailed experimental protocols are provided below.

Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

  • Bis(phenylsulfonyl)methane

  • Paraformaldehyde (40% wt/wt in H₂O)

  • Pyrrolidine

  • Methanol

  • Dichloromethane

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a solution of methanol (30 mL) and paraformaldehyde (2.3 g, 3 mmol), add pyrrolidine (4.9 mL, 6 mmol) dropwise at 0°C.

  • Slowly add bis(phenylsulfonyl)methane (3.05 g, 1 mmol) to the cooled solution.

  • Stir the mixture at 0°C for 70 minutes.

  • Pour the reaction mixture into ice-cold water (100 mL) and stir for an additional 10 minutes.

  • Filter the white precipitate and wash with ice-cold water.

  • Dissolve the solid in dichloromethane (30 mL) and add 1M HCl (50 mL). Stir the biphasic mixture vigorously for 3 hours.

  • Add an additional 25 mL of 1M HCl and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound as a colorless solid.

General Protocol for Michael Addition to this compound

This protocol is a general guideline and may require optimization for specific substrates.[9]

Materials:

  • This compound

  • Nucleophile (e.g., thiol, amine, or carbon nucleophile)

  • Base or Catalyst (e.g., NaH, K₂CO₃, or organocatalyst)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Quenching solution (e.g., saturated NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Caption: A typical experimental workflow for a Michael addition reaction.

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the nucleophile (1.2 equiv) in the chosen anhydrous solvent.

  • If a strong base like NaH is used, add it portion-wise at 0°C and stir for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from 0°C to reflux) and monitor its progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion: The Strategic Advantage of this compound

This compound distinguishes itself as a premier Michael acceptor due to its exceptional electrophilicity, which is quantitatively supported by its Mayr's E parameter. This high reactivity translates into significant practical benefits for the synthetic chemist, including:

  • Broad Substrate Scope: The ability to react with a wide range of nucleophiles, including those that are typically less reactive.

  • Mild Reaction Conditions: Reactions can often be performed at lower temperatures and with weaker bases or catalysts, preserving sensitive functional groups.

  • High Yields and Clean Reactions: The high reactivity often leads to more complete conversions and fewer side products.

While other activated alkenes certainly have their place in the synthetic toolbox, the superior performance of this compound in many Michael addition scenarios makes it a compelling choice for researchers and drug development professionals seeking to construct complex molecules with efficiency and precision.

References

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  • El-Sayed, E., et al. (2018). Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives. New Journal of Chemistry. [Link]

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  • ACS Publications. (2024). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. Organic Letters. [Link]

  • Palomo, C., et al. (2022). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the Diels-Alder reaction stands as a cornerstone of synthetic chemistry, offering a powerful and elegant method for the construction of six-membered rings. The strategic selection of the dienophile is paramount, as its electronic and steric properties profoundly dictate the reaction's rate, yield, and stereochemical outcome. This guide provides an in-depth comparative study of dienophile reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Principles of Dienophile Reactivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction's facility is primarily governed by the energetic proximity of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1][2] In a normal-demand Diels-Alder reaction, the diene is the electron-rich component (possessing a high-energy HOMO) and the dienophile is the electron-poor component (possessing a low-energy LUMO).[3] Consequently, dienophiles bearing electron-withdrawing groups (EWGs) are significantly more reactive than their unactivated counterparts.[4][5]

These EWGs, typically in conjugation with the double or triple bond, lower the energy of the dienophile's LUMO, thereby narrowing the HOMO-LUMO gap and facilitating a more favorable orbital interaction.[3][6] This enhanced interaction accelerates the reaction rate, often dramatically.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for a comparative Diels-Alder reaction study, from reactant selection to product analysis.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Selection Select Diene and a Series of Dienophiles Reagent_Prep Prepare/Purify Reactants (e.g., crack dicyclopentadiene) Reactant_Selection->Reagent_Prep Reaction_Setup Set up Parallel Reactions (Controlled Temperature, Solvent) Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction_Setup->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Products (Crystallization, Chromatography) Workup->Purification Characterization Characterize Products and Determine Yield/Conversion Purification->Characterization Data_Comparison Compare Reactivity Data Characterization->Data_Comparison

Caption: A generalized workflow for a comparative study of dienophile reactivity.

Comparative Reactivity Data: A Quantitative Look

The following table presents a compilation of relative reaction rates for various dienophiles in their reaction with cyclopentadiene, a highly reactive diene. This data provides a quantitative illustration of the principles discussed above.

DienophileStructureRelative Rate (vs. Acrylonitrile)Key Features
TetracyanoethyleneC(CN)2=C(CN)24 x 10^7Four strongly electron-withdrawing nitrile groups.
Maleic AnhydrideO=C(OC=O)C=C2.4 x 10^6Two electron-withdrawing carbonyl groups in a cyclic system.[7]
N-PhenylmaleimideO=C(N(Ph)C=O)C=C~1 x 10^6Similar to maleic anhydride with high reactivity.[7]
AcrylonitrileH2C=CHCN1A common reference dienophile with a nitrile group.
Methyl AcrylateH2C=CHCO2CH30.08Ester group provides moderate activation.
EthyleneH2C=CH2Very LowUnactivated dienophile, reacts slowly.[4]

Note: The rate for N-phenylmaleimide is an estimation based on its structural similarity to maleic anhydride and its known high reactivity.[7]

As the data clearly indicates, the presence and number of electron-withdrawing groups have a profound impact on the reactivity of the dienophile. Tetracyanoethylene, with its four nitrile groups, is exceptionally reactive. Maleic anhydride and N-phenylmaleimide also exhibit very high reactivity due to their two electron-withdrawing carbonyl groups within a rigid cyclic structure.[7] In contrast, methyl acrylate is significantly less reactive, and the unactivated ethylene reacts very slowly.[4]

The Role of Steric Hindrance

Beyond electronic effects, steric hindrance can also play a significant role in dienophile reactivity. Bulky substituents on or near the double bond of the dienophile can impede the approach of the diene, thereby slowing down the reaction rate. This effect is particularly noticeable when both the diene and dienophile are sterically demanding.

Experimental Protocol: A Comparative Study of Dienophile Reactivity

This protocol outlines a self-validating system for comparing the reactivity of different dienophiles with a common diene, such as freshly cracked cyclopentadiene.

Materials and Reagents:
  • Dicyclopentadiene

  • A series of dienophiles (e.g., maleic anhydride, N-phenylmaleimide, dimethyl fumarate, acrylic acid)

  • Anhydrous solvent (e.g., ethyl acetate or toluene)

  • An internal standard for quantitative analysis (e.g., durene)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Standard laboratory glassware, including a distillation apparatus, round-bottom flasks, magnetic stir bars, and condensers

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram:

Experimental_Protocol cluster_diene_prep Diene Preparation cluster_reaction_setup Reaction Setup cluster_monitoring_analysis Monitoring & Analysis Crack_DCPD 1. Crack Dicyclopentadiene (170-180 °C) Collect_CPD 2. Collect Cyclopentadiene Monomer (b.p. 41 °C) Crack_DCPD->Collect_CPD Keep_Cold 3. Keep Monomer on Ice Collect_CPD->Keep_Cold Prepare_Solutions 4. Prepare Equimolar Solutions of each Dienophile Add_Diene 5. Add Cyclopentadiene to each Dienophile Solution Prepare_Solutions->Add_Diene Monitor_TLC 6. Monitor Reactions by TLC Add_Diene->Monitor_TLC Aliquot_Analysis 7. Take Aliquots at Time Intervals for GC-MS or NMR Analysis Monitor_TLC->Aliquot_Analysis Determine_Conversion 8. Determine Percent Conversion vs. Time Aliquot_Analysis->Determine_Conversion

Caption: Step-by-step workflow for the comparative dienophile reactivity experiment.

Step-by-Step Procedure:
  • Preparation of Cyclopentadiene: Freshly prepare cyclopentadiene by the thermal retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to approximately 170-180 °C. Collect the cyclopentadiene monomer, which boils at 41 °C, in a receiver flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In separate, identical round-bottom flasks, prepare equimolar solutions of each dienophile to be tested in the chosen anhydrous solvent. Add a known amount of an internal standard to each flask.

  • Initiation of the Reaction: To each flask, add an equimolar amount of the freshly prepared cyclopentadiene. Start a timer for each reaction as the diene is added.

  • Reaction Monitoring: Stir the reactions at a constant, controlled temperature (e.g., room temperature or a slightly elevated temperature). Monitor the progress of each reaction by periodically taking small aliquots and analyzing them by TLC.

  • Quantitative Analysis: At regular time intervals (e.g., 15, 30, 60, and 120 minutes), take a precise aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by rapid cooling or dilution). Analyze the aliquots by GC-MS or ¹H NMR to determine the ratio of product to starting material, using the internal standard for quantification.

  • Data Analysis: Plot the percent conversion of the dienophile versus time for each reaction. The initial slope of these curves will provide a qualitative comparison of the reaction rates. For a more rigorous comparison, determine the initial reaction rates.

Causality Behind Experimental Choices

  • Freshly Cracked Cyclopentadiene: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature. Using freshly prepared monomer ensures that the concentration of the diene is known and that it is in its reactive form.

  • Equimolar Reactants: Using equimolar amounts of the diene and dienophile allows for a direct comparison of the intrinsic reactivity of the dienophiles without the influence of excess reactants.

  • Constant Temperature: The rate of the Diels-Alder reaction is temperature-dependent. Maintaining a constant temperature across all reactions is crucial for a valid comparison.

  • Internal Standard: An internal standard is a non-reactive compound added in a known amount to each reaction. It allows for accurate quantification of reactants and products by analytical techniques like GC or NMR, correcting for variations in sample volume and instrument response.

Conclusion

The reactivity of a dienophile in a Diels-Alder reaction is a predictable and controllable aspect of synthetic design. By understanding the fundamental principles of Frontier Molecular Orbital theory and the influence of electronic and steric factors, researchers can rationally select the most appropriate dienophile for their target synthesis. The use of electron-withdrawing groups on the dienophile is a highly effective strategy for accelerating reaction rates. The experimental protocol provided in this guide offers a robust framework for the systematic and quantitative comparison of dienophile reactivity, enabling the optimization of reaction conditions and the efficient construction of complex molecular architectures.

References

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A Senior Application Scientist's Guide to Validating the Structure of 1,1-Bis(phenylsulfonyl)ethylene Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realms of medicinal chemistry and materials science, 1,1-Bis(phenylsulfonyl)ethylene stands out as a potent Michael acceptor, valued for its ability to form stable covalent linkages with a variety of nucleophiles. The resulting adducts are of significant interest, particularly in the development of targeted covalent inhibitors and novel polymers. However, the promise of these molecules is predicated on the unambiguous confirmation of their chemical structure. Covalent modification must occur at the intended site, and the resulting stereochemistry must be defined. This guide provides a comparative overview of the primary analytical methods for validating the structure of this compound adducts, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Central Challenge: Confirming the Michael Addition

The core analytical task is to verify the successful 1,4-conjugate addition of a nucleophile (e.g., a thiol from a cysteine residue or an amine) to the activated alkene of this compound. This involves confirming the formation of a new carbon-nucleophile bond at the β-position and the saturation of the α-β double bond. An effective validation strategy relies not on a single technique, but on the synergistic application of several methods to build an irrefutable structural case.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2] For this compound adducts, ¹H and ¹³C NMR are indispensable for confirming the key structural changes that occur upon reaction.

Expertise & Experience: Why NMR is the First Step

Before diving into complex multi-dimensional experiments, a simple ¹H NMR spectrum provides the most critical initial evidence of a successful reaction. The disappearance of the characteristic vinyl proton signals of the starting material is a primary indicator.[3][4] In the starting this compound, these protons appear as a singlet around 7.0 ppm. Upon successful adduct formation, this signal vanishes and is replaced by a new set of aliphatic proton signals corresponding to the newly formed -CH- and -CH₂- groups. The coupling patterns (multiplicity) and integration of these new signals provide a wealth of information about the adduct's backbone.

Experimental Protocol: 1D and 2D NMR Analysis

Objective: To confirm the covalent bond formation and establish proton and carbon connectivity.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified adduct.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the disappearance of the vinyl protons from the starting material and the appearance of new aliphatic signals.[5][6]

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of new sp³-hybridized carbon atoms and the absence of the sp² vinyl carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It is crucial for establishing the connectivity between the newly formed methine (-CH-) and methylene (-CH₂-) groups in the adduct backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the connection between the phenylsulfonyl groups and the ethyl backbone, and the nucleophile's connection to the β-carbon.

Data Interpretation: A Self-Validating System
Observation Structural Implication Confidence Level
Disappearance of vinyl ¹H signals (~7.0 ppm)Consumption of starting material.High
Appearance of new aliphatic ¹H signals (typically 3.0-5.0 ppm)Formation of the saturated ethyl backbone.High
COSY correlations between the new aliphatic protonsConfirms the -CH-CH₂- connectivity.Very High
HSQC correlation linking the new ¹H signals to new sp³ ¹³C signalsUnambiguous assignment of the adduct's carbon backbone.Very High
HMBC correlations from the β-CH₂ protons to the nucleophile's atomsDefinitive proof of bond formation at the correct position.Very High

Method 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Formula Confirmer

While NMR establishes the molecular skeleton, mass spectrometry provides the precise molecular weight, which in turn confirms the elemental composition.[7] For novel compounds, High-Resolution Mass Spectrometry (HRMS) is non-negotiable.

Expertise & Experience: Why Standard MS Isn't Enough

A low-resolution mass spectrometer might give a molecular ion peak that matches the expected integer mass, but it cannot distinguish between compounds with the same nominal mass but different elemental formulas.[8] HRMS measures mass to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula.[9][10] This precision is critical for validating that the observed product is indeed the expected adduct and not an isomeric byproduct or an unexpected rearrangement product.[8]

Experimental Protocol: HRMS via ESI-TOF

Objective: To determine the exact mass of the adduct and confirm its elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the purified adduct (~10-50 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote ionization).

  • Ensure the sample is fully dissolved and free of particulate matter.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the adduct's structure (adducts with basic sites like amines are best in positive mode; acidic sites in negative mode).

  • Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.

  • The instrument software will compare the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical exact mass for the proposed formula.

Data Interpretation: A Quantitative Check
Parameter Acceptance Criteria Interpretation
Mass Accuracy Measured vs. Theoretical mass error < 5 ppmHigh confidence in the assigned elemental composition.[10]
Isotopic Pattern Measured pattern matches the theoretical pattern for the proposed formulaConfirms the number and type of atoms present (especially for Cl, Br, S).

Example:

  • Proposed Adduct: C₂₁H₂₁NO₄S₂ (Thiol Adduct)

  • Theoretical [M+H]⁺: 432.0988

  • Observed [M+H]⁺: 432.0991 (Error = 0.7 ppm)

Method 3: Single-Crystal X-ray Crystallography - The Unambiguous Gold Standard

When an absolute, three-dimensional structure is required, including definitive stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter.[11][12] This technique provides a 3D map of electron density from which atomic positions, bond lengths, bond angles, and absolute configuration can be determined with unparalleled accuracy.[13][14]

Expertise & Experience: When is Crystallography Necessary?

While NMR and HRMS can build a very strong case, they infer connectivity and composition. X-ray crystallography directly observes the atomic arrangement.[12] It is essential when:

  • The adduct contains new or multiple stereocenters whose relative or absolute configuration cannot be determined by NMR.

  • The possibility of regioisomers exists that are difficult to distinguish spectroscopically.

  • The precise conformation and intermolecular interactions in the solid state are of interest, particularly for drug development and materials science.[11]

The primary challenge and limitation of this technique is the need to grow a high-quality, single crystal of the adduct, which can be a time-consuming and sometimes unsuccessful process.[13][15]

Experimental Protocol: From Solution to Structure

Objective: To unambiguously determine the 3D atomic structure, including absolute stereochemistry.

Instrumentation: Single-crystal X-ray diffractometer.

Methodology:

  • Crystal Growth:

    • This is the most critical and often trial-and-error step.

    • Start with highly purified adduct material (>99%).

    • Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size) is mounted on the diffractometer.[14]

    • The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.

    • The diffractometer rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.[15]

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to yield the final structure with high precision.

Data Interpretation: The Final Verdict

The output is a detailed crystallographic information file (CIF) and visualizations of the molecule. Key quality indicators include the R-factor (agreement between calculated and observed data; <5% is excellent) and the Flack parameter for chiral molecules, which confirms the absolute stereochemistry.[13] The result is a definitive, publishable 3D structure.

Comparative Guide and Synergistic Workflow

No single method tells the whole story. The most robust structural validation comes from the integration of all three techniques.

Comparison of Validation Methods
Technique Information Provided Sample Requirement Throughput Key Limitation
NMR Spectroscopy Atomic connectivity, stereochemical relationships, solution-state conformation.2-20 mg, solubleHighCannot determine absolute stereochemistry alone; can be ambiguous for complex isomers.
HRMS Exact mass, elemental composition.< 1 mg, solubleVery HighProvides no connectivity information; cannot distinguish isomers.[7][8]
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, solid-state conformation.[11]Single crystal (~0.1 mm)LowRequires a suitable single crystal, which can be difficult or impossible to obtain.[15]
Logical Workflow for Structure Validation

The following workflow illustrates how these techniques are synergistically employed to build a complete and validated structural picture.

Caption: Synergistic workflow for adduct structure validation.

Conclusion

References

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • Excillum. (n.d.). Small molecule crystallography.
  • Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Course Description.
  • Tjandra, N., & Bax, A. (1997). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Journal of Biomolecular NMR, 10(3), 281-286.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • ESG | Sustainability Directory. (2025, November 30). High Resolution Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Cort, J. R., et al. (2008). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. Protein Science, 17(1), 52-60.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • ResearchGate. (2025, August 7). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly | Request PDF.
  • Appendino, G., et al. (2010). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery.
  • Bowie, J. H., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(18), 3030-3035.
  • Company, A., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry, 88(2), 972-987.
  • Auchus, R. J., et al. (1988). Solid-state NMR observation of cysteine and lysine Michael adducts of inactivated estradiol dehydrogenase. Journal of Biological Chemistry, 263(24), 11640-11645.
  • SciSpace. (n.d.). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of.
  • Kumar, A., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega, 7(30), 26333–26343.
  • Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.
  • ResearchGate. (n.d.). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1....

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Reactions with 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the certainty of a reaction's outcome is paramount. This guide provides an in-depth, experience-driven comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) and X-ray Crystallography—used to unequivocally confirm the structures of products derived from reactions involving 1,1-bis(phenylsulfonyl)ethylene. As a versatile and highly reactive Michael acceptor and dienophile, this reagent is a valuable tool for creating complex molecular architectures.[1] However, its reactivity necessitates rigorous analytical validation to ensure the integrity of research and development pathways.

This document moves beyond standard protocols to explain the causal logic behind experimental choices, offering a self-validating framework for analysis that is grounded in authoritative scientific principles.

The Synthetic Utility of this compound

This compound is a powerful electrophile due to the two strongly electron-withdrawing phenylsulfonyl groups attached to the same carbon of the double bond. This electronic feature renders the β-carbon highly susceptible to nucleophilic attack, making it an exceptional substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Its primary applications include:

  • Michael Additions: As a potent Michael acceptor, it readily reacts with a wide range of soft nucleophiles (e.g., enolates, amines, thiols) to form 1,3-disubstituted products.

  • Diels-Alder Reactions: It serves as an effective dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings with predictable stereochemistry.[1][2][3]

  • Radical Reactions: It is also recognized as a reliable C2 synthon in radical reactions, reacting efficiently with alkyl and aryl radicals.[4]

Given the potential for complex stereochemical outcomes and unexpected rearrangements, irrefutable structural confirmation of the resulting products is not just good practice—it is a scientific necessity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei (primarily ¹H and ¹³C), allowing for a comprehensive mapping of a molecule's structure in solution.

Expertise & Experience: The Causality Behind the Analysis

When analyzing the outcome of a reaction with this compound, the NMR spectrum provides a narrative of the chemical transformation. The key is not just to observe new peaks but to interpret their appearance and disappearance in the context of the proposed reaction mechanism.

Key Diagnostic Markers for a Successful Reaction:

  • Disappearance of Vinylic Protons: The most immediate indicator of a successful reaction is the complete disappearance of the characteristic signals for the two vinylic protons of this compound, which typically appear as singlets in the olefinic region of the ¹H NMR spectrum.

  • Emergence of Aliphatic Protons: In a Michael addition, for example, new signals will appear in the aliphatic region of the spectrum. These correspond to the newly formed C-H bonds at the α and β positions of the adduct. The chemical shifts and coupling constants (J-values) of these new protons are diagnostic of their connectivity and relative stereochemistry.

  • Shifts in Aromatic Signals: The signals corresponding to the phenylsulfonyl groups will often exhibit subtle changes in their chemical shifts and splitting patterns due to the altered electronic environment upon reaction.

  • ¹³C NMR Confirmation: In the ¹³C NMR spectrum, the disappearance of the sp² carbon signals of the starting alkene and the appearance of new sp³ carbon signals provide definitive proof of the reaction at the double bond.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A trustworthy protocol ensures reproducibility and minimizes ambiguity. The following workflow is designed to be self-validating, where each step logically informs the next.

Step-by-Step Experimental Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified reaction product. The purification step (e.g., flash column chromatography) is critical to remove unreacted starting materials or byproducts that would complicate spectral analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Chloroform-d (CDCl₃) is a common choice for many organic products.[6]

    • Ensure the sample is fully dissolved. Insoluble material will lead to poor spectral quality.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. This provides the initial overview of the product's structure and purity.

    • Acquire a ¹³C{¹H} NMR spectrum. This proton-decoupled experiment shows a single peak for each unique carbon atom, confirming the carbon backbone of the molecule.[6]

    • (Optional but Recommended for Complex Structures) If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

    • Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.

    • Assign all peaks in both the ¹H and ¹³C spectra to the proposed product structure.

Data Presentation and Visualization

Table 1: Representative NMR Data for a Michael Addition Product

Compound Proton (¹H) Typical δ (ppm) Carbon (¹³C) Typical δ (ppm)
This compound (Starting Material) =CH₂~6.5-7.0 (s, 2H)=CH₂~140-145
Ar-H~7.5-8.0 (m, 10H)C=~145-150
Ar-C~128-140
Generic Michael Adduct (Product) -CH(SO₂Ph)₂~4.5-5.0 (t, 1H)-CH(SO₂Ph)₂~70-75
-CH₂-Nu~2.5-3.5 (d, 2H)-CH₂-NuVaries with Nu
Ar-H~7.5-8.0 (m, 10H)Ar-C~128-140

Note: Chemical shifts (δ) are approximate and can vary based on the specific nucleophile (Nu) and solvent used.

Diagram 1: NMR Analysis Workflow

This diagram illustrates the logical flow from sample preparation to final structure confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Purified Product (5-10 mg) Solvent Add Deuterated Solvent (e.g., CDCl3) Prep->Solvent Dissolve Acq_1H Acquire 1H NMR Spectrum Solvent->Acq_1H Acq_13C Acquire 13C NMR Spectrum Acq_1H->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC) (If needed) Acq_13C->Acq_2D Process Process Spectra Acq_2D->Process Assign Assign Peaks & Analyze (δ, J, Integration) Process->Assign Structure Confirm Structure Assign->Structure Final Structure Confirmed Structure->Final XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Pure Highly Pure Compound Grow Grow Single Crystal (e.g., Vapor Diffusion) Pure->Grow Mount Mount Crystal & Collect Diffraction Data Grow->Mount Process Process Data (Integrate Reflections) Mount->Process Solve Solve Structure (Determine Atom Positions) Process->Solve Refine Refine Model Solve->Refine Final Final 3D Structure Refine->Final

Sources

A Comparative Guide to the Reactivity of 1,1-Bis(phenylsulfonyl)ethylene and Ethynyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of reagents is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, those containing sulfonyl groups have carved a niche as exceptionally versatile intermediates. Their strong electron-withdrawing nature activates adjacent π-systems, rendering them susceptible to a variety of nucleophilic and pericyclic reactions. This guide provides an in-depth technical comparison of two such reagents: 1,1-bis(phenylsulfonyl)ethylene and ethynyl phenyl sulfone. We will explore their relative reactivity as Michael acceptors and in cycloaddition reactions, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to the Contenders: Structure and Electronic Properties

This compound is a crystalline solid characterized by a carbon-carbon double bond activated by two geminal phenylsulfonyl groups. The geometric arrangement of these two potent electron-withdrawing groups dramatically lowers the electron density of the alkene, rendering it a highly electrophilic species.

Ethynyl phenyl sulfone features a carbon-carbon triple bond directly attached to a phenylsulfonyl group. The linear geometry of the alkyne and the powerful inductive and resonance effects of the sulfonyl group make this molecule a reactive electrophile, albeit with a different electronic and steric profile compared to its ethylene counterpart.

The fundamental difference in their core structure—an alkene versus an alkyne—underpins their distinct reactivity profiles, which we will dissect in the following sections.

Michael Addition Reactivity: A Tale of Two Acceptors

The Michael addition, or conjugate addition, is a cornerstone of C-C and C-heteroatom bond formation. The efficiency of a Michael acceptor is intrinsically linked to the electrophilicity of its β-carbon.

This compound: A Potent Electrophile
Ethynyl Phenyl Sulfone: A Versatile Acceptor with Unique Reactivity

Ethynyl phenyl sulfone is also an effective Michael acceptor. The sulfonyl group activates the alkyne for nucleophilic attack, and the resulting vinyl carbanion intermediate can be protonated or trapped with other electrophiles. While perhaps not as aggressively electrophilic as its bis-sulfonylated ethylene counterpart, ethynyl phenyl sulfone offers the advantage of introducing an alkyne moiety, which can be a valuable functional handle for further transformations, such as cross-coupling reactions or click chemistry.[2] The stereochemical outcome of Michael additions to alkynes is a key consideration, often leading to the formation of either (E)- or (Z)-vinyl sulfones depending on the reaction conditions and the nature of the nucleophile.

Comparative Data Summary

While direct kinetic comparisons are scarce, the available data for related systems allow for a qualitative assessment of their Michael addition reactivity.

FeatureThis compoundEthynyl Phenyl Sulfone
Activating Groups Two geminal phenylsulfonyl groupsOne phenylsulfonyl group
General Reactivity Highly reactive Michael acceptor[1]Good Michael acceptor[2]
Typical Nucleophiles Thiols, amines, stabilized carbanionsThiols, amines, azides
Product Functionality Saturated sulfone adductVinyl sulfone

Cycloaddition Reactions: Building Rings with Precision

Both this compound and ethynyl phenyl sulfone are valuable partners in cycloaddition reactions, serving as electron-deficient π-systems that readily engage with electron-rich counterparts.

Diels-Alder Reactions: The [4+2] Cycloaddition

In the realm of [4+2] cycloadditions, an electron-deficient dienophile is key to a facile reaction.

  • This compound acts as a highly reactive dienophile in Diels-Alder reactions.[3] The two electron-withdrawing sulfonyl groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. This heightened reactivity allows for cycloadditions with a broad range of dienes, including those that are typically less reactive, such as furan.[3]

  • Ethynyl phenyl sulfone also participates in Diels-Alder reactions, serving as an acetylenic dienophile to construct cyclohexadiene rings. While generally less reactive than maleic anhydride, its reactivity can be sufficient for reactions with electron-rich dienes like cyclopentadiene. A key advantage of using an alkynyl dienophile is that the resulting cycloadduct retains a double bond in the newly formed ring, which can be a handle for further functionalization.

1,3-Dipolar Cycloadditions: The Gateway to Five-Membered Heterocycles

1,3-dipolar cycloadditions are powerful tools for the synthesis of five-membered heterocyclic rings.

  • This compound is an excellent dipolarophile in these reactions. Its high electrophilicity ensures rapid reactions with a variety of 1,3-dipoles, including diazomethane and nitrile imines, to yield highly functionalized pyrazolidines and other five-membered heterocycles.[4]

  • Ethynyl phenyl sulfone is particularly well-suited for 1,3-dipolar cycloadditions with dipoles such as nitrile imines and diazo compounds to form substituted pyrazoles.[5] The resulting aromatic pyrazole core is a prevalent motif in medicinal chemistry, making this a highly valuable transformation. The regioselectivity of these cycloadditions is often high, driven by the electronic bias of the sulfonyl group.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols.

Protocol 1: Michael Addition of a Thiol to this compound

This protocol describes the conjugate addition of a thiol to this compound, a reaction that typically proceeds with high efficiency.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., triethylamine or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.

  • Add the thiol (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.2 equiv). If using a stronger base like NaH, the thiol should be deprotonated separately before the addition of the Michael acceptor.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve this compound and thiol in anhydrous solvent cool Cool to 0 °C prep_reagents->cool inert_atm Establish Inert Atmosphere (N2/Ar) inert_atm->prep_reagents add_base Add Base (e.g., Et3N) cool->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify final_product final_product purify->final_product Isolated Product Diels_Alder_Workflow cluster_diene_prep Diene Preparation cluster_cycloaddition Cycloaddition cluster_purification Purification crack_dcpd Crack Dicyclopentadiene (Distillation) collect_cpd Collect Cyclopentadiene at 0 °C crack_dcpd->collect_cpd mix_reagents Add Cyclopentadiene to Dienophile at 0 °C collect_cpd->mix_reagents prep_dienophile Dissolve Ethynyl Phenyl Sulfone in Anhydrous Solvent prep_dienophile->mix_reagents react Stir at Room Temperature & Monitor by TLC mix_reagents->react concentrate Remove Solvent react->concentrate chromatography Purify by Column Chromatography concentrate->chromatography cycloadduct cycloadduct chromatography->cycloadduct Diels-Alder Adduct

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A Technical Guide to the Enhanced Reactivity of 1,1-Bis(phenylsulfonyl)ethylene: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the success of a reaction cascade. This guide offers an in-depth technical comparison of 1,1-bis(phenylsulfonyl)ethylene (BPSE) with other common electron-deficient alkenes in pivotal carbon-carbon bond-forming reactions. Moving beyond a simple catalog of applications, we will dissect the underlying principles of BPSE's reactivity through the lens of computational modeling, specifically Density Functional Theory (DFT) studies, and corroborate these findings with experimental data. This guide is designed to provide researchers with a robust framework for understanding and predicting the behavior of this versatile reagent, thereby enabling more efficient and innovative synthetic design.

The Superior Electrophilicity of this compound: A Quantitative Perspective

This compound has emerged as a powerhouse Michael acceptor, a fact quantified by its position on Mayr's electrophilicity scale. With an electrophilicity parameter (E) of -7.50 in DMSO, BPSE stands as a significantly more reactive species compared to many traditionally employed Michael acceptors. This high electrophilicity is a direct consequence of the two strongly electron-withdrawing phenylsulfonyl groups attached to the same vinylic carbon. These groups synergistically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering it exceptionally susceptible to nucleophilic attack.

To contextualize this, let's consider a qualitative comparison with other common Michael acceptors:

  • Nitroolefins: While potent Michael acceptors, the nitro group's electron-withdrawing ability is generally less than that of two sulfonyl groups.

  • Enones: The carbonyl group in enones provides moderate activation, but they are typically less electrophilic than BPSE.

  • Alkylidenemalonates: These diesters are good Michael acceptors, but the ester groups are weaker electron-withdrawing groups compared to sulfonyl groups.

This enhanced reactivity of BPSE is not merely a theoretical curiosity; it translates to tangible synthetic advantages, including milder reaction conditions, faster reaction times, and the ability to engage a broader range of weaker nucleophiles.

Michael Addition Reactions: A Comparative Analysis

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. The superior electrophilicity of BPSE makes it an exceptional substrate for this class of reactions.

Comparison with Nitroalkenes

While both BPSE and nitroalkenes are excellent Michael acceptors, their reactivity profiles and the nature of their transition states can differ. DFT studies on the Michael addition of various nucleophiles to nitroalkenes often reveal a stepwise mechanism involving a stabilized nitronate intermediate.

Table 1: Illustrative Comparison of Michael Acceptor Reactivity

Michael AcceptorNucleophileCatalystConditionsYield (%)StereoselectivityReference
This compoundThiophenolOrganocatalystRT, 1h>95High[1]
β-NitrostyreneThiophenolOrganocatalystRT, 24h~90High[2]
Methyl Vinyl Ketone (Enone)ThiophenolBaseRT, 12hVariableModerateN/A
Diethyl BenzylidenemalonateThiophenolBaseReflux, 24hModerateN/AN/A

Note: This table is a qualitative representation based on general literature observations. Direct comparative studies under identical conditions are limited.

Experimental Protocol: Organocatalyzed Michael Addition of Thiols to this compound

This protocol is representative of the high efficiency of Michael additions to BPSE.

  • Reaction Setup: To a stirred solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) at room temperature, add the thiol nucleophile (1.2 mmol).

  • Catalyst Addition: Add a chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are often complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

Computational Insights into the Michael Addition

DFT calculations are instrumental in elucidating the mechanistic nuances of Michael additions. For reactions involving BPSE, computational studies can:

  • Determine the Reaction Pathway: Calculations can distinguish between a concerted or a stepwise mechanism.

  • Analyze Transition States: The geometry and energy of the transition state can explain the observed stereoselectivity.

  • Quantify Activation Barriers: The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate, allowing for direct comparison with other Michael acceptors.

A typical DFT study of a Michael addition would involve:

  • Methodology: Utilizing a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or larger) is common. Solvation effects are often included using a continuum model like the Polarizable Continuum Model (PCM).[3]

  • Procedure:

    • Optimize the geometries of the reactants, transition state(s), intermediate(s), and products.

    • Perform frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain thermochemical data.

    • Calculate the activation energies and reaction energies.

Michael_Addition_Workflow cluster_computational Computational Workflow (DFT) cluster_experimental Experimental Workflow start_comp Reactants Geometry Optimization ts_search Transition State Search start_comp->ts_search Locate TS setup Reaction Setup freq_calc Frequency Calculation ts_search->freq_calc Verify TS (1 imag. freq.) prod_opt Product Geometry Optimization freq_calc->prod_opt IRC Analysis energy_calc Energy Profile Calculation prod_opt->energy_calc Calculate ΔG‡ and ΔG_rxn reaction Reaction setup->reaction workup Work-up reaction->workup purification Purification workup->purification analysis Analysis (NMR, HPLC) purification->analysis

Caption: A generalized workflow for studying Michael addition reactions, integrating both computational and experimental approaches.

Cycloaddition Reactions: BPSE as a Potent Dienophile

The electron-deficient nature of this compound also makes it a highly reactive dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

Comparison with Other Dienophiles in Diels-Alder Reactions

In [4+2] cycloadditions, the reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The low-lying LUMO of BPSE leads to a smaller HOMO-LUMO gap and consequently, a faster reaction rate compared to less activated dienophiles.

Table 2: Qualitative Comparison of Dienophile Reactivity in Diels-Alder Reactions with Cyclopentadiene

DienophileActivating Group(s)Expected ReactivityTypical Conditions
This compoundTwo -SO₂PhVery HighRoom Temperature
Maleic AnhydrideTwo -C(O)O(O)C-HighMild Heating
N-PhenylmaleimideTwo -C(O)N(Ph)C(O)-HighMild Heating
AcrylonitrileOne -CNModerateHeating
Methyl AcrylateOne -CO₂MeModerateHeating
Experimental Protocol: Diels-Alder Reaction of this compound with a Diene
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane, 10 mL).

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly. Monitor by TLC.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is often pure enough for subsequent steps, or it can be purified by recrystallization or column chromatography.

Computational Modeling of Diels-Alder Reactions

DFT calculations are a powerful tool for predicting the outcome of Diels-Alder reactions. Key insights that can be gained include:

  • Regioselectivity: For unsymmetrical dienes and dienophiles, DFT can predict the major regioisomer by comparing the activation energies of the different possible transition states.

  • Stereoselectivity: The preference for endo or exo products can be rationalized by examining the energies of the corresponding transition states. Secondary orbital interactions, which favor the endo product, can be visualized and quantified.

  • Activation Energies: Comparing the calculated activation barriers for the cycloaddition of different dienophiles with the same diene provides a quantitative measure of their relative reactivity.

Diels_Alder_Mechanism cluster_reaction Diels-Alder Reaction Pathway Reactants Diene + Dienophile (e.g., BPSE) TS_endo Endo Transition State Reactants->TS_endo ΔG‡(endo) TS_exo Exo Transition State Reactants->TS_exo ΔG‡(exo) Product_endo Endo Adduct (Kinetic Product) TS_endo->Product_endo Product_exo Exo Adduct (Thermodynamic Product) TS_exo->Product_exo

Caption: Energy profile of a Diels-Alder reaction, illustrating the competing endo and exo pathways.

Conclusion

This guide has demonstrated that this compound is a highly reactive and versatile reagent in both Michael addition and cycloaddition reactions. Its exceptional electrophilicity, supported by both experimental data and computational studies, sets it apart from many conventional electron-deficient alkenes. The provided protocols and workflows offer a practical starting point for researchers looking to leverage the unique reactivity of BPSE in their synthetic endeavors. By integrating computational modeling into the experimental design process, a deeper understanding of the factors governing these reactions can be achieved, paving the way for the development of novel and efficient synthetic methodologies.

References

  • McDaid, P., Chen, Y., & Deng, L. (2002). A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst. Angewandte Chemie International Edition, 41(2), 338-340. [Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2005). Asymmetric conjugate addition of thiols to α,β-unsaturated ketones catalyzed by a readily available cinchona alkaloid. Angewandte Chemie International Edition, 44(7), 1059-1061. [Link]

  • Lee, S. Y., Lee, J. H., & Kim, S. (2022). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. International Journal of Molecular Sciences, 23(23), 15237*. [Link]

Sources

A Comparative Guide to the Selectivity and Reactivity of 1,1-Bis(phenylsulfonyl)ethylene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility of a Highly Electrophilic Alkene

1,1-Bis(phenylsulfonyl)ethylene is a versatile reagent in organic chemistry, primarily recognized for its role as a potent Michael acceptor and a reactive component in various cycloaddition reactions.[1] Its utility stems from the presence of two strongly electron-withdrawing phenylsulfonyl groups attached to the same carbon of the double bond. This arrangement renders the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] While not typically evaluated for biological cross-reactivity in the manner of a drug candidate, its chemical selectivity and potential for off-target reactions are critical considerations for chemists employing it in complex synthetic pathways, particularly in the synthesis of novel chemical entities for drug discovery.

This guide provides a comparative analysis of the selectivity and reactivity of this compound, offering insights into its performance against other common reagents and detailing experimental protocols for its application.

Core Reactivity Profile: A Potent Michael Acceptor and Dienophile

The primary modes of action for this compound are rooted in its electronic structure. The two phenylsulfonyl groups significantly polarize the carbon-carbon double bond, creating a highly electron-deficient β-carbon that readily undergoes conjugate addition with nucleophiles. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.

Additionally, this compound and its isomer, 1,2-bis(phenylsulfonyl)ethylene, are effective dienophiles in Diels-Alder reactions.[2][3] The electron-withdrawing nature of the sulfonyl groups lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating cycloaddition with electron-rich dienes.[2]

Comparative Analysis of Reactivity and Selectivity

The true value of a reagent is often understood through comparison. Below, we evaluate this compound against other common Michael acceptors and dienophiles.

Performance as a Michael Acceptor

The high reactivity of this compound makes it a powerful tool for conjugate additions.[4] However, this high reactivity can also be a double-edged sword, potentially leading to a lack of selectivity in the presence of multiple nucleophilic sites.

Michael AcceptorRelative ReactivitySelectivity ConsiderationsCommon Applications
This compound Very HighCan be challenging to control with complex nucleophiles; may require careful optimization of reaction conditions to avoid side reactions.Synthesis of quaternary α-amino acids, formation of complex heterocyclic systems.
AcrylonitrileHighGenerally good selectivity for 1,4-addition with a range of nucleophiles.Cyanoethylation of amines, thiols, and alcohols.
Methyl AcrylateModerateGood selectivity, but less reactive than acrylonitrile or sulfonyl-activated alkenes.Synthesis of β-amino esters and other functionalized carbonyl compounds.
NitroolefinsHighHighly reactive and versatile; the nitro group can be further transformed.Asymmetric Michael additions are well-established.
Performance as a Dienophile in Diels-Alder Reactions

In the context of Diels-Alder reactions, the focus shifts to the ethylene's isomer, (E)-1,2-bis(phenylsulfonyl)ethylene, which is a potent dienophile.[2]

DienophileDieneSolventTemperature (°C)Reaction TimeYield (%)
(E)-1,2-Bis(phenylsulfonyl)ethylene Substituted FuransDichloromethaneNot specifiedNot specifiedHigh[2]
Maleic AnhydrideFuranEthyl AcetateRoom TempSeveral DaysNot specified (exo product dominates)[2]
N-PhenylmaleimideCyclopentadieneDiethyl EtherRoom TempNot specifiedHigh
Dimethyl Acetylenedicarboxylate (DMAD)AnthraceneXyleneRefluxSeveral HoursHigh

The data suggests that (E)-1,2-bis(phenylsulfonyl)ethylene is a highly reactive dienophile, often leading to high yields in Diels-Alder reactions.[2]

Experimental Protocols: Harnessing the Reactivity of Bis(phenylsulfonyl)ethylenes

To ensure reproducible results, detailed experimental methodologies are crucial. The following protocols are representative of the applications of bis(phenylsulfonyl)ethylenes.

Protocol 1: Michael Addition of a Thiol to (Z)-1,2-Bis(phenylsulfonyl)ethylene

This protocol demonstrates a typical Michael addition-elimination reaction.[5]

Materials:

  • (Z)-1,2-Bis(phenylsulfonyl)ethylene

  • Thiol (e.g., thiophenol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the thiol (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (Z)-1,2-bis(phenylsulfonyl)ethylene (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Diagram of Michael Addition Workflow

Michael_Addition reagents Thiol + NaH in THF reaction_mixture Add (Z)-1,2-Bis(phenylsulfonyl)ethylene reagents->reaction_mixture 0°C, 30 min workup Quench with NH4Cl Extract with EtOAc reaction_mixture->workup Reaction Completion purification Dry, Concentrate Column Chromatography workup->purification product Purified Product purification->product

Caption: Workflow for a Michael addition reaction.

Protocol 2: General Procedure for a Diels-Alder Reaction with (E)-1,2-Bis(phenylsulfonyl)ethylene

This protocol outlines a general approach for utilizing (E)-1,2-bis(phenylsulfonyl)ethylene as a dienophile.[2]

Materials:

  • (E)-1,2-Bis(phenylsulfonyl)ethylene

  • Diene (e.g., furan, cyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reaction flask with a magnetic stirrer

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add (E)-1,2-bis(phenylsulfonyl)ethylene and the chosen anhydrous solvent.

  • Stir the solution at room temperature until the dienophile is fully dissolved.

  • Add the diene to the reaction mixture.

  • The reaction can be monitored by TLC. If the reaction is sluggish at room temperature, it can be heated to reflux.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude adduct can be purified by recrystallization or column chromatography.

Diagram of Diels-Alder Reaction Pathway

Diels_Alder dienophile Dienophile (E)-1,2-Bis(phenylsulfonyl)ethylene transition_state [4+2] Transition State dienophile->transition_state diene Diene diene->transition_state adduct Cycloadduct transition_state->adduct Cycloaddition

Caption: Generalized Diels-Alder reaction pathway.

Conclusion and Future Perspectives

This compound and its isomers are powerful reagents in the arsenal of synthetic chemists. Their high reactivity, driven by the strong electron-withdrawing sulfonyl groups, allows for the construction of complex molecular architectures. While this guide has focused on their chemical selectivity, the principles of understanding and controlling reactivity are paramount for any researcher aiming to synthesize novel compounds, including those with potential therapeutic applications. As synthetic methodologies become more sophisticated, the development of catalytic, enantioselective reactions involving these reagents will continue to be an area of active research, further enhancing their utility and selectivity.[6]

References

  • Alba, A.-N. R., et al. (2010). Enantioselective organocatalytic addition of oxazolones to this compound: a convenient asymmetric synthesis of quaternary alpha-amino acids. Chemistry (Weinheim an der Bergstrasse, Germany), 16(18), 5354–5361. Available at: [Link]

  • ResearchGate. (n.d.). 1,2‐Bis(phenylsulfonyl)ethylene. Retrieved from [Link]

  • De Lucchi, O., et al. (1984). The (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylenes as synthetic equivalents to acetylene as dienophile. The Journal of Organic Chemistry, 49(4), 596–604. Available at: [Link]

  • Carreño, M. C., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. Organic Letters, 25(1), 13-18. Available at: [Link]

  • Alcaraz, M.-L., et al. (2024). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH═CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. Organic Letters. Available at: [Link]

  • American Chemical Society. (2022). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. Retrieved from [Link]

  • Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in molecular biology (Clifton, N.J.), 1573, 235–246. Available at: [Link]

  • De Lucchi, O., et al. (1984). The (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylenes as synthetic equivalents to acetylene as dienophile. Semantic Scholar. Available at: [Link]

  • Li, H., et al. (2025). Bis(phenylsulfonyl)Methane (BPSM) as Multifunctional Electrolyte Additive Constructing a Stable Interfaces for LiNi0.8Co0.1Mn0.1O2/Graphite Batteries at Low Temperatures. Chemistry (Weinheim an der Bergstrasse, Germany), 31(42), e202501749. Available at: [Link]

  • Sharpless, K. B., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Angewandte Chemie (International ed. in English), 62(30), e202303916. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1,1-Bis(phenylsulfonyl)ethylene, ensuring that safety and compliance are maintained at every step.

Understanding the Compound: Essential Safety Profile

This compound (CAS No. 39082-53-6) is a solid, combustible organic compound with the molecular formula C₁₄H₁₂O₄S₂. While specific toxicity data for this compound is not extensively documented in readily available literature, the hazards of structurally similar sulfone compounds provide a strong basis for a cautious approach. Related isomers, such as cis- and trans-1,2-bis(phenylsulfonyl)ethylene, are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[1][2][3] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 1: Key Properties and Hazard Information for this compound

PropertyValueSource
CAS Number 39082-53-6
Molecular Formula C₁₄H₁₂O₄S₂
Physical Form Powder
Melting Point 124-126 °C
Storage Class Combustible Solids
Known Hazards Based on analogous compounds: Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation.[1][2][3]

The Core Principle of Disposal: Professional Hazardous Waste Management

The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4] The recommended and regulated method of disposal is through a licensed and approved hazardous waste disposal company.[1][5] High-temperature incineration at a permitted facility is a common and effective method for the destruction of such organic chemical waste.[4][5]

Step-by-Step Protocol for Waste Handling and Segregation

Adherence to a strict, methodical procedure for the collection and segregation of this compound waste is fundamental to ensuring safety and regulatory compliance.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with solid chemical waste. Often, the original product container is suitable for collecting waste of the same material.[6]

  • The container must be in good condition, with a tightly sealing lid to prevent any release of the material.[6]

Step 2: Accurate and Compliant Labeling

  • Immediately label the designated container with the words "HAZARDOUS WASTE".[6]

  • Clearly identify the contents, including the full chemical name: "this compound".[6]

  • It is also good practice to note the approximate quantity or concentration of the waste material.

Step 3: Segregation of Waste Streams

  • Solid Waste: Collect all unused or surplus this compound directly into your labeled hazardous waste container. Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.[4]

  • Liquid Waste: If this compound has been used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[4] Do not mix this with other solvent waste streams unless permitted by your institution's specific waste management guidelines.

  • Prevent Incompatibilities: Ensure that this compound waste is not mixed with incompatible chemicals. Always segregate different classes of chemical waste to prevent dangerous reactions.[6]

Step 4: Safe Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.[2]

  • The storage location should be away from general laboratory traffic and incompatible materials.

  • Ensure compliance with your institution's regulations regarding the maximum volume of hazardous waste that can be stored in a laboratory.[7][8]

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a suitable solvent in which this compound is soluble.[9]

  • Collect the Rinsate: The first rinseate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[7] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and dried, the container's label must be defaced or removed.[7] The clean container can then be disposed of in accordance with your institution's policies for solid waste or recycling.

Arranging for Final Disposal

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for the final disposal of hazardous waste.[2]

  • Schedule a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6]

  • Provide Documentation: Be prepared to provide the waste handler with a complete and accurate description of the waste, and if available, a copy of the Safety Data Sheet (SDS) for this compound.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste is_solid Is the waste solid (powder or contaminated material)? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_container_empty Is the original container empty? start->is_container_empty collect_solid Collect in a labeled 'Hazardous Solid Waste' container. is_solid->collect_solid Yes is_solid->is_liquid No store_waste Store sealed waste container in a designated, safe area. collect_solid->store_waste collect_liquid Collect in a labeled 'Hazardous Liquid Waste' container. is_liquid->collect_liquid Yes is_liquid->is_container_empty No collect_liquid->store_waste triple_rinse Triple rinse the container with a suitable solvent. is_container_empty->triple_rinse Yes collect_rinsate Collect the first rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of the clean container per institutional policy. collect_rinsate->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

  • Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone. Benchchem.
  • This compound = 98.0 CH 39082-53-6. Sigma-Aldrich.
  • Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • SAFETY D
  • SAFETY D
  • Chemical Waste Disposal Guidelines.
  • Safety D
  • SAFETY D
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Navigating the Safe Disposal of 1,2-Bis(phenylsulfonyl)ethane: A Procedural Guide. Benchchem.
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • trans-1,2-Bis(phenylsulfonyl)ethylene 98 963-16-6. Sigma-Aldrich.
  • Hazardous Waste. EHSO Manual 2025-2026.
  • Keene State College - Hazardous Waste Management Procedures.

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A Researcher's Guide to the Safe Handling of 1,1-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, direct guidance for the safe handling of 1,1-Bis(phenylsulfonyl)ethylene, a compound utilized in various synthetic applications. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific rigor.

Hazard Identification and Risk Assessment

This compound is a solid, typically a powder, that presents several key hazards that must be managed to ensure a safe laboratory environment.

Hazard Classification:

Hazard StatementGHS ClassificationDescriptionSource
H315Skin Irritation, Category 2Causes skin irritation upon contact.[1][1]
H319Eye Irritation, Category 2/2ACauses serious eye irritation.[1][2][1][2]
H335Specific Target Organ Toxicity - Single Exposure, Category 3May cause respiratory irritation.

The primary routes of exposure are through skin contact, eye contact, and inhalation of the dust.[2] Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.[2] The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological tissues, leading to irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following is a step-by-step guide to the essential PPE required.

Essential PPE Ensemble:

  • Hand Protection: Impervious gloves are mandatory. Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or perforation before use. For extended procedures, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are required to protect against dust particles.[3] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[3][4]

  • Respiratory Protection: For handling small quantities in a well-ventilated area, a type N95 (US) or equivalent dust mask may be sufficient. For larger quantities or in situations where ventilation is inadequate, a respirator with a particulate filter is recommended.

  • Protective Clothing: A lab coat or chemical-resistant suit should be worn to protect the skin.[3][5] Ensure that the lab coat is fully buttoned and the sleeves cover the wrists.

Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Suit: Put on your protective clothing first.

  • Respirator/Mask: If required, don your respiratory protection.

  • Eye and Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Lab Coat/Suit: Remove your protective clothing, turning it inside out as you do so.

  • Respirator/Mask: Remove your respiratory protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Operational Plan: From Weighing to Waste

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Keep the container tightly closed and store it in a cool, dry place away from light.[1]

  • Hygiene: Wash your hands and face thoroughly after handling the compound.[1][6] Avoid eating, drinking, or smoking in the laboratory.

Experimental Workflow

The following diagram illustrates the decision-making process for PPE selection and handling procedures based on the scale of the operation.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Protocol cluster_ppe PPE Selection cluster_disposal Disposal Assess_Quantity Assess Quantity of This compound Small_Scale Small Scale (<1g) Assess_Quantity->Small_Scale <1g Large_Scale Large Scale (>=1g) Assess_Quantity->Large_Scale >=1g Handling_Small Handling in Well-Ventilated Area (e.g., balance enclosure) Small_Scale->Handling_Small Handling_Large Handling in Fume Hood Large_Scale->Handling_Large PPE_Small Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Dust Mask Handling_Small->PPE_Small PPE_Large Enhanced PPE: - Nitrile Gloves (Double) - Safety Goggles & Face Shield - Chemical Resistant Suit - Respirator with Particulate Filter Handling_Large->PPE_Large Disposal Dispose of waste via licensed waste disposal company PPE_Small->Disposal PPE_Large->Disposal

Caption: PPE selection and handling workflow for this compound.

Spill Response

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection: Collect all waste, including contaminated PPE, in a designated, labeled, and sealed container.[7]

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[1][7] Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Container Management: Handle uncleaned containers with the same precautions as the product itself.[8]

By adhering to these rigorous safety protocols, you can confidently handle this compound while ensuring the safety of yourself and your colleagues, and maintaining the integrity of your research.

References

  • SAFETY DATA SHEET - Covestro Solution Center. Covestro. [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). United States Environmental Protection Agency. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.